molecular formula C8H8O4 B118912 Vanillic Acid CAS No. 121-34-6

Vanillic Acid

货号: B118912
CAS 编号: 121-34-6
分子量: 168.15 g/mol
InChI 键: WKOLLVMJNQIZCI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vanillic Acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring benzoic acid derivative, is a key reagent for pharmacological, biochemical, and nutraceutical research. This compound is a principal metabolite of vanillin and various polyphenols, making it highly relevant for metabolic and bioavailability studies. Key Research Applications & Mechanisms: Neuroprotection & Cognitive Research: this compound demonstrates significant potential in models of neurodegenerative diseases. Studies show it ameliorates spatial learning and memory deficits, likely by reducing oxidative stress, downregulating acetylcholinesterase (AChE) activity, and suppressing pro-inflammatory cytokines like TNF-α . Research in models of Alzheimer's disease indicates it mitigates Aβ 1-42 -induced neurotoxicity by upregulating the Akt/GSK-3β/Nrf2 signaling pathway, enhancing endogenous antioxidant defenses . Oncology Research: this compound exhibits potent anti-tumor activity across various cancer models. Its mechanisms include inducing mitochondrial apoptosis by promoting intracellular reactive oxygen species (ROS) generation, disrupting the cell cycle (primarily G1 phase arrest), and inhibiting tumor cell migration and angiogenesis . It has also been shown to reduce the expression of proliferation markers like PCNA and cyclin D1 . Metabolic Syndrome & Diabetes Research: This compound is a promising intervention for metabolic abnormalities. This compound improves glucose homeostasis and insulin sensitivity via mechanisms involving the AMPK/Sirt1/PGC-1α pathway, protecting pancreatic β-cells, and inhibiting key enzymes like α-glucosidase and α-amylase . It also modulates lipid metabolism, demonstrating hypolipidemic and anti-obesity effects . Anti-inflammatory & Antioxidant Studies: this compound is a well-characterized antioxidant and free radical scavenger, effectively reducing ROS levels in cellular models, including human neutrophils . Its anti-inflammatory mechanisms involve the inhibition of the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . It also inhibits COX-2 expression and prostaglandin E2 (PGE2) production . Microbiology & Food Science: Research indicates this compound possesses strong antibacterial and antibiofilm properties. It disrupts bacterial cell membrane integrity, as evidenced by decreased intracellular ATP, pH, and membrane potential in studies against carbapenem-resistant Enterobacter hormaechei . Safety & Handling: This product is intended for research purposes only. It is not for diagnostic or therapeutic use. Subacute oral toxicity studies in Wistar rats indicate no adverse effects on hematological parameters or internal organ function at research-relevant doses, though a decrease in serum sodium was noted . Source & Solubility: this compound is sourced from various plants, including Angelica sinensis , and is soluble in water, alcohol, and ether .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-hydroxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOLLVMJNQIZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Record name vanillic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Vanillic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059522
Record name Vanillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [Merck Index] White to beige powder; [Acros Organics MSDS], Solid, White to beige powder or needle; vanilla like odour
Record name Vanillic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18621
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Vanillic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Hydroxy-3-methoxy benzoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/892/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1.5 mg/mL at 14 °C, slightly soluble in water; soluble in organic solvents, soluble (in ethanol)
Record name Vanillic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Hydroxy-3-methoxy benzoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/892/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.0000171 [mmHg]
Record name Vanillic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18621
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

121-34-6
Record name Vanillic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanillic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanillic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-hydroxy-3-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vanillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vanillic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VANILLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM8Q3JM2Y8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vanillic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

211.5 °C
Record name Vanillic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the natural sources of vanillic acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of Vanillic Acid

This compound (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound found throughout the plant kingdom and is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties. As an oxidized form of vanillin, it also serves as a key intermediate in the biosynthesis of this important flavoring agent.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its extraction and quantification, tailored for researchers, scientists, and professionals in drug development.

Primary Natural Sources of this compound

Quantitative Data on this compound in Natural Sources

The following table summarizes the this compound content in various natural sources, compiled from scientific literature.

Natural SourcePlant Part/ProductThis compound Content (mg/100g)Reference(s)
Angelica sinensisRoot110 - 130[3]
Açaí (Euterpe oleracea)OilRich, specific value not available[4][5][6]
Rosemary (Rosmarinus officinalis)Dried Leaves5 - 14[1]
Sage (Salvia officinalis)Dried Leaves5 - 14[1]
Thyme (Thymus vulgaris)Dried Herb5 - 14[1]
Oregano (Origanum vulgare)Dried Herb5 - 14[1]
Sweet Basil (Ocimum basilicum)Dried Leaves5 - 14[1]
Dates (Phoenix dactylifera)Dried Fruit5 - 14[1]
Cranberries (Vaccinium macrocarpon)Fruit5 - 14[1]
Olives (Olea europaea)Fruit5 - 14[1]
Plums (Prunus domestica)Fruit5 - 14[1]

Biosynthesis of this compound

This compound is biosynthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to various phenolic compounds, including ferulic acid and caffeic acid. These compounds then serve as precursors for the synthesis of this compound. This compound itself is a direct precursor to vanillin.[1]

This compound Biosynthesis l_phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid l_phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid C3H ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid COMT vanillic_acid This compound caffeic_acid->vanillic_acid Multiple Steps ferulic_acid->vanillic_acid β-oxidation vanillin Vanillin vanillic_acid->vanillin Reduction

Biosynthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and quantification of this compound from plant materials.

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes the extraction of this compound from dried and powdered plant material (e.g., dried herb leaves) using ultrasound.

1. Sample Preparation:

  • Dry the plant material at 40-50°C until a constant weight is achieved.

  • Grind the dried material into a fine powder (e.g., using a laboratory mill) and pass it through a sieve (e.g., 80-mesh) to ensure particle size uniformity.[7]

2. Extraction Procedure:

  • Accurately weigh approximately 1.0 g of the powdered plant material and place it into a 50 mL conical flask.

  • Add 20 mL of the extraction solvent (e.g., 70% ethanol (B145695) in water) to the flask.[7]

  • Place the flask in an ultrasonic bath.

  • Sonicate the mixture for a specified duration and temperature (e.g., 30 minutes at 40°C).[7][8] The optimal conditions may vary depending on the plant matrix and should be determined experimentally.

  • After sonication, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the supernatant from the solid residue.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Combine the supernatants from all three extractions.

  • Filter the combined supernatant through a 0.45 µm syringe filter into a clean vial for HPLC analysis.[9]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

This protocol outlines the quantitative analysis of this compound in the prepared extract.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase.

  • From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

2. HPLC System and Conditions:

  • HPLC System: A liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile). A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 70% A, 30% B

    • 20-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

    • 35-40 min: Column equilibration

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 260 nm for this compound.[10]

3. Analysis and Quantification:

  • Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the filtered plant extract into the HPLC system under the same conditions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the extract by using the regression equation from the calibration curve.

  • Express the final concentration as mg of this compound per 100 g of the dry weight of the plant material.

Experimental Workflow

The overall process for the extraction and quantification of this compound from a natural source is summarized in the following diagram.

Experimental Workflow sample_prep Sample Preparation (Drying, Grinding, Sieving) extraction Ultrasound-Assisted Extraction (70% Ethanol, 40°C, 30 min) sample_prep->extraction centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation filtration Filtration (0.45 µm Syringe Filter) centrifugation->filtration hplc_analysis HPLC-DAD Analysis filtration->hplc_analysis data_analysis Data Analysis (Calibration Curve, Quantification) hplc_analysis->data_analysis

General workflow for this compound analysis.

References

Biosynthesis pathway of vanillic acid in plants.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Vanillic Acid in Plants

For: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound of significant interest due to its antioxidant, anti-inflammatory, and neuroprotective properties, making it a valuable molecule in the pharmaceutical and food industries. In plants, this compound is a naturally occurring benzoic acid derivative synthesized via the phenylpropanoid pathway. While multiple routes have been proposed, a key pathway involves the conversion of caffeic acid through a series of enzymatic steps. The regulation of this pathway, notably by elicitors such as kinetin (B1673648), has been a subject of study, particularly in cell suspension cultures of Vanilla planifolia. This document provides a comprehensive technical overview of the core biosynthetic pathway of this compound, presenting quantitative data on enzyme induction and detailed experimental protocols for its study.

The Phenylpropanoid Precursor Pathway

The biosynthesis of this compound originates from the essential aromatic amino acid L-phenylalanine, which is channeled into the general phenylpropanoid pathway.[1] This foundational pathway generates a variety of C6-C3 phenolic compounds, including the key precursors for this compound synthesis.

The initial steps are catalyzed by a sequence of well-characterized enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.

  • p-Coumarate 3-Hydroxylase (C3H): This enzyme introduces a second hydroxyl group at the C3 position of p-coumaric acid, yielding caffeic acid.[2]

Caffeic acid is a critical branch-point intermediate. From here, it can either proceed to lignin (B12514952) biosynthesis or be directed towards the synthesis of benzoic acid derivatives, including this compound.[2]

Core Biosynthesis of this compound from Caffeic Acid

A primary, CoA-independent pathway for this compound formation proceeds from caffeic acid.[2] This route involves two principal transformations: the shortening of the C3 side chain and the methylation of a hydroxyl group.

  • Side-Chain Cleavage: Caffeic acid undergoes a chain-shortening reaction to remove two carbons from its propenoic acid side chain, yielding protocatechuic acid (3,4-dihydroxybenzoic acid). The precise enzymatic mechanism for this non-β-oxidative cleavage in the this compound pathway is an area of ongoing research.

  • Methylation: The final step is the specific methylation of the hydroxyl group at the C3 position of protocatechuic acid. This reaction is catalyzed by a Catechol-O-methyltransferase (COMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor to produce this compound.[3][4] The induction of COMT activity is directly linked to the synthesis of this compound in plant cell cultures.[3][5]

The overall biosynthetic flow is illustrated in the diagram below.

Vanillic_Acid_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid C3H C3H Cou->C3H Caf Caffeic Acid Cleavage Side-Chain Cleavage Caf->Cleavage Pro Protocatechuic Acid COMT COMT Pro->COMT VA This compound Legend Pathway Legend sub General Phenylpropanoid inter Key Intermediate prod Final Product PAL->Cin C4H->Cou C3H->Caf Cleavage->Pro COMT->VA

Biosynthesis of this compound from L-phenylalanine.

Regulation of Biosynthesis by Elicitors

The biosynthesis of this compound is not always constitutive and can be induced by external stimuli known as elicitors. In cell suspension cultures of Vanilla planifolia, the phytohormone kinetin acts as a potent elicitor for this compound production.[3] Treatment with kinetin induces the activity of enzymes in the phenylpropanoid pathway, but most critically, it specifically triggers the activity of a Catechol-O-methyltransferase (COMT) that is directly implicated in this compound synthesis.[3][5] This is in contrast to other elicitors like chitosan, which induce general phenylpropanoid enzymes (PAL, 4CL) for defense responses (e.g., lignin formation) but do not lead to the accumulation of this compound.[3][5] This suggests that the COMT responsible for methylating protocatechuic acid is a key regulatory point in the pathway.

Quantitative Data

Studies on kinetin-induced Vanilla planifolia cell cultures provide quantitative data on the temporal dynamics of key enzyme activities following elicitation. Maximal induction of this compound synthesis is observed at a kinetin concentration of 20 µg per gram of cell fresh weight.[3][5][6]

EnzymeAbbreviationElicitorTime to Max. Activity (approx.)Reference
Phenylalanine Ammonia-LyasePALKinetin50 hours[3][5]
4-Hydroxycinnamate:CoA Ligase4CLKinetin50 hours[3][5]
UDP-Glucose:trans-Cinnamic Acid GlucosyltransferaseGTKinetin24 hours[3][5]
Catechol-O-methyltransferaseCOMTKinetinInduced[3][5]

Key Experimental Protocols

Protocol for Metabolite Extraction and HPLC Analysis

This protocol outlines a general method for the extraction and quantification of this compound and related phenolic compounds from plant tissue using High-Performance Liquid Chromatography (HPLC).[7][8]

Methodology:

  • Sample Preparation: Freeze 1-2 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered tissue to a conical tube. Add 10 mL of 70-80% methanol (B129727) (or ethanol). Vortex vigorously for 1 minute and incubate in a sonicator bath for 30 minutes at room temperature.

  • Clarification: Centrifuge the mixture at 4,000 x g for 15 minutes. Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • System: HPLC with a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

    • Mobile Phase A: Milli-Q water with 2% acetic acid or 0.1% formic acid.[7][8]

    • Mobile Phase B: Acetonitrile (B52724) with 2% acetic acid or methanol.[7][8]

    • Gradient Program: A linear gradient starting from ~5-10% B to ~60-70% B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.[7][8]

    • Detection: Monitor at 280 nm for this compound.[8]

    • Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve generated from pure this compound standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Grind 1. Grind Frozen Tissue Extract 2. Extract with Solvent Grind->Extract Centrifuge 3. Centrifuge to Clarify Extract->Centrifuge Filter 4. Filter Supernatant (0.45 µm) Centrifuge->Filter Inject 5. Inject into HPLC Filter->Inject Separate 6. Separate on C18 Column Inject->Separate Detect 7. Detect at 280 nm Separate->Detect Quantify 8. Quantify vs. Standard Curve Detect->Quantify

Workflow for HPLC analysis of this compound.
Protocol for Catechol-O-methyltransferase (COMT) Enzyme Assay

This protocol describes a method to measure the activity of COMT in plant protein extracts by quantifying the formation of this compound from its precursor, protocatechuic acid.[9][10]

Methodology:

  • Protein Extraction: Homogenize 1 g of fresh plant tissue in 3 mL of cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10% glycerol). Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract. Determine the total protein concentration using a Bradford or BCA assay.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a final reaction volume of 200 µL containing:

    • 50 mM Tris-HCl buffer (pH 7.6)

    • 5 mM MgCl₂[11]

    • 1 mM Dithiothreitol (DTT)[11]

    • 200 µM S-adenosyl-L-methionine (SAM, methyl donor)[11]

    • 50-100 µg of crude protein extract

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Start the reaction by adding the substrate, protocatechuic acid (3,4-dihydroxybenzoic acid), to a final concentration of 1 mM.[10]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 20 µL of 4 M HCl or by adding an equal volume of ice-cold acetonitrile to precipitate proteins.[12]

  • Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant for this compound formation using the HPLC method described in section 5.1.

  • Calculation: Enzyme activity is typically expressed as pkat or nmol of product formed per mg of protein per minute.

COMT_Assay_Workflow Extract 1. Prepare Crude Protein Extract from Plant Tissue Setup 2. Prepare Reaction Mixture (Buffer, MgCl₂, DTT, SAM, Extract) Extract->Setup PreIncubate 3. Pre-incubate at 37°C (5 min) Setup->PreIncubate Start 4. Initiate with Substrate (Protocatechuic Acid) PreIncubate->Start Incubate 5. Incubate at 37°C (30-60 min) Start->Incubate Stop 6. Terminate Reaction (Acid or Acetonitrile) Incubate->Stop Analyze 7. Analyze this compound Formation via HPLC Stop->Analyze

Workflow for COMT enzyme activity assay.

Conclusion

The biosynthesis of this compound in plants is intricately linked to the phenylpropanoid pathway, with a key CoA-independent route originating from caffeic acid. The final, critical methylation step is catalyzed by a Catechol-O-methyltransferase, which serves as a significant regulatory point, particularly demonstrated by its induction with kinetin in Vanilla planifolia cultures. While the core pathway has been outlined, further research is required to fully characterize the enzymes responsible for the side-chain cleavage and to elucidate the complex regulatory networks governing carbon flux into this pathway. The methodologies presented here provide a robust framework for researchers to investigate these remaining questions, paving the way for metabolic engineering strategies aimed at enhancing the production of this valuable phenolic acid in plant-based systems.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound that serves as an intermediate in the biosynthesis of vanillin (B372448) from ferulic acid.[1][2] It is a dihydroxybenzoic acid derivative found naturally in various plants, including the Açaí palm (Euterpe oleracea) and in argan oil.[2] Its presence is also noted in food products like wine and vinegar.[2][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The guide details its structural and physicochemical characteristics, outlines standard experimental protocols for their determination, and illustrates key metabolic and signaling pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in research and development, influencing its solubility, stability, and interaction with biological systems.

General and Physical Properties

This compound typically appears as a white to light yellow or beige crystalline powder or needles with a characteristic vanilla-like odor and taste.[1][2][3][4][5] It is a stable, combustible solid under standard conditions but is incompatible with strong oxidizing agents.[3][6][7]

PropertyValueSource(s)
Molecular Formula C₈H₈O₄[2][5]
Molar Mass 168.15 g/mol [1][2][5]
CAS Number 121-34-6[5][8]
Appearance White to light yellow/beige powder or crystals.[2][5]
Melting Point 208 - 213 °C (481.15 - 486.15 K)[2][3][4][5]
Boiling Point ~353.4 °C (rough estimate)[9]
Density ~1.3-1.35 g/cm³ (rough estimate)[4][9]
pKa 4.53 (in H₂O at 25°C)[3][7][10]
LogP (Octanol/Water) 1.30[3]
Solubility Profile

This compound is slightly soluble in water, with its solubility increasing at higher temperatures.[1][4] It demonstrates significantly higher solubility in various organic solvents.[1][3][4] The presence of both a polar hydroxyl group and a carboxylic acid group allows for hydrogen bonding with water, while the aromatic ring facilitates interaction with organic solvents.[4] The carboxylic acid group's deprotonation at higher pH levels increases solubility in aqueous solutions due to the formation of the anionic vanillate (B8668496) species.[4]

SolventSolubilityTemperature (°C)Source(s)
Water 1500 mg/L14[1]
Water 0.128 g / 100g25.05 (298.2 K)[11]
Water 0.269 g / 100g40.05 (313.2 K)[11]
Ethanol SolubleNot Specified[1][4]
Ether SolubleNot Specified[3][8]
Methanol SolubleNot Specified[4]
Acetonitrile Slightly SolubleNot Specified[10]
DMSO Slightly SolubleNot Specified[10]
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quantification of this compound.

Spectrum TypeKey Features and NotesSource(s)
¹H NMR Spectra available in databases (e.g., NMRShiftDB) for various solvents.[1]
¹³C NMR Data available in public databases.[9]
GC-MS Mass spectrum shows a primary peak at m/z 168.0.[1]
IR Spectra available in public databases.[9]
UV-Vis Contains a UV-active chromophore suitable for analysis.[12]

Experimental Protocols

Standardized methodologies are critical for obtaining reliable and reproducible data. The following sections detail common protocols for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[13] Pure crystalline compounds exhibit a sharp melting range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.[13][14]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[14][15]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[14][15] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated Mel-Temp block.[13][14]

  • Heating: The apparatus is heated gently. For accuracy, the heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[13][14] A rapid initial determination can be performed to find the approximate melting point, followed by a more careful measurement.[13]

  • Observation and Recording: The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire sample becomes a clear liquid (t2) are recorded.[15] The melting point is reported as the range t1-t2.[13] For accurate results, at least two consistent measurements should be obtained.[13]

G cluster_workflow Melting Point Determination Workflow A Prepare Sample (Finely powder and pack capillary) B Setup Apparatus (Attach capillary to thermometer in heating block) A->B C Initial Rapid Heating (Determine approximate M.P.) B->C D Slow & Precise Heating (Heat at 1-2°C/min near M.P.) C->D E Observe & Record (Note start and end of melting) D->E F Report Melting Range E->F

Caption: General workflow for determining the melting point of an organic solid.

Solubility Determination

Solubility tests provide insight into the polarity and functional groups of a compound.[16][17] A systematic approach is used to classify a compound's solubility in a range of solvents.

Methodology:

  • Initial Water Solubility Test: Add approximately 25 mg of this compound to a test tube containing 0.75 mL of deionized water.[16] Shake the tube vigorously. Observe if the compound dissolves completely.

  • Organic Solvent Solubility: If insoluble or slightly soluble in water, repeat the test with 0.75 mL of an organic solvent (e.g., ethanol, diethyl ether).[16] Shake vigorously and record the observation.

  • Aqueous Acid/Base Tests: For water-insoluble compounds, test solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions.[16][17]

    • Solubility in 5% NaOH suggests an acidic compound.

    • Solubility in 5% NaHCO₃ (often with effervescence) indicates a strongly acidic compound like a carboxylic acid.[17] Phenols are typically insoluble in NaHCO₃.[17]

    • Solubility in 5% HCl indicates a basic compound.[16]

  • Classification: Based on the results, classify the compound's solubility. This compound is expected to be slightly soluble in water and soluble in 5% NaOH and 5% NaHCO₃ due to its carboxylic acid group.[4]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the dissociation constant (pKa) of an acid or base.[12][18][19]

Methodology:

  • System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[18]

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water.[18] To maintain constant ionic strength throughout the titration, a background electrolyte like 0.15 M KCl can be added.[18]

  • Titration: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).[18]

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[18] Continue the titration well past the equivalence point.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point (the midpoint of the buffer region where the curve is flattest).[18][19] The inflection point of the curve corresponds to the equivalence point.[19]

Biological Pathways and Mechanisms

This compound is not only a flavoring agent but also a biologically active molecule involved in various metabolic and cellular signaling pathways.

Metabolic Pathways

This compound is a key intermediate in the microbial metabolism of ferulic acid, a compound abundant in plant cell walls.[20][21] The conversion can proceed through different routes depending on the microorganism and conditions.[22]

Key Metabolic Conversions:

  • From Ferulic Acid: In many microorganisms, ferulic acid undergoes β-oxidation of its side chain to produce this compound.[20] This process can be CoA-dependent.[21]

  • To Vanillin: Carboxylic acid reductase enzymes can reduce this compound to vanillin, a reaction that is often ATP- and NADPH-dependent.[20]

  • Further Metabolism: this compound can be further metabolized through two primary routes:

    • Reductive Pathway: Reduction to vanillyl alcohol.[20]

    • Oxidative Decarboxylation: Conversion to methoxyhydroquinone or guaiacol.[20][22] The pathway can be influenced by the presence of other carbon sources; for example, access to simple sugars can favor the reductive pathway.[22]

G cluster_metabolism This compound Metabolism FA Ferulic Acid Vn Vanillin FA->Vn Side-chain cleavage VA This compound Vn->VA Oxidation V_Alc Vanillyl Alcohol Vn->V_Alc Reduction VA->Vn Reduction (Carboxylic Acid Reductase) MHQ Methoxyhydroquinone VA->MHQ Oxidative Decarboxylation Guaiacol Guaiacol VA->Guaiacol Decarboxylation

Caption: Key metabolic pathways involving this compound as a central intermediate.

Signaling Pathways

Recent research has highlighted the role of this compound in modulating cellular signaling cascades, which underlies its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[23][24][25]

PI3K/Akt/β-Catenin Pathway: this compound has been shown to promote the proliferation of dermal papilla cells by activating the PI3K/Akt signaling pathway.[26]

  • Activation: this compound activates PI3K, which in turn phosphorylates and activates Akt.

  • Downstream Effects: Activated Akt influences the Wnt/β-catenin pathway. It phosphorylates and inactivates GSK-3β (glycogen synthase kinase-3β).

  • β-Catenin Stabilization: Inactivation of GSK-3β prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.

  • Gene Expression: In the nucleus, β-catenin acts as a transcriptional co-activator, increasing the expression of target genes like Cyclin D1, which promotes cell cycle progression.[26] This entire cascade can be blocked by PI3K inhibitors like wortmannin.[26]

Other Pathways:

  • AMPK Pathway: this compound can activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in regulating energy metabolism, reducing lipid accumulation, and improving glucose tolerance.[23][27]

  • Anti-inflammatory Pathways: It exerts anti-inflammatory effects by inhibiting pathways such as NF-κB, JAK/STAT, and mTOR.[24][25]

G cluster_signal This compound-Modulated PI3K/Akt Signaling VA This compound PI3K PI3K VA->PI3K activates Wort Wortmannin (Inhibitor) Wort->PI3K inhibits Akt Akt PI3K->Akt activates GSK GSK-3β Akt->GSK inhibits BetaCatenin β-catenin GSK->BetaCatenin promotes degradation Nucleus Nucleus BetaCatenin->Nucleus translocates CyclinD1 Cyclin D1 Expression Nucleus->CyclinD1 promotes Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: The PI3K/Akt/β-catenin signaling pathway activated by this compound.

References

Vanillic Acid Derivatives: A Comprehensive Technical Guide to their Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a dietary phenolic acid and an oxidized form of vanillin, has emerged as a significant scaffold in medicinal chemistry.[1] Found in various plants and food sources, this compound and its synthetic derivatives have garnered substantial interest for their diverse and potent pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the pharmacological properties of this compound derivatives, focusing on their antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and drug development endeavors.

Pharmacological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. These activities are largely attributed to their chemical structure, which allows for various modifications to enhance potency and selectivity.

Antioxidant Activity

This compound and its derivatives are potent antioxidants capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous diseases.[4] The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Table 1: Antioxidant Activity of this compound and its Derivatives (DPPH Assay)

CompoundIC50 (µM)Reference
This compound> 100[4]
Gallic Acid5.0 - 15.0[4]
Caffeic Acid10.0 - 25.0[4]
Quercetin2.0 - 10.0[4]
Catechin15.0 - 40.0[4]
Resveratrol20.0 - 50.0[4]
Ferulic Acid25.0 - 60.0[4]
Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[2] A primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7]

Table 2: Anti-inflammatory Activity of this compound

AssayCell Line/ModelParameter MeasuredIC50 / InhibitionReference
Anti-glycation-AGEs formationIC50 = 46.4 µg/mL[2]
Cytokine ReleaseLPS-stimulated neutrophilsIL-8 secretion20.7–29.6% inhibition at 5–50 µg/mL[2]
Cytokine ReleaseLPS-stimulated neutrophilsTNF-α secretion17.4–28.5% inhibition at 5–50 µg/mL[2]
Enzyme ReleasefMLP+cytochalasin B-stimulated neutrophilsElastase-2 (ELA-2) secretion22.1% - 47.5% inhibition at 1-50 µg/mL[2]
Antimicrobial Activity

A growing body of evidence supports the antimicrobial potential of this compound derivatives against a range of pathogenic bacteria and fungi.[8] Their mechanism of action often involves the disruption of microbial cell membranes and inhibition of essential enzymes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy.

Table 3: Antimicrobial Activity of this compound and its Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus600[9]
This compoundSalmonella typhi600[9]
This compoundProteus mirabilis600[9]
This compound metabolite 1Staphylococcus sp.1% (effective inhibition)[10]
This compound metabolite 1Alternaria alternata1% (effective inhibition)[10]
Amide derivative 7Fungal strains0.46 µmol/mL
Anticancer Activity

This compound and its derivatives have shown promising anticancer activity against various cancer cell lines.[5] Their mechanisms include inducing apoptosis, inhibiting cell proliferation and angiogenesis, and modulating key signaling pathways such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[5][11][12] The half-maximal inhibitory concentration (IC50) is commonly used to express their cytotoxic potential.

Table 4: Anticancer Activity of this compound and its Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compoundHCT116 (Colon)- (Inhibited growth)[5]
Lignan derivative 2MCF-7 (Breast)25[13]
Lignan derivative 3MCF-7 (Breast)11[13]
Caffeic acidHCT15 (Colon)800[3]
Caffeic acid phenethyl ester (CAPE)HCT-116 (Colon)44.2[3]
Caffeic acid phenyl propyl ester (CAPPE)HCT-116 (Colon)32.7[3]
Caffeic acid phenethyl ester (CAPE)SW-480 (Colon)132.3[3]
Caffeic acid phenyl propyl ester (CAPPE)SW-480 (Colon)130.7[3]
Neuroprotective Effects

This compound and its derivatives exhibit significant neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease.[6][14][15][16] They can attenuate oxidative stress, neuroinflammation, and amyloid-β (Aβ)-induced toxicity. The neuroprotective mechanisms involve the modulation of signaling pathways such as the Nrf2/HO-1 and Akt/GSK-3β pathways.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the pharmacological properties of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as amides and esters, is crucial for exploring their structure-activity relationships.

Protocol for Amide Synthesis from this compound:

  • Reaction Setup: In a reaction vessel, mix this compound (1 equivalent), a desired amine (1 equivalent), and a coupling reagent such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) (1 equivalent) in a suitable solvent like dichloromethane (B109758) (CH2Cl2).[17]

  • Addition of Base: Add a non-nucleophilic base, for example, triethylamine (B128534) (Et3N) (1 equivalent), to the mixture to neutralize the acid formed during the reaction.[17]

  • Reaction Conditions: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 3 to 7 hours.[17]

  • Work-up: After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure. Treat the residue with distilled water and extract the product with an organic solvent like ethyl acetate.[17]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide derivative.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.[4]

  • Assay Procedure (96-well plate):

    • To each well, add 20 µL of the sample or standard solution.

    • Add 180 µL of the DPPH working solution to all wells and mix thoroughly.[4]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to detect specific proteins in a sample and is a key technique for studying signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the this compound derivative and/or a stimulant (e.g., LPS for NF-κB activation). After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[19][20]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA or Bradford assay).[20]

  • SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα for NF-κB pathway; phospho-ERK, phospho-JNK for MAPK pathway) overnight at 4°C.[19]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug design and development.

Anti-inflammatory Signaling

This compound and its derivatives primarily exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can inhibit the degradation of IκBα, thereby preventing NF-κB activation.[21]

NF_kB_Inhibition_by_Vanillic_Acid cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes Transcription Vanillic_Acid This compound Derivatives Vanillic_Acid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Anticancer Signaling

The anticancer activity of this compound derivatives involves the modulation of multiple signaling pathways that regulate cell proliferation, survival, and angiogenesis. Key pathways include the PI3K/Akt/mTOR and the Raf/MEK/ERK (MAPK) pathways. By inhibiting these pathways, this compound derivatives can suppress tumor growth and metastasis.[5][11]

Anticancer_Signaling_of_Vanillic_Acid Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation ERK->Angiogenesis Vanillic_Acid This compound Derivatives Vanillic_Acid->PI3K Inhibits Vanillic_Acid->Raf Inhibits

Caption: Inhibition of PI3K/Akt/mTOR and Raf/MEK/ERK pathways by this compound derivatives.

Neuroprotective Signaling

In the context of neuroprotection, particularly against Alzheimer's disease, this compound derivatives have been shown to activate the Nrf2/HO-1 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). By promoting the nuclear translocation of Nrf2, this compound enhances the cellular antioxidant defense system, thereby protecting neurons from oxidative damage induced by factors like amyloid-β.[14]

Neuroprotective_Signaling_of_Vanillic_Acid cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress (e.g., Aβ) Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Nrf2 Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1 HO-1 & other antioxidant genes ARE->HO1 Transcription Neuroprotection Neuroprotection HO1->Neuroprotection Vanillic_Acid This compound Derivatives Vanillic_Acid->Keap1 Promotes Nrf2 dissociation

Caption: Activation of the Nrf2/HO-1 neuroprotective pathway by this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential across a range of diseases. Their well-documented antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, coupled with their favorable safety profile, make them attractive candidates for further drug development.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of new derivatives are needed to optimize potency and selectivity for specific biological targets.

  • In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies in relevant animal models are required to validate the therapeutic efficacy and to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of promising derivatives.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the preclinical findings into tangible therapeutic benefits for patients.

  • Mechanism of Action: Further elucidation of the molecular mechanisms underlying the diverse pharmacological effects will aid in the rational design of next-generation this compound-based drugs.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study of this compound derivatives and unlock their full therapeutic potential.

References

Quantitative Efficacy of Vanillic Acid in Modulating Inflammatory Markers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the In Vitro Anti-inflammatory Effects of Vanillic Acid

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, a dietary benzoic acid derivative. The information is tailored for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

This compound has been demonstrated to exert significant anti-inflammatory effects across a range of in vitro models. Its efficacy is concentration-dependent and varies with the cell type and inflammatory stimulus used. The following tables summarize the key quantitative findings from various studies.

Table 1: Inhibition of Pro-inflammatory Cytokines and Enzymes by this compound

Cell TypeInflammatory StimulusAnalyteThis compound Concentration (µg/mL)InhibitionReference
Human NeutrophilsLipopolysaccharide (LPS)Interleukin-8 (IL-8)5 - 5020.7 - 29.6%
Human NeutrophilsLPSTumor Necrosis Factor-α (TNF-α)5 - 5017.4 - 28.5%
Mouse Peritoneal MacrophagesLPSTNF-α1.7 - 16.8 (10 - 100 µM)30 - 63% at 16.8 µg/mL
Mouse Peritoneal MacrophagesLPSInterleukin-6 (IL-6)1.7 - 16.8 (10 - 100 µM)30 - 63% at 16.8 µg/mL
Human NeutrophilsfMLP + Cytochalasin BElastase-2 (ELA-2)122.1%
Human NeutrophilsfMLP + Cytochalasin BElastase-2 (ELA-2)539.2%
Human NeutrophilsfMLP + Cytochalasin BElastase-2 (ELA-2)5047.5%
J774A.1 MacrophagesLPSNitric Oxide (NO)0.001 - 10 µMConcentration-dependent decrease
J774A.1 MacrophagesLPSTNF-α (gene expression)Not specifiedSignificant reduction
J774A.1 MacrophagesLPSIL-1β (gene expression)Not specifiedSignificant reduction
J774A.1 MacrophagesLPSiNOS (gene expression)Not specifiedSignificant reduction
J774A.1 MacrophagesLPSCOX-2 (gene expression)Not specifiedSignificant reduction
Human Lung Fibroblasts (WI-38 & MRC-5)LPSTNF-α, IL-6, IL-1βNot specifiedReduction in levels

Table 2: Radical Scavenging and Glycation Inhibition by this compound

AssayParameterThis compoundReference CompoundReference
Hypochlorous Acid (HOCl) ScavengingSC501.74 µg/mLTrolox
Hydrogen Peroxide (H2O2) ScavengingSC5010.40 µg/mLTrolox
Non-enzymatic Protein GlycationIC5046.4 µg/mLAminoguanidine (IC50 = 78.9 µg/mL)

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • Murine Macrophages: RAW 264.7 or J774A.1 cells are commonly used.

    • Human Neutrophils: Isolated from fresh human peripheral blood.

    • Human Lung Fibroblasts: WI-38 and MRC-5 cell lines.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Inflammatory Stimulation:

    • LPS Stimulation: Macrophages or fibroblasts are stimulated with Lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL to induce an inflammatory response.

    • fMLP/Cytochalasin B Stimulation: Neutrophils are stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B to induce degranulation and enzyme release.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (typically ranging from 1 to 100 µM or 1 to 50 µg/mL) for a pre-incubation period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Measurement of Inflammatory Mediators
  • Sample Collection: After cell treatment, the culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentrations of cytokines such as TNF-α, IL-6, and IL-8 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is measured using a microplate reader, and cytokine concentrations are calculated from a standard curve generated with recombinant cytokines.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, IκBα, p-ERK, p-JNK, p-p38, COX-2, iNOS, and a loading control like β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

  • RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: The relative mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-1β) are quantified by qPCR using gene-specific primers and a fluorescent dye such as SYBR Green.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

  • Sample Collection: The supernatant from stimulated neutrophil cultures is collected.

  • Enzyme Assay: The elastase activity in the supernatant is measured using a specific substrate that releases a chromophore or fluorophore upon cleavage by elastase. The change in absorbance or fluorescence is monitored over time.

Visualization of Signaling Pathways and Workflows

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro anti-inflammatory effects of this compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., Macrophages) pre_incubation Pre-incubation with This compound cell_culture->pre_incubation stimulation Inflammatory Stimulus (e.g., LPS) pre_incubation->stimulation elisa ELISA (Cytokines) stimulation->elisa western_blot Western Blot (Signaling Proteins) stimulation->western_blot qpcr qPCR (Gene Expression) stimulation->qpcr

General experimental workflow for in vitro anti-inflammatory assays.
NF-κB Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, activates the NF-κB pathway through Toll-like receptor 4 (TLR4). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates p65 p65 IκBα->p65 inhibits nucleus Nucleus p65->nucleus translocates pro_inflammatory_genes Pro-inflammatory Gene Transcription nucleus->pro_inflammatory_genes activates vanillic_acid This compound vanillic_acid->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK signaling pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of inflammation. LPS can activate these kinases, leading to the activation of transcription factors that promote the expression of inflammatory mediators. This compound has been shown to attenuate the phosphorylation of ERK, JNK, and p38, thereby suppressing the inflammatory response.

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS upstream_kinases Upstream Kinases LPS->upstream_kinases p38 p38 upstream_kinases->p38 activates JNK JNK upstream_kinases->JNK activates ERK ERK upstream_kinases->ERK activates transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors JNK->transcription_factors ERK->transcription_factors pro_inflammatory_mediators Pro-inflammatory Mediators transcription_factors->pro_inflammatory_mediators induces vanillic_acid This compound vanillic_acid->p38 inhibits phosphorylation vanillic_acid->JNK inhibits phosphorylation vanillic_acid->ERK inhibits phosphorylation

Inhibition of the MAPK signaling pathway by this compound.

A Technical Guide to the Antimicrobial and Antifungal Activities of Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Vanillic acid (VA), a phenolic acid derivative and an oxidized form of vanillin, has emerged as a significant natural compound with potent antimicrobial and antifungal properties.[1][2] This document provides a comprehensive technical overview of its efficacy against a range of pathogenic microbes, including multidrug-resistant strains.[3] The primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to a cascade of detrimental intracellular events such as ATP depletion, a decrease in intracellular pH, and altered membrane potential.[4][5] Furthermore, this compound demonstrates significant capabilities in inhibiting biofilm formation, a key virulence factor in many chronic infections.[1][5] This guide summarizes quantitative efficacy data, details the experimental protocols used for its evaluation, and visualizes its mechanisms and relevant workflows, offering a critical resource for researchers and professionals in drug development.

Introduction

This compound (4-hydroxy-3-methoxybenzoic acid) is a naturally occurring phenolic compound found in various plants, fruits, and herbs.[1][2] Traditionally used as a flavoring agent in the food industry, its biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, have garnered increasing scientific interest.[3][4] The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel antimicrobial agents.[3] this compound presents a promising candidate, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][6] Its potential to act synergistically with existing antibiotics further enhances its therapeutic prospects.[3]

Mechanism of Action

The primary antimicrobial mechanism of this compound is the targeted disruption of the microbial cell membrane.[4][6] As a phenolic acid, its carboxylic acid group is thought to interfere with membrane proteins or chelate essential metal ions, compromising the structural and functional integrity of the membrane.[4][6] This initial damage triggers a series of downstream events that collectively lead to microbial death.

Key Mechanistic Steps:

  • Membrane Disruption: this compound compromises the bacterial cell membrane, leading to increased permeability.[1][4]

  • ATP Depletion: The damaged membrane causes a significant leakage and decrease of intracellular ATP, the cell's primary energy currency.[5][7]

  • Intracellular pH Reduction: A notable drop in the internal pH of the microbial cell occurs following treatment with this compound.[5][7]

  • Membrane Potential Collapse: The disruption of ion gradients across the membrane leads to a decrease in membrane potential.[5][7]

  • Morphological Changes & Lysis: These physiological disruptions result in distinctive alterations in cell morphology, ultimately leading to cell lysis and the leakage of intracellular components.[1][4]

VA This compound Membrane Microbial Cell Membrane VA->Membrane Targets Disruption Disruption of Membrane Integrity (Increased Permeability) Membrane->Disruption ATP Intracellular ATP Depletion Disruption->ATP pH Intracellular pH Decrease Disruption->pH Potential Membrane Potential Decrease Disruption->Potential Lysis Cell Lysis & Death ATP->Lysis pH->Lysis Potential->Lysis

Caption: General mechanism of this compound's antimicrobial action.

Antibacterial Activity

This compound has demonstrated significant antibacterial effects against a variety of pathogens, including clinically relevant and antibiotic-resistant strains.[3] Its efficacy is generally more pronounced against Gram-positive bacteria, which is attributed to differences in cell wall structure compared to Gram-negative bacteria.[4][6]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bacteria
Bacterial StrainResistance ProfileMIC (µg/mL)Reference
Enterobacter hormaecheiCarbapenem-Resistant (CREH)800[4][5]
Enterobacter cloacaeCarbapenem-Resistant (CREC)600[1][7][8]
Staphylococcus aureusClinical Isolate600[9]
Proteus mirabilisClinical Isolate600[9]
Salmonella TyphiClinical Isolate600[9]

Antifungal Activity

The antifungal potential of this compound has been investigated against various fungi, including plant pathogens and species of clinical importance. The mechanism is believed to be similar to its antibacterial action, involving the disruption of cell membrane integrity.[6]

Table 2: Antifungal Activity of this compound
Fungal StrainActivity MetricConcentrationEffectReference
Sclerotium rolfsiiMIC500 µg/mL (0.05%)Complete growth inhibition[4][10]
Alternaria alternataZone of InhibitionNot specified20.0 mm inhibition zone[6]
Candida spp.MFCNot specifiedVaries by species[11]

Note: Specific MFC values for this compound against Candida species require further targeted research, though methods for their determination are established.[11][12]

Anti-Biofilm Activity

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound has been shown to effectively inhibit the formation of biofilms by pathogenic bacteria and can kill cells already embedded within a biofilm structure.[4][5] For instance, it exerts a remarkable inhibitory effect on biofilm formation by carbapenem-resistant E. hormaechei and E. cloacae.[1][4] At twice its MIC, this compound can significantly inactivate biofilm-related cells.[1][8]

cluster_prep Preparation cluster_incubation Incubation & Staining cluster_quant Quantification C1 Prepare bacterial suspension (e.g., 10^5 CFU/mL) C2 Dispense into 96-well plate C1->C2 C3 Add this compound (sub-MIC to 2xMIC) C2->C3 I1 Incubate for 24h at 37°C C3->I1 I2 Remove planktonic cells (Wash with water) I1->I2 I3 Stain with 0.1% Crystal Violet I2->I3 Q1 Wash to remove excess stain I3->Q1 Q2 Solubilize bound stain (30% Acetic Acid) Q1->Q2 Q3 Measure Absorbance (570 nm) Q2->Q3

Caption: Experimental workflow for the biofilm inhibition assay.

Synergistic Effects

A remarkable property of this compound is its ability to act synergistically with conventional antibiotics, potentially restoring their efficacy against resistant strains.[3] This modulatory effect can reduce the required therapeutic dose of the antibiotic, minimizing side effects and combating resistance.

Table 3: Synergistic Effects of this compound with Antibiotics
Bacterial StrainAntibioticObservationReference
Campylobacter jejuniCiprofloxacin4- to 16-fold reduction in MIC[3]
Campylobacter jejuniErythromycin2- to 16-fold reduction in MIC[3]

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the standard broth microdilution method.[8][13]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in log phase

  • Tryptic Soy Broth (TSB) or other appropriate media

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation: Dilute the overnight bacterial culture in fresh TSB to a concentration of approximately 10^5 CFU/mL.[8]

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the 96-well plate using TSB. Final concentrations should typically range from 200 to 2200 µg/mL.[1][8] Include a positive control (bacteria, no VA) and a negative control (media only).

  • Inoculation: Add the prepared bacterial suspension to each well.

  • Incubation: Cover the plate and incubate at 37°C for 24 hours.[8]

  • Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][8]

A Prepare 2-fold serial dilutions of this compound in a 96-well plate B Add standardized bacterial inoculum (~10^5 CFU/mL) to each well A->B C Incubate plate at 37°C for 24 hours B->C D Observe wells for turbidity (bacterial growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of this compound on biofilm formation.[8][14]

Materials:

  • 96-well flat-bottom plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound solution

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid solution

  • Plate reader

Procedure:

  • Incubation with VA: In a 96-well plate, incubate the bacterial cells with various concentrations of this compound (e.g., 1/32 MIC to 2x MIC) for 24 hours to allow biofilm formation.[8]

  • Washing: Carefully remove the planktonic (free-floating) cells by washing the wells three times with sterile distilled water.[8]

  • Staining: Add 100 µL of 1% crystal violet solution to each well and incubate at room temperature for 15 minutes. This stains the adherent biofilm cells.[8]

  • Final Wash: Wash the wells again three times with sterile water to remove excess stain.[8]

  • Solubilization: Add 30% acetic acid to each well to dissolve the crystal violet that has bound to the biofilm.[14]

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at 570 nm. A lower absorbance indicates greater inhibition of biofilm formation.[8]

Protocol: Antifungal Susceptibility Testing (MIC/MFC)

This protocol determines the minimum inhibitory and fungicidal concentrations against yeasts and molds, based on CLSI guidelines.[15][16]

Materials:

  • Yeast or mold culture

  • RPMI 1640 liquid medium

  • This compound stock solution

  • 96-well U-bottom microtiter plates

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[16]

  • MIC Determination: Perform serial dilutions of this compound in a 96-well plate as described in Protocol 7.1. Add the fungal inoculum and incubate at 35°C for 24-48 hours. The MIC is the lowest concentration that causes a significant reduction in growth (≥50%) compared to the control.[16]

  • MFC Determination: Following MIC reading, take a 20 µL aliquot from each well that showed complete growth inhibition and from the growth control well.[17]

  • Subculturing: Spread the aliquots onto separate SDA plates.[17]

  • Incubation & Reading: Incubate the plates at 35°C until growth is visible in the control subculture. The MFC is defined as the lowest concentration of this compound that results in no fungal growth (or a >99.9% reduction) on the agar plate.[17][18]

Conclusion

This compound exhibits potent and broad-spectrum antimicrobial and antifungal activities, primarily through the disruption of cell membrane integrity.[4][7] Its proven efficacy against drug-resistant bacteria and its ability to inhibit biofilm formation highlight its potential as a novel therapeutic agent.[3][5] Furthermore, the synergistic effects observed when combined with conventional antibiotics open new avenues for developing combination therapies to combat antimicrobial resistance.[3] The standardized protocols detailed herein provide a framework for the continued evaluation and development of this compound for clinical and industrial applications, such as in pharmaceuticals or as a natural food preservative.[5]

References

The Neuroprotective Potential of Vanillic Acid: An In-Depth Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Vanillic acid (VA), a benzoic acid derivative and an oxidized form of vanillin, is a naturally occurring phenolic compound found in various plants and fruits.[1] Emerging preclinical evidence highlights its significant neuroprotective properties, positioning it as a promising therapeutic candidate for a range of neurodegenerative disorders.[2][3] This in-depth technical guide synthesizes the current landscape of preclinical research on this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its demonstrated effects, underlying mechanisms, and the experimental methodologies employed in its investigation. This guide is intended to serve as a practical resource for designing and interpreting future studies on the neuroprotective effects of this compound.

I. Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound has been quantified across various preclinical models of neurodegeneration. The following tables summarize the key findings, providing a comparative overview of its effects on behavioral, biochemical, and molecular endpoints.

In Vivo Studies

Table 1: Effects of this compound in a Streptozotocin (STZ)-Induced Model of Neurodegeneration in Mice [4][5][6]

ParameterTreatment GroupResultSignificance
Behavioral Outcomes
Habituation Memory (Line Crossings)STZ + VA (50 mg/kg)Improved exploratory behaviorp < 0.001
STZ + VA (100 mg/kg)Improved exploratory behaviorp < 0.001
Habituation Memory (Head Dips)STZ + VA (50 mg/kg)No significant effect-
STZ + VA (100 mg/kg)Improved exploratory behaviorp < 0.001
Biochemical Markers
Acetylcholinesterase (AChE)STZ + VA (50 mg/kg)Decreasedp < 0.001
STZ + VA (100 mg/kg)Decreasedp < 0.001
CorticosteroneSTZ + VA (50 mg/kg)Decreasedp < 0.001
STZ + VA (100 mg/kg)Decreasedp < 0.001
Tumor Necrosis Factor-alpha (TNF-α)STZ + VA (50 mg/kg)Decreasedp < 0.001
STZ + VA (100 mg/kg)Decreasedp < 0.001
Antioxidant Status
Superoxide Dismutase (SOD)STZ + VA (50 mg/kg)Increasedp < 0.001
STZ + VA (100 mg/kg)Increasedp < 0.001
Glutathione Peroxidase (GPx)STZ + VA (50 mg/kg)Increasedp < 0.001
STZ + VA (100 mg/kg)Increasedp < 0.001
CatalaseSTZ + VA (50 mg/kg)Increasedp < 0.001
STZ + VA (100 mg/kg)Increasedp < 0.001

Table 2: Effects of this compound in a Lipopolysaccharide (LPS)-Induced Neurotoxicity Model in Mice [2][7][8]

ParameterTreatment GroupResultSignificance
Signaling Proteins
Receptor for Advanced Glycation End products (RAGE)LPS + VAReduced expressionSignificant
Phospho-c-Jun N-terminal kinase (p-JNK)LPS + VAReduced expressionSignificant
Neuroinflammation
Glial Cell Activation (Microglia and Astrocytes)LPS + VAInhibitedSignificant
Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)LPS + VAReduced expressionSignificant
Tumor Necrosis Factor-alpha (TNF-α)LPS + VAReduced secretionSignificant
Interleukin-1 beta (IL-1β)LPS + VAReduced secretionSignificant
Cyclooxygenase-2 (COX-2)LPS + VAReduced expressionSignificant
Amyloidogenesis
Beta-secretase 1 (BACE-1)LPS + VAReduced expressionSignificant
Amyloid-β (Aβ)LPS + VAReduced expressionSignificant
Synaptic Function
Postsynaptic density protein 95 (PSD-95)LPS + VAEnhanced expressionSignificant
Synaptophysin (SYP)LPS + VAEnhanced expressionSignificant

Table 3: Effects of this compound in an Amyloid-β (Aβ)-Induced Oxidative Stress Model in Mice [1][3][9]

ParameterTreatment GroupResultSignificance
Oxidative Stress Markers
Reactive Oxygen Species (ROS)Aβ₁₋₄₂ + VA (30 mg/kg)Reduced (1.6-fold)Significant
Glutathione (GSH)Aβ₁₋₄₂ + VA (30 mg/kg)Enhanced (1.2-fold)## P < 0.01
GSH/GSSG RatioAβ₁₋₄₂ + VA (30 mg/kg)Enhanced (1.3-fold)## P < 0.01
8-Oxoguanine (8-OxoG)Aβ₁₋₄₂ + VA (30 mg/kg)Decreased immunoreactivity (2-fold)## P < 0.01
Lipid Peroxidation (LPO)Aβ₁₋₄₂ + VA (30 mg/kg)Decreased (1.5-fold)## P < 0.01
Apoptosis
Activated BaxAβ₁₋₄₂ + VADecreased## P < 0.01
Activated Caspase-3Aβ₁₋₄₂ + VADecreased## P < 0.01
Cleaved PARP-1Aβ₁₋₄₂ + VADecreased## P < 0.01
In Vitro Studies

Table 4: Effects of this compound in an Amyloid-β (Aβ)-Induced Oxidative Stress Model in HT22 Cells [1]

ParameterTreatment GroupResultSignificance
Cell Viability (MTT Assay)
Aβ₁₋₄₂ (5 µM) + VA (50 µM)IncreasedP < 0.01
Aβ₁₋₄₂ (5 µM) + VA (100 µM)IncreasedP < 0.01
Aβ₁₋₄₂ (5 µM) + VA (200 µM)IncreasedP < 0.01
Oxidative Stress
Reactive Oxygen Species (ROS)Aβ₁₋₄₂ (5 µM) + VA (50 µM)ReducedP < 0.01
Aβ₁₋₄₂ (5 µM) + VA (100 µM)ReducedP < 0.01
Aβ₁₋₄₂ (5 µM) + VA (200 µM)ReducedP < 0.01

II. Experimental Protocols

This section provides a detailed overview of the key experimental methodologies cited in the preclinical studies of this compound.

In Vivo Methodologies

1. Animal Models and Drug Administration:

  • Streptozotocin (STZ)-Induced Neurodegeneration Model:

    • Animals: Male Swiss albino mice.[4][6]

    • Induction: Intracerebroventricular (ICV) injections of STZ.[4][6]

    • This compound Administration: Oral gavage at doses of 25, 50, and 100 mg/kg for 28 days.[4][6]

  • Lipopolysaccharide (LPS)-Induced Neurotoxicity Model:

    • Animals: Male C57BL/6 mice.[7][8]

    • Induction: Intraperitoneal (I.P.) injections of LPS (250 μg/kg/day).[7][8]

    • This compound Administration: Co-treatment with this compound.[7][8]

  • Amyloid-β (Aβ)-Induced Oxidative Stress Model:

    • Animals: Male Wistar rats or C57BL/6 mice.[1][10][11]

    • Induction: Intracerebroventricular (ICV) injection of Aβ₁₋₄₀ or Aβ₁₋₄₂.[1][10][11]

    • This compound Administration: Oral gavage (50 mg/kg) or intraperitoneal injection (30 mg/kg) for a specified duration.[1][10][11]

2. Behavioral Assessments:

  • Y-Maze Test: To assess spatial working memory. The maze consists of three arms, and the sequence of arm entries is recorded to determine the percentage of spontaneous alternation.[4]

  • Open-Field Test: To evaluate locomotor activity and anxiety-like behavior. Parameters measured include line crossings and head dips.[4][5]

  • Novel Object Recognition (NOR) Test: To assess recognition memory. The test involves habituating the animal to an arena with two identical objects, followed by a test phase where one object is replaced with a novel one. The time spent exploring the novel object is measured.[10][11]

  • Morris Water Maze (MWM) Test: To evaluate spatial learning and memory. The test requires the animal to find a hidden platform in a circular pool of water, using spatial cues.[10][11]

  • Passive Avoidance Learning (PAL) Task: To assess fear-motivated memory. The apparatus consists of a light and a dark compartment. The animal receives a mild foot shock in the dark compartment, and the latency to re-enter the dark compartment is measured in subsequent trials.[10][11]

3. Biochemical and Molecular Assays:

  • Tissue Preparation: Animals are euthanized, and brain tissues (cortex and hippocampus) are dissected and homogenized for subsequent analyses.[1][7]

  • Western Blot Analysis: To quantify the expression levels of specific proteins. Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., RAGE, p-JNK, BACE-1, PSD-95) and a loading control (e.g., β-actin).[1][7]

  • Immunofluorescence: To visualize the localization and expression of proteins within brain tissue sections. Sections are incubated with primary antibodies followed by fluorescently labeled secondary antibodies and imaged using a confocal microscope.[1][7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of cytokines (e.g., TNF-α, IL-1β) and other biomolecules in brain homogenates or plasma.[4]

  • Oxidative Stress Markers:

    • Reactive Oxygen Species (ROS) Assay: Based on the oxidation of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to the fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1][9]

    • Glutathione (GSH) Assay: Colorimetric assay to measure the levels of reduced glutathione.[1][9]

    • Lipid Peroxidation (LPO) Assay: Measurement of malondialdehyde (MDA), a byproduct of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) method.[9][10][11]

  • Acetylcholinesterase (AChE) Activity Assay: Spectrophotometric method based on the Ellman's reaction.[4][6]

In Vitro Methodologies
  • Cell Culture: HT22 hippocampal neuronal cells are commonly used.[1]

  • Cell Viability Assay (MTT): To assess the cytotoxicity of Aβ and the protective effect of this compound. Cells are treated with Aβ in the presence or absence of this compound, and cell viability is determined by the reduction of MTT to formazan.[1]

  • Reactive Oxygen Species (ROS) Assay: Similar to the in vivo assay, using DCFH-DA to measure intracellular ROS levels.[1]

III. Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways.

vanillic_acid_lps_pathway LPS LPS RAGE RAGE LPS->RAGE pJNK p-JNK RAGE->pJNK NFkB NF-κB pJNK->NFkB Amyloidogenesis Amyloidogenesis (BACE-1, Aβ) pJNK->Amyloidogenesis SynapticDysfunction Synaptic Dysfunction pJNK->SynapticDysfunction Neuroinflammation Neuroinflammation (TNF-α, IL-1β, COX-2) NFkB->Neuroinflammation VanillicAcid This compound VanillicAcid->pJNK Inhibits

Caption: LPS-induced neurotoxicity pathway and the inhibitory effect of this compound.

vanillic_acid_abeta_pathway Abeta Amyloid-β ROS Oxidative Stress (ROS) Abeta->ROS Apoptosis Apoptosis ROS->Apoptosis Akt Akt GSK3b GSK-3β Akt->GSK3b Nrf2 Nrf2 GSK3b->Nrf2 HO1 HO-1 Nrf2->HO1 AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse AntioxidantResponse->ROS VanillicAcid This compound VanillicAcid->Akt Activates experimental_workflow AnimalModel Animal Model Induction (e.g., STZ, LPS, Aβ) VA_Treatment This compound Treatment (Specified dose and duration) AnimalModel->VA_Treatment Behavioral Behavioral Assessments (Y-Maze, Open-Field, NOR, MWM, PAL) VA_Treatment->Behavioral Sacrifice Euthanasia and Tissue Collection (Brain - Cortex, Hippocampus) Behavioral->Sacrifice Biochemical Biochemical Analysis (ELISA for cytokines, AChE assay) Sacrifice->Biochemical Molecular Molecular Analysis (Western Blot, Immunofluorescence) Sacrifice->Molecular OxidativeStress Oxidative Stress Analysis (ROS, GSH, LPO assays) Sacrifice->OxidativeStress DataAnalysis Data Analysis and Interpretation Biochemical->DataAnalysis Molecular->DataAnalysis OxidativeStress->DataAnalysis logical_relationships VanillicAcid This compound Anti_inflammatory Anti-inflammatory Effects VanillicAcid->Anti_inflammatory Antioxidant Antioxidant Effects VanillicAcid->Antioxidant Anti_apoptotic Anti-apoptotic Effects VanillicAcid->Anti_apoptotic Reduced_Neuroinflammation Reduced Neuroinflammation Anti_inflammatory->Reduced_Neuroinflammation Reduced_OxidativeStress Reduced Oxidative Stress Antioxidant->Reduced_OxidativeStress Inhibition_Apoptosis Inhibition of Apoptosis Anti_apoptotic->Inhibition_Apoptosis Neuroprotection Neuroprotection Reduced_Neuroinflammation->Neuroprotection Reduced_OxidativeStress->Neuroprotection Inhibition_Apoptosis->Neuroprotection

References

A Technical Guide to the Anticancer Properties of Vanillic Acid on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillic acid (VA), a phenolic compound derived from various plants, has garnered significant attention for its multifaceted pharmacological activities, including potent anticancer properties. This technical guide provides a comprehensive overview of the mechanisms through which this compound exerts its effects on various cancer cell lines. We delve into its role in inducing apoptosis, causing cell cycle arrest, and modulating critical signaling pathways such as mTOR and Raf/MEK/ERK. This document summarizes quantitative data on its efficacy, details the experimental protocols used for its evaluation, and provides visual representations of its molecular interactions and experimental workflows to support further research and development in oncology.

Introduction

This compound (4-hydroxy-3-methoxybenzoic acid) is a dietary phenolic acid and an oxidized metabolite of vanillin. It is naturally found in a variety of plants and fruits, including the roots of Angelica sinensis.[1][2] Beyond its use as a flavoring agent, this compound has demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Emerging evidence has highlighted its potential as a chemotherapeutic or chemopreventive agent, exhibiting anticancer activity across a range of malignancies, including gastrointestinal, breast, lung, and colon cancers.[1][3] Its ability to selectively target cancer cells while minimizing toxicity to normal cells makes it a promising candidate for novel anticancer therapies. This guide synthesizes the current understanding of this compound's anticancer mechanisms, supported by quantitative data and detailed methodologies.

Mechanisms of Anticancer Activity

This compound employs a multi-pronged approach to inhibit cancer progression. Its primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with key signaling cascades that govern cell growth, proliferation, and survival.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating cancerous cells. This compound has been shown to trigger this process through the intrinsic (mitochondrial) pathway.[1][4] This is often initiated by the generation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[1][2] In lung cancer (A549) cells, a this compound nanocomposite was shown to upregulate the expression of pro-apoptotic proteins such as BAX, Caspase-3 (Casp3), Caspase-7 (Casp7), and cytochrome c (cyt C), while simultaneously downregulating the anti-apoptotic protein Bcl-2.[5] Similarly, in hepatocellular carcinoma, this compound upregulates Caspase-3 and Bad while suppressing Bcl-2 expression.[3]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. This compound can inhibit this by arresting the cell cycle, primarily at the G1/S phase transition.[1][6] This effect is largely attributed to its ability to downregulate the expression of key regulatory proteins, most notably Cyclin D1.[3][7] By reducing Cyclin D1 levels, this compound prevents cancer cells from progressing from the G1 (growth) phase to the S (DNA synthesis) phase, thereby effectively halting their proliferation.[7] This has been observed specifically in human colon cancer HCT116 cells.[8][9][10]

Modulation of Key Signaling Pathways

This compound's anticancer effects are mediated by its interaction with several critical intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway by downregulating the expression and phosphorylation of mTOR.[1][3] This inhibition has been observed in gastrointestinal cancer cell lines KKU-100 and HepG2, as well as in HCT116 colon cancer cells.[3] The suppression of the mTOR pathway leads to reduced protein synthesis and cell proliferation.

  • Raf/MEK/ERK Pathway: The Raf/MEK/ERK (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival. This compound can suppress this pathway, contributing to its anticancer effects.[6][8][11]

  • HIF-1α Inhibition: The inhibition of both the mTOR and Raf/MEK/ERK pathways by this compound converges on the suppression of Hypoxia-Inducible Factor-1α (HIF-1α).[8][9][10] HIF-1α is a transcription factor that is critical for tumor adaptation to hypoxic (low oxygen) environments, promoting angiogenesis (new blood vessel formation) and metastasis. By inhibiting HIF-1α protein synthesis, this compound curtails the ability of tumors to grow and spread.[8][9] This leads to a dose-dependent reduction in the expression of angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[8][10]

  • NF-κB Pathway: this compound can also suppress the NF-κB signaling pathway, which is involved in inflammation and the promotion of cancer cell survival.[1][2]

Signaling_Pathways cluster_membrane cluster_cytoplasm cluster_nucleus receptor Growth Factor Receptors pi3k PI3K receptor->pi3k raf Raf receptor->raf va This compound mTOR mTOR va->mTOR Inhibits erk ERK va->erk Inhibits cyclinD1 Cyclin D1 va->cyclinD1 Inhibits akt AKT pi3k->akt akt->mTOR p70s6k p70S6K mTOR->p70s6k eif4ebp1 4E-BP1 mTOR->eif4ebp1 proliferation Cell Proliferation & Survival mTOR->proliferation hif1a HIF-1α Synthesis p70s6k->hif1a eif4ebp1->hif1a mek MEK raf->mek mek->erk erk->hif1a erk->proliferation angiogenesis Angiogenesis (VEGF) hif1a->angiogenesis g1_arrest G1 Phase Arrest cyclinD1->g1_arrest Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Line Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle gene_exp Gene Expression (RT-PCR) treatment->gene_exp protein_exp Protein Expression (Western Blot) treatment->protein_exp data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis gene_exp->data_analysis protein_exp->data_analysis conclusion Conclusion on Anticancer Effects & Mechanisms data_analysis->conclusion

References

Vanillic acid as a flavoring agent in the food industry.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound that serves as a versatile flavoring agent in the food and beverage industry. As an oxidized form of vanillin (B372448), it imparts a characteristic mild, creamy, and vanilla-like sensory profile.[1][2] Beyond its primary flavoring function, this compound also contributes to the sourness, bitterness, and astringency of food products, adding complexity to the overall taste experience.[3]

Naturally present in a variety of plants, fruits, and fermented products, this compound is a key component in the flavor profile of vanilla extract, açaí oil, olive oil, and wine.[4][5][6] It is also a significant metabolite in humans following the consumption of green tea.[6] In addition to its sensory properties, this compound is recognized for its antioxidant and anti-inflammatory activities, making it a compound of interest for drug development and nutraceutical applications.[7] This guide provides an in-depth technical overview of its properties, analytical methods, and the molecular mechanisms underlying its perception and bioactivity.

Physicochemical Properties and Sensory Profile

Physicochemical Data

This compound is a white to pale yellow crystalline powder that is stable under standard conditions.[2] Its properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name 4-hydroxy-3-methoxybenzoic acid [8]
Synonyms p-Vanillic acid, FEMA 3988 [8]
CAS Number 121-34-6 [2]
Molecular Formula C₈H₈O₄ [2]
Molar Mass 168.15 g/mol [2]
Appearance White to pale yellow powder/crystals [2]
Melting Point 210 - 213 °C [6]

| Odor Profile | Creamy, powdery, vanilla-like |[1] |

Solubility

The solubility of this compound is dependent on the solvent, temperature, and pH. It is slightly soluble in water, with solubility increasing at higher temperatures. It is readily soluble in organic solvents like ethanol.[9][10] The formation of its anionic species at higher pH levels increases its solubility in aqueous solutions.[9]

Table 2: Solubility of this compound

Solvent Temperature Solubility Reference(s)
Water 14 °C 1.5 mg/mL [10]
Water 293.15 K (20 °C) 1.95 x 10⁻³ (mole fraction) [11]
Water 323.15 K (50 °C) 6.84 x 10⁻³ (mole fraction) [11]
Ethanol 293.15 K (20 °C) 1.69 x 10⁻¹ (mole fraction) [11]

| Ethanol | 323.15 K (50 °C) | 3.32 x 10⁻¹ (mole fraction) |[11] |

Sensory Profile and Detection Thresholds

This compound contributes a complex sensory profile. Its primary characteristic is a mild, creamy, and sweet aromatic profile reminiscent of vanilla.[2] However, it also elicits gustatory sensations of sourness, bitterness, and astringency, particularly with repeated exposure.[3]

Specific sensory detection and recognition thresholds for this compound are not widely reported in the literature. For context, vanillin , a closely related compound, has reported odor detection thresholds that vary significantly with the matrix, such as 78.9 µg/L in sake and 65 µg/L in wine.[12][13] This highlights the importance of the food matrix in sensory perception.

Natural Occurrence and Regulatory Status

Occurrence in Foods

This compound is naturally present in a wide range of food products. Its concentration can vary significantly based on the source, variety, and processing methods.

Table 3: Concentration of this compound in Various Food Products

Food Product Concentration Range Reference(s)
Açaí Oil 1616 ± 94 mg/kg [6]
Virgin Olive Oil 0.02 - 3.46 mg/kg [9][14]
White Wine 0.01 - 12.39 mg/L [10][15]
Red Wine 0.0018 - 0.1 mg/L [16]

| Amomum villosum (spice) | 0.545 mg/g |[17] |

Regulatory Status
  • FDA (U.S. Food and Drug Administration): this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS (Generally Recognized as Safe) substance, with the designation FEMA No. 3988.[8][18] The FDA recognizes FEMA's GRAS lists as reliable industry assessments.[18] Vanillin, its precursor, is also listed as GRAS under 21 CFR 182.60.[19]

  • EFSA (European Food Safety Authority): this compound is a known metabolite of vanillin, a flavoring agent evaluated by EFSA. An Acceptable Daily Intake (ADI) of 10 mg/kg body weight per day has been established for vanillin by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), and EFSA opinions consider the intake of vanillin from various sources, which would metabolize to this compound, to be of no safety concern at current exposure levels.[20]

Experimental Protocols

Protocol for Quantification of this compound by HPLC

This protocol provides a representative method for the quantitative analysis of this compound in liquid matrices like wine, adapted from published methodologies.[17][21]

Objective: To determine the concentration of this compound in a liquid food sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 100 mm, 2.7 µm particle size).[21]

  • Solvent A: 0.1-0.2% Acetic or Formic Acid in HPLC-grade water.[17][21]

  • Solvent B: Acetonitrile or Methanol.[17][21]

  • This compound analytical standard.

  • Sample filtration units (0.45 µm).

  • Volumetric flasks and pipettes.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol. Create a series of calibration standards (e.g., 1, 2.5, 5, 10, 15, 25 mg/L) by diluting the stock solution with the mobile phase.[21]

  • Sample Preparation: For clear liquid samples like white wine, direct injection after filtration through a 0.45 µm filter may be possible.[21] For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used. For example: Start with 96% A / 4% B, ramp to 50% B over 40 minutes.[14]

    • Flow Rate: 0.8 - 1.0 mL/min.[17][21]

    • Column Temperature: 35 °C.[17]

    • Injection Volume: 15 - 20 µL.[14][17]

    • Detection: Monitor at the absorption maximum for this compound, approximately 260 nm.[17]

  • Analysis: Inject the prepared standards to construct a calibration curve (Peak Area vs. Concentration). Inject the prepared samples.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Table 4: Example HPLC Method Validation Parameters from Literature

Parameter This compound Reference(s)
Linearity (R²) > 0.999 [22]
Limit of Detection (LOD) 1.7 µg/L (in sake, LC-MS/MS) [13]

| Limit of Quantification (LOQ) | 1.46 mg/L (in wine, HPLC-UV) |[21] |

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Curve Preparation Injection HPLC Injection Std_Prep->Injection Sample_Prep Sample Filtration (or SPE) Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Detection DAD/UV Detection (260 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Standard Curve) Integration->Quantification Result Concentration (mg/L) Quantification->Result TI_Workflow Start Start Timer & Present Sample (10 mL) Sip Take Sample into Mouth Start->Sip Hold Hold in Mouth (e.g., 5s) Sip->Hold Swallow Swallow Sample (at 10s) Hold->Swallow Rate Continuously Rate Intensity on Scale Swallow->Rate Rate->Rate Real-time data capture End Rating Ends when Sensation Disappears Rate->End Cleanse Palate Cleanse (Water & Cracker) End->Cleanse Next Proceed to Next Sample Cleanse->Next Sour_Taste_Pathway cluster_cell Type III Taste Receptor Cell VA This compound (in Saliva) H_ion H+ ions VA->H_ion Proton_Channel Proton Channel (e.g., OTOP1) H_ion->Proton_Channel Enters cell Intra_pH Intracellular pH Decreases Proton_Channel->Intra_pH K_Channel K+ Channel Blockage Intra_pH->K_Channel Depolarization Cell Depolarization K_Channel->Depolarization Ca_Influx Voltage-gated Ca2+ Influx Depolarization->Ca_Influx NT_Release Neurotransmitter Release (Serotonin) Ca_Influx->NT_Release Nerve Gustatory Nerve Fiber NT_Release->Nerve Brain Brain (Taste Perception) Nerve->Brain NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation of IκBα NFkB NF-κB (p50/p65) (Active) IkBa_P->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription VanillicAcid This compound VanillicAcid->IkBa_P INHIBITS Degradation

References

Vanillic Acid: A Promising Therapeutic Agent for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia, represent a growing global health crisis. Vanillic acid, a phenolic acid found in various plants and a metabolite of vanillin, has emerged as a promising natural compound with significant therapeutic potential against these conditions. This technical guide provides an in-depth analysis of the current preclinical evidence supporting the use of this compound in managing metabolic disorders. It details the compound's multifaceted mechanisms of action, summarizes key quantitative data from animal studies, outlines experimental protocols, and visualizes the intricate signaling pathways involved. The evidence strongly suggests that this compound warrants further investigation as a potential lead compound for the development of novel therapies for metabolic diseases.

Introduction

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2][3] These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The search for effective and safe therapeutic agents to manage this complex syndrome is a major focus of current research. This compound, a simple phenolic compound, has garnered considerable attention for its wide range of biological activities, including antioxidant, anti-inflammatory, and hypolipidemic properties.[1][2][3] This document synthesizes the existing preclinical data on this compound's efficacy in ameliorating key components of metabolic syndrome.

Mechanisms of Action

This compound exerts its therapeutic effects through multiple, interconnected mechanisms that target key pathological features of metabolic disorders.

Anti-diabetic Effects

This compound has demonstrated significant potential in improving glucose homeostasis.[1][2] Studies have shown that it can reduce fasting blood glucose and insulin (B600854) levels in animal models of diabetes.[1] The proposed mechanisms include the modulation of crucial insulin signaling pathways such as Akt and ERK1/2, and the regulation of enzymes involved in glucose metabolism.[1] Furthermore, this compound has been shown to protect against diabetic complications like nephropathy by reducing oxidative stress and down-regulating inflammatory markers such as NF-κB, TNF-α, and COX-2.[4]

Anti-obesity Effects

The anti-obesity properties of this compound are attributed to its ability to inhibit adipogenesis and promote energy expenditure.[5] It has been shown to reduce body weight in high-fat diet-induced obese mice and genetically obese db/db mice.[5] Mechanistically, this compound downregulates the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1][5] A critical pathway activated by this compound is the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in regulating energy metabolism.[1][5] Activation of AMPK in adipose tissue and the liver contributes to the observed anti-obesity effects.[1][5] Additionally, this compound promotes thermogenesis in both brown and white adipose tissue, further contributing to weight management.[5][6]

Hypolipidemic Effects

This compound has been shown to favorably modulate lipid profiles in preclinical models of dyslipidemia.[1][7] It effectively reduces serum levels of total cholesterol, triglycerides, free fatty acids, low-density lipoprotein cholesterol (LDL-C), and very-low-density lipoprotein cholesterol (VLDL-C).[1] Conversely, it increases the levels of high-density lipoprotein cholesterol (HDL-C).[1] These effects are mediated, in part, by the regulation of key enzymes involved in lipid metabolism, such as HMG-CoA reductase and lecithin-cholesterol acyltransferase.[1][7]

Antioxidant and Anti-inflammatory Properties

A common underlying factor in metabolic disorders is chronic low-grade inflammation and oxidative stress. This compound possesses potent antioxidant and anti-inflammatory properties.[1][8] It enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while reducing lipid peroxidation.[1] Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[9]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound administration in various preclinical models of metabolic disorders.

Table 1: Effects of this compound on Obesity Parameters

Animal ModelThis compound DoseTreatment DurationChange in Body WeightChange in Adipose Tissue WeightReference
High-Fat Diet-Induced Obese MiceNot SpecifiedNot SpecifiedDecreasedDecreased[5]
db/db MiceNot SpecifiedNot SpecifiedDecreasedNot Specified[5]
High-Fat Diet-Induced Obese MiceNot SpecifiedNot SpecifiedDecreasedNot Specified[10]
High-Fat/High-Fructose Diet-Fed MiceNot Specified16 weeksReduced GainReduced Fat Pad Weight[6]

Table 2: Effects of this compound on Glycemic Control

Animal ModelThis compound DoseTreatment DurationChange in Fasting Blood GlucoseChange in Insulin LevelsReference
High-Fat Diet-Induced Diabetic RatsNot SpecifiedNot SpecifiedDecreasedDecreased[1]
Diabetic RatsNot SpecifiedNot SpecifiedIncreasedIncreased[1]
Streptozotocin/Nicotinamide-Induced Diabetic Rats25, 50, 100 mg/kg6 weeksSignificantly ReducedNot Specified[4]
Diabetic Hypertensive RatsNot SpecifiedNot SpecifiedReducedNot Specified[11]

Table 3: Effects of this compound on Lipid Profile

Animal ModelThis compound DoseTreatment DurationChange in Total CholesterolChange in TriglyceridesChange in LDL-CChange in HDL-CReference
Hypertensive RatsNot SpecifiedNot SpecifiedDecreasedDecreasedDecreasedIncreased[1]
Diabetic Hypertensive RatsNot Specified8 weeksReducedReducedReducedIncreased[7][12]
Nitric Oxide Deficient Hypertensive Rats50 mg/kg4 weeksIncreasedIncreasedIncreasedDecreased[13]
Streptozotocin/Nicotinamide-Induced Diabetic Rats25, 50, 100 mg/kg6 weeksNormalizedNormalizedNormalizedNormalized[4]

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the therapeutic potential of this compound.

Animal Models
  • High-Fat Diet (HFD)-Induced Obesity: Male C57BL/6J mice or Wistar rats are typically fed a diet containing 45-60% of calories from fat for a period of 8-20 weeks to induce obesity, insulin resistance, and dyslipidemia.[5][7][10][12]

  • Genetically Obese (db/db) Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and diabetes. They serve as a genetic model of type 2 diabetes.[5]

  • Streptozotocin (STZ)-Induced Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of STZ (e.g., 50 mg/kg), often in combination with nicotinamide (B372718) (e.g., 110 mg/kg) to protect pancreatic beta cells from complete destruction, resulting in a model of type 2 diabetes.[4]

  • Nitric Oxide Deficient Hypertensive Rats: Hypertension is induced by the oral administration of N(ω)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, in drinking water (e.g., 40 mg/kg) for several weeks.[13]

This compound Administration
  • Route of Administration: this compound is typically administered orally via gavage or as a supplement in the diet or drinking water.[4][5][13]

  • Dosage: The doses used in rodent studies generally range from 25 mg/kg to 100 mg/kg of body weight per day.[4]

  • Treatment Duration: The duration of treatment varies depending on the study design and the specific metabolic parameters being investigated, ranging from a few weeks to several months.[4][6][7][12][13]

Key Analytical Methods
  • Biochemical Analysis: Serum levels of glucose, insulin, total cholesterol, triglycerides, HDL-C, and LDL-C are measured using commercially available enzymatic kits.

  • Gene and Protein Expression Analysis: The expression levels of key proteins and genes in tissues (e.g., adipose tissue, liver, kidney) are determined by Western blotting and quantitative real-time PCR (qRT-PCR), respectively.

  • Histological Analysis: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to examine cellular morphology and lipid accumulation.

Signaling Pathways and Visualizations

The therapeutic effects of this compound are mediated by its influence on several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

vanillic_acid_obesity_pathway VA This compound AMPK AMPK VA->AMPK PGC1a PGC-1α VA->PGC1a PPARg PPARγ AMPK->PPARg CEBPa C/EBPα AMPK->CEBPa Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis Thermogenesis Thermogenesis UCP1 UCP1 UCP1->Thermogenesis PGC1a->UCP1 vanillic_acid_diabetes_pathway VA This compound InsulinReceptor Insulin Receptor VA->InsulinReceptor Modulates NFkB NF-κB VA->NFkB PI3K PI3K InsulinReceptor->PI3K ERK ERK1/2 InsulinReceptor->ERK Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Inflammation Inflammation NFkB->Inflammation

References

Vanillic Acid: A Pivotal Intermediate in the Synthesis of Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vanillic acid, a C7-C1 aromatic compound, serves as a crucial intermediate in both biosynthetic and chemosynthetic pathways for the production of vanillin (B372448), one of the world's most popular flavoring agents. Its strategic position in these routes makes it a focal point for research aimed at optimizing vanillin yields, improving process sustainability, and developing novel production methods. This technical guide provides a comprehensive overview of the role of this compound in vanillin synthesis, with a focus on biocatalytic and lignin-based production routes. Detailed experimental protocols, quantitative data, and process visualizations are presented to support research and development in this field.

Biocatalytic Conversion of this compound to Vanillin

The enzymatic reduction of this compound to vanillin represents a key step in various microbial and enzymatic production pathways. This biotransformation is attractive due to its high specificity, mild reaction conditions, and the potential for producing "natural" vanillin from renewable feedstocks.

Microbial Transformation Pathways

Several microorganisms, including bacteria and fungi, are capable of converting this compound to vanillin. A notable example is the bacterium Nocardia sp., which can metabolize this compound through two distinct pathways: a reduction pathway leading to vanillin and a decarboxylation pathway resulting in guaiacol (B22219).[1][2][3][4][5]

The desired pathway involves the reduction of the carboxylic acid group of this compound to an aldehyde, yielding vanillin. This reaction is often catalyzed by a class of enzymes known as carboxylic acid reductases (CARs). However, competing reactions, such as the further reduction of vanillin to vanillyl alcohol or the decarboxylation of this compound to guaiacol, can significantly impact the overall yield of vanillin.[1][4]

Microbial_Metabolism_of_Vanillic_Acid This compound This compound Vanillin Vanillin This compound->Vanillin Reduction (Carboxylic Acid Reductase) Guaiacol Guaiacol This compound->Guaiacol Decarboxylation Vanillyl Alcohol Vanillyl Alcohol Vanillin->Vanillyl Alcohol Reduction

Enzymatic Reduction using Carboxylic Acid Reductase

The use of isolated enzymes, specifically carboxylic acid reductases (CARs), offers a more controlled approach to the conversion of this compound to vanillin. CARs catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes.[1][2][3][4][5] This method can achieve high conversion rates and simplifies downstream processing by eliminating side reactions associated with whole-cell biocatalysis.

A key advantage of using purified CAR from Nocardia sp. is the quantitative reduction of this compound to vanillin, avoiding the formation of byproducts like guaiacol and vanillyl alcohol.[1][2][3][4][5]

Enzymatic_Reduction_Workflow cluster_reaction Enzymatic Reaction cluster_purification Purification This compound This compound ATP ATP NADPH NADPH Carboxylic Acid Reductase Carboxylic Acid Reductase Reaction Mixture Reaction Mixture Vanillin Vanillin Solid-Phase Extraction Solid-Phase Extraction Vanillin->Solid-Phase Extraction Analysis Analysis Solid-Phase Extraction->Analysis HPLC, NMR, MS

Quantitative Data from Biocatalytic Methods

The efficiency of converting this compound to vanillin varies significantly depending on the chosen biocatalyst and reaction conditions.

Biocatalyst SystemSubstrateProduct(s)YieldReference
Growing cultures of Nocardia sp. strain NRRL 5646This compoundGuaiacol69%[1][2][3][4][5]
Vanillyl Alcohol11%[1][2][3][4][5]
Purified Carboxylic Acid Reductase from Nocardia sp.This compoundVanillinQuantitative[1][2][3][4][5]
Pycnoporus cinnabarinusThis compoundVanillin22% (molar)[6]
Experimental Protocol: Enzymatic Reduction of this compound

This protocol is adapted from the methodology described for the reduction of this compound using purified carboxylic acid reductase from Nocardia sp. strain NRRL 5646.[1]

Materials:

  • This compound

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

  • Purified Carboxylic Acid Reductase (CAR) from Nocardia sp.

  • 50 mM Tris-HCl buffer (pH 7.5)

  • Solid-phase extraction cartridge (e.g., Chem Elut)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Analytical instruments: HPLC, ¹H NMR, Mass Spectrometry

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing this compound (e.g., 34 mg), NADPH (e.g., 59 mg), ATP (e.g., 110 mg), and purified CAR (e.g., 100 µg, 0.6 U) in 200 ml of 50 mM Tris-HCl buffer (pH 7.5).

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking (50 rpm) for 24 hours.

  • Extraction: After incubation, load the entire reaction mixture onto a solid-phase extraction cartridge. Elute the product with an appropriate organic solvent.

  • Analysis: Analyze the extracted product to confirm the presence and quantify the yield of vanillin using HPLC, ¹H NMR, and mass spectrometry. Compare the results with an authentic vanillin standard.

This compound in Lignin-Based Vanillin Production

Lignin (B12514952), a complex polymer found in plant cell walls, is an abundant and renewable resource for the production of aromatic compounds, including vanillin.[7][8][9] In many lignin conversion processes, this compound is a key intermediate that can be either a desired precursor or an undesired oxidation byproduct.

Oxidative Depolymerization of Lignin

The most common industrial route for producing vanillin from lignin involves the oxidative depolymerization of lignosulfonates, a byproduct of the sulfite (B76179) pulping process.[7] This process is typically carried out under alkaline conditions at elevated temperatures and pressures, using oxygen or other oxidizing agents.

During the oxidation of lignin, the complex polymer is broken down into smaller aromatic monomers. The guaiacyl lignin units are oxidized to form vanillin. However, under the harsh reaction conditions, vanillin can be further oxidized to this compound.[7][10] Therefore, controlling the reaction conditions is critical to maximize the yield of vanillin and minimize the formation of this compound.

Lignin_Oxidation_Pathway Lignin (Guaiacyl Units) Lignin (Guaiacyl Units) Vanillin Vanillin Lignin (Guaiacyl Units)->Vanillin Oxidative Depolymerization This compound This compound Lignin (Guaiacyl Units)->this compound Direct Oxidation Vanillin->this compound Further Oxidation Degradation Products Degradation Products This compound->Degradation Products Degradation

Quantitative Data from Lignin Oxidation

The yields of vanillin and this compound from lignin oxidation are highly dependent on the lignin source, reaction conditions, and catalyst used.

Lignin SourceReaction ConditionsCatalystMax. Vanillin Yield (wt%)This compound FormationReference
Pine Kraft LigninAlkaline O₂ oxidation, 150°CCuSO₄ and Fe₂(SO₄)₃ mixture39.2-39.6% (on nitrobenzene (B124822) oxidation)Observed as a significant product[10][11][12]
Kraft LigninAlkaline wet depolymerization, 150°C, 1 M H₂O₂None6.8% (w/w)Vanillin converts to this compound at >150°C[7]
Kraft Lignin30 g/L lignin, 110°C, 5 bar O₂None9.25% (w/w)Not specified[7]
Kraft LigninElectrolysis with Na₂C₂O₆Noneup to 6.2%Not specified[8][9]
Experimental Protocol: Alkaline Oxidation of Pine Kraft Lignin

This protocol is a generalized procedure based on the principles described for the alkaline oxidation of kraft lignin.[10][11]

Materials:

  • Pine Kraft Lignin

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Catalyst (optional, e.g., a mixture of CuSO₄ and Fe₂(SO₄)₃)

  • Oxygen gas

  • High-pressure reactor with temperature and pressure control

  • Sulfuric acid (H₂SO₄) for acidification

  • Analytical instruments: HPLC

Procedure:

  • Reactor Charging: In a high-pressure reactor, prepare a solution of NaOH (e.g., 1 liter of 2 M) and dissolve the pine kraft lignin (e.g., 60 g). If using a catalyst, add it to the solution.

  • Reaction: Heat the reactor to the desired temperature (e.g., 150°C) and pressurize with oxygen to the desired partial pressure. Maintain these conditions for the duration of the reaction (e.g., up to 200 minutes).

  • Sampling: Periodically, take liquid samples from the reactor.

  • Sample Preparation: For each sample, acidify to pH 2 with H₂SO₄, centrifuge to remove solid residues, and filter the supernatant through a 0.2 µm membrane.

  • Analysis: Quantify the concentration of vanillin and this compound in the prepared samples using HPLC with a suitable column (e.g., Aminex HPX-87H) and a diode array detector. Use external standards for calibration.

Conclusion

This compound is a central molecule in the production of vanillin, acting as a direct precursor in highly specific biocatalytic reductions and as a key intermediate and potential byproduct in the oxidative depolymerization of lignin. For researchers and professionals in drug development and chemical synthesis, understanding the kinetics and mechanisms of this compound conversion is paramount for optimizing vanillin yields and developing more sustainable and efficient production processes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for advancing research and development in this important area of industrial biotechnology and green chemistry.

References

Vanillic Acid in Medicinal Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a dihydroxybenzoic acid and an oxidized form of vanillin (B372448), is a phenolic compound widely distributed throughout the plant kingdom.[1][2][3] It is a key bioactive molecule found in numerous medicinal plants and food sources, including vanilla beans, olives, and Angelica sinensis roots.[1][3][4][5] Recognized for its role as a flavoring agent, this compound has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][5][6][7][8] This technical guide provides an in-depth overview of the occurrence of this compound in various medicinal plants, detailed methodologies for its quantification, and an exploration of its role in key signaling pathways.

Quantitative Occurrence of this compound

The concentration of this compound can vary significantly among different plant species and even within different parts of the same plant. Factors such as geographical origin, harvesting time, and extraction methods heavily influence the quantified amounts. The following table summarizes the this compound content in several medicinal plants as reported in scientific literature.

Plant Species (Scientific Name)Plant PartExtraction Solvent/MethodThis compound ConcentrationReference
Picrorhiza kurroaRootsAcetone Extract165.13 mg/100 g (dry weight)[9]
Picrorhiza kurroaRootsEthanolic Extract84.55 mg/100 g (dry weight)[9]
Picrorhiza kurroaRootsNot Specified161.2 mg/100 g (dry weight)[10]
Angelica sinensisRootNot Specified110 - 130 mg/100 g (1.1 - 1.3 g/kg)[4]
Paronychia argenteaAerial PartDry Extract0.1% (w/w)[11][12]
Origanum vulgare (Oregano)Dried HerbNot Specified0.00 mg/100 g FW[13]

Note: The concentration of this compound can be highly variable. The data presented is a compilation from different studies and should be considered as indicative rather than absolute.

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound in plant matrices is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method employed for this purpose.[14]

General Protocol for Quantification of this compound by HPLC

This protocol provides a generalized workflow for the extraction and quantification of this compound from a dried plant material.

1. Sample Preparation (Extraction)

  • Objective: To extract this compound and other phenolic compounds from the plant matrix into a liquid solvent.

  • Procedure:

    • Weigh a precise amount (e.g., 1.0 g) of finely powdered, dried plant material.

    • Transfer the powder to a suitable flask.

    • Add a measured volume of an appropriate solvent (e.g., 25 mL of ethanol, methanol, or an acetone-water mixture).

    • Employ an extraction technique such as sonication (e.g., for 30 minutes) or reflux to enhance extraction efficiency.

    • After extraction, filter the mixture through a 0.45 µm syringe filter to remove particulate matter. The resulting clear liquid is the sample extract.[15]

2. Preparation of Standards

  • Objective: To create a series of solutions with known concentrations of this compound to generate a calibration curve.

  • Procedure:

    • Accurately weigh a specific amount of pure this compound reference standard (e.g., 10 mg).[15]

    • Dissolve it in a known volume of the mobile phase or a suitable solvent (e.g., 10 mL) to create a stock solution.

    • Perform serial dilutions of the stock solution to prepare a set of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

3. HPLC Analysis

  • Objective: To separate this compound from other components in the extract and quantify it based on its peak area.

  • Typical HPLC Conditions:

    • System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[12][14]

    • Column: A Reverse-Phase C18 column (e.g., ODS-3, 150 x 4.6 mm, 5 µm particle size) is commonly used.[12][15]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (often with an acidifier like acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol).[16]

    • Flow Rate: Typically 1.0 mL/min.[12][15]

    • Detection Wavelength: Around 260 nm.[12][15]

    • Injection Volume: 10-20 µL.[15]

4. Data Analysis

  • Objective: To calculate the concentration of this compound in the original plant sample.

  • Procedure:

    • Inject the standard solutions into the HPLC system and record the retention time and peak area for this compound at each concentration.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should exhibit good linearity (R² > 0.99).[11][12]

    • Inject the sample extract and identify the this compound peak by comparing its retention time to that of the standards.

    • Determine the concentration of this compound in the extract by interpolating its peak area on the calibration curve.

    • Calculate the final concentration in the original plant material, accounting for the initial weight and extraction volume.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a medicinal plant sample using HPLC.

G Workflow for HPLC Quantification of this compound Plant Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., Sonication, Reflux) Plant->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC HPLC Analysis (C18 Column, UV Detection) Filtration->HPLC Data Data Analysis (Calibration Curve) HPLC->Data Result Quantified this compound Concentration Data->Result

Caption: General workflow for this compound quantification.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.

1. Anti-inflammatory Action via NF-κB Pathway

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[6][7][17] In response to inflammatory stimuli like Lipopolysaccharide (LPS), this compound can prevent the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[6][17][18]

G Inhibition of NF-κB Pathway by this compound LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB p-IκBα IKK->IkB Phosphorylates NFkB_active NF-κB (Active) IkB->NFkB_active Releases NFkB_inactive NF-κB -- IκBα (Inactive) NFkB_inactive->IkB Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription VA This compound VA->IKK Inhibits

Caption: this compound's anti-inflammatory mechanism.

2. Antioxidant Action via Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[19] this compound can promote the activation of Nrf2, leading to its translocation into the nucleus and the subsequent expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[20][21]

G Activation of Nrf2 Pathway by this compound VA This compound Keap1_Nrf2 Keap1 -- Nrf2 (Inactive Complex) VA->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Releases Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: this compound's antioxidant defense mechanism.

References

Methodological & Application

Application Note: Quantification of Vanillic Acid in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid, a phenolic compound found in various plants, is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for this purpose. This document provides a detailed protocol for the quantification of this compound in plant extracts using a validated HPLC method.

Experimental Workflow

The general workflow for the quantification of this compound in plant extracts involves sample preparation, HPLC analysis, and data processing.

This compound Quantification Workflow Sample Plant Material (e.g., leaves, fruits) Extraction Extraction (e.g., Ethanolic, Sonication) Sample->Extraction Maceration/Sonication Filtration Filtration (0.45 µm filter) Extraction->Filtration Removal of Particulates HPLC HPLC Analysis Filtration->HPLC Injection Data Data Analysis (Peak Integration, Quantification) HPLC->Data Chromatogram Result Result (this compound Concentration) Data->Result

Caption: General workflow for this compound quantification.

Methodology

Sample Preparation

A robust sample preparation protocol is essential to ensure accurate and reproducible results. The following is a general procedure for the extraction of this compound from plant materials.

Protocol:

  • Grinding: Dry the plant material (e.g., leaves, stems, or fruit) at room temperature and grind it into a fine powder.

  • Extraction:

    • Accurately weigh approximately 4.0 g of the powdered plant material and transfer it to a volumetric flask (25 ml).[1][2]

    • Add 15 ml of the diluent (mobile phase) and sonicate for 20 minutes.[1][2] Alternatively, for some materials like Vanilla planifolia pods, maceration in ethanol (B145695) for 12 hours at room temperature can be effective.

    • Bring the volume up to 25 ml with the diluent.[1][2]

  • Filtration: Filter the extract through a 0.45 µm nylon syringe filter to remove any particulate matter before HPLC analysis.[1][2]

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a dual-wavelength UV absorbance detector.

  • Column: ODS-3 (150 x 4.6 mm, 5 µm) or equivalent C18 column.[1][2]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A mixture of distilled water, methanol, and acetic acid (700:300:10, v/v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication before use.[1]
Flow Rate 1.0 ml/min[1][2][3]
Injection Volume 20 µl[1][3]
Column Temperature Ambient or controlled at 25 °C[4]
Detection Wavelength 260 nm[1][2][3]
Run Time Approximately 15 minutes[2][3]
Standard Preparation and Calibration

Protocol:

  • Stock Standard Solution: Accurately weigh 20 mg of this compound reference standard (RS) and transfer it to a 50-ml volumetric flask.[1][2] Add 30 ml of the mobile phase, sonicate for 10 minutes to dissolve, and then make up the volume with the mobile phase to obtain a final concentration of 0.4 mg/ml.[1][2]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 25% to 100% of the stock concentration.[1]

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method is confirmed if the correlation coefficient (R²) is greater than 0.999.[1]

Method Validation Summary

The described HPLC method has been validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterTypical Results
Linearity (R²) > 0.999[1][3]
Precision (%RSD) System Precision: < 1%[1][2], Method Repeatability: < 2%
Accuracy (% Recovery) 88.07 - 109.17%[4]
LOD 0.40 µg/ml[1]
LOQ 1.2 µg/ml[1]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species and the extraction method used.

Plant SpeciesPart UsedThis compound ContentReference
Paronychia argenteaAerial parts (dry extract)0.1%[1][3]
Vanilla planifoliaPods (herbal material)1.82 g%[5]
Vanilla planifoliaPods (tincture)0.21 g%[5]

Calculation of this compound Content

The concentration of this compound in the plant extract can be calculated using the following formula:

This compound (%) = (AUCsample / AUCSTD) * (CSTD / Csample) * Purity of Standard * 100

Where:

  • AUCsample : Area under the curve of the this compound peak in the sample chromatogram.[1]

  • AUCSTD : Area under the curve of the this compound peak in the standard chromatogram.[1]

  • CSTD : Concentration of the standard solution (µg/ml).[1]

  • Csample : Concentration of the sample solution (µg/ml).[1]

  • Purity of Standard : Purity of the this compound reference standard (e.g., 97%).[2]

Logical Relationship Diagram for Method Validation

The validation of an analytical method ensures its suitability for the intended purpose. The relationship between different validation parameters is crucial for a robust method.

Method Validation Logic Method Analytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Robustness Robustness Method->Robustness Validated Validated Method Linearity->Validated Accuracy->Validated Precision->Validated Sensitivity->Validated Robustness->Validated

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method detailed in this application note is a simple, rapid, and reliable technique for the quantification of this compound in plant extracts. The method has been shown to be linear, precise, and accurate, making it suitable for routine quality control and research applications in the pharmaceutical and food industries.

References

Application Note: Quantitative Analysis of Vanillic Acid using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of vanillic acid in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a phenolic compound with significant antioxidant and anti-inflammatory properties, is a key intermediate in the biosynthesis of vanillin (B372448) and a metabolite of various dietary compounds. Accurate quantification is crucial for research in food science, pharmacology, and clinical diagnostics. The protocol described herein involves sample extraction, derivatization to enhance volatility, and subsequent analysis by GC-MS. This method provides high selectivity and sensitivity for the determination of this compound.

Introduction

This compound (4-hydroxy-3-methoxybenzoic acid) is a phenolic acid found in a variety of plants and is a major metabolite of ferulic acid. Its presence and concentration are of interest in the food and beverage industry as a flavor component and in pharmaceutical research due to its potential therapeutic effects. Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, due to the low volatility of phenolic acids like this compound, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis.[2] Silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a widely used and effective derivatization technique for this purpose.[2] This application note provides a comprehensive protocol for the analysis of this compound, from sample preparation to GC-MS detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

a) Liquid-Liquid Extraction (LLE)

This technique is suitable for separating analytes based on their differential solubility in immiscible solvents.[3]

  • Sample Acidification: Acidify the aqueous sample to a pH of approximately 2 using an appropriate acid (e.g., HCl). This ensures that the this compound is in its protonated, less polar form.

  • Solvent Extraction: Add an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to the acidified sample.[3][4] Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the this compound.

  • Drying: Dry the collected organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried residue is now ready for derivatization.

b) Solid-Phase Extraction (SPE)

SPE is a technique used to concentrate and purify analytes from complex matrices.[3] For acidic compounds like this compound, a strong anion exchange (SAX) or a polymer-based sorbent like Oasis HLB can be effective.[5][6]

  • Column Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) by passing methanol (B129727) followed by acidified water (pH 2) through it.[6]

  • Sample Loading: Adjust the pH of the aqueous sample to 2 and load it onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with acidified water (pH 2) to remove interfering compounds.[6]

  • Elution: Elute the this compound from the cartridge using a suitable solvent like methanol.[6]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen. The dried residue is now ready for derivatization.

Derivatization (Silylation)

To increase the volatility of this compound for GC-MS analysis, a silylation reaction is performed to create the trimethylsilyl (TMS) derivative.[2]

  • Reagent Preparation: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][7]

  • Reaction: To the dried sample extract, add the silylating reagent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent if necessary (e.g., pyridine (B92270) or acetonitrile).[8]

  • Incubation: Cap the vial tightly and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[9]

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

GC-MS Analysis

The following are typical instrument parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5%-phenyl-95%-dimethylpolysiloxane capillary column.[2]
Injection ModeSplitless
Injector Temperature280 °C[2]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[2]
Oven Temperature ProgramInitial temperature: 70 °C, hold for 1 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.[2]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Transfer Line Temp280 °C
Ion Source Temp230 °C

Data Presentation

Quantitative analysis is typically performed using a calibration curve generated from standards of known concentrations. The selection of characteristic ions for SIM mode enhances sensitivity and selectivity. For the bis(trimethylsilyl) derivative of this compound (this compound, 2TMS), the following ions are characteristic.[10][11]

CompoundDerivativeMolecular WeightKey Mass-to-Charge Ratios (m/z)
This compounddi-TMS312.5 g/mol [10]312 (M+), 297, 283, 268, 193

M+ denotes the molecular ion.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Dried_Extract Dried Extract Evaporation->Dried_Extract Add_Reagent Add Silylating Agent (e.g., BSTFA) Dried_Extract->Add_Reagent Incubation Incubate (e.g., 70°C for 30 min) Add_Reagent->Incubation Derivatized_Sample Derivatized Sample Incubation->Derivatized_Sample Injection GC Injection Derivatized_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

References

Vanillic Acid from Angelica sinensis: A Protocol for Extraction, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN001

Introduction

Vanillic acid, a phenolic compound found in the roots of Angelica sinensis (Dong Quai), is a subject of growing interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] This application note provides a detailed protocol for the extraction, purification, and quantification of this compound from Angelica sinensis root, tailored for researchers, scientists, and professionals in drug development. The methodologies presented are designed to ensure reproducibility and high-purity yields of the target compound.

Overview

This document outlines three common methods for the extraction of this compound from dried Angelica sinensis root: Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). Following extraction, a detailed protocol for the purification of this compound using column chromatography is provided. Finally, a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound is described.

Data Presentation

The selection of an appropriate extraction method is critical for maximizing the yield of this compound. The following table summarizes quantitative data from various studies on the extraction of phenolic compounds from Angelica sinensis and other relevant plant materials, offering a comparative overview of different techniques.

Extraction MethodPlant MaterialSolventTemperature (°C)TimeThis compound Yield/Total Phenolic ContentReference
MacerationAngelica sinensis root70% Ethanol (B145695)Room Temperature24 hNot specified for this compound, lower total phenolic content compared to modern techniques.General knowledge from multiple sources
Ultrasound-Assisted Extraction (UAE)Angelica sinensis polysaccharidesWater90°C45 minPolysaccharide yield of 6.96%, phenolic content not specified.[2][2]
Ultrasound-Assisted Extraction (UAE)Aromatic Plants60% Methanol60°C1 hHigher total phenolic content compared to conventional extraction.[3][3]
Microwave-Assisted Extraction (MAE)Cynara scolymus leaves50% Ethanol70°C3-5 min2.01g phenolic acids/100g dry leaves.[4][4]
Supercritical Fluid Extraction (SFE)Angelica sinensis rootCO2 with Ethanol co-solvent45-65°CNot specifiedFerulic acid content of 0.91-1.27% in extracts.[5][5]

Note: Direct comparative studies on this compound yield from Angelica sinensis using these specific methods are limited. The data presented is a synthesis from studies on related compounds and plants to provide a general comparison.

Experimental Protocols

Preparation of Plant Material
  • Obtain dried roots of Angelica sinensis.

  • Grind the roots into a fine powder (approximately 40-60 mesh) using a laboratory mill.

  • Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.

  • Store the dried powder in an airtight container in a cool, dark place until extraction.

Extraction Protocols
  • Weigh 10 g of powdered Angelica sinensis root and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol to the flask.

  • Seal the flask and place it on an orbital shaker at 150 rpm.

  • Macerate for 24 hours at room temperature.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

  • Weigh 10 g of powdered Angelica sinensis root and place it in a 250 mL beaker.

  • Add 100 mL of 70% ethanol to the beaker.

  • Place the beaker in an ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the power to 150 W.

  • Carry out the extraction for 30 minutes at a constant temperature of 50°C.

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it using a rotary evaporator at 40°C under reduced pressure.

  • Weigh 5 g of powdered Angelica sinensis root and place it in a microwave-safe extraction vessel.

  • Add 50 mL of 70% ethanol to the vessel.

  • Seal the vessel and place it in a microwave extractor.

  • Set the microwave power to 400 W and the extraction time to 5 minutes.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it using a rotary evaporator at 40°C under reduced pressure.

Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Use a glass column (30 cm x 2 cm) with a stopcock.

    • Prepare a slurry of silica (B1680970) gel 60 (70-230 mesh) in n-hexane.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Wash the column with n-hexane until the packing is stable.

  • Sample Loading:

    • Dissolve 1 g of the crude extract in a minimal amount of the initial mobile phase (n-hexane:ethyl acetate (B1210297), 9:1 v/v).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as n-hexane:ethyl acetate (9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Collect fractions of 10 mL each.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid, 5:4:1 v/v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., ferric chloride solution).

    • Pool the fractions containing the compound with the same Rf value as the this compound standard.

  • Isolation:

    • Combine the purified fractions and evaporate the solvent using a rotary evaporator to obtain purified this compound.

    • The purity of the isolated compound can be confirmed by HPLC analysis.

Quantification of this compound by HPLC
  • Chromatographic Conditions:

    • Column: C18 column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 90% A and 10% B, linearly increase to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

    • Sample Solution: Dissolve a known amount of the purified this compound or crude extract in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a suitable concentration.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Calculate the concentration of this compound in the sample using the regression equation of the calibration curve.

Mandatory Visualizations

G cluster_extraction Extraction cluster_processing Processing & Purification cluster_analysis Analysis & Quantification raw_material Angelica sinensis Root Powder maceration Maceration (70% Ethanol, 24h) raw_material->maceration uae Ultrasound-Assisted Extraction (70% Ethanol, 30 min) raw_material->uae mae Microwave-Assisted Extraction (70% Ethanol, 5 min) raw_material->mae filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography purified_fractions Purified Fractions column_chromatography->purified_fractions final_concentration Concentration purified_fractions->final_concentration purified_va Purified this compound final_concentration->purified_va hplc HPLC Analysis purified_va->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound extraction and purification.

G cluster_pathway AMPK Signaling Pathway VA This compound AMPK AMPK VA->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Nrf2 Nrf2 AMPK->Nrf2 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis HO1 HO-1 Nrf2->HO1 Upregulates Antioxidant Antioxidant Response HO1->Antioxidant

Caption: this compound activation of the AMPK signaling pathway.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Vanillic Acid from Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound found in various fruits and plants, recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. Its potential applications in the pharmaceutical and nutraceutical industries have driven the need for efficient and sustainable extraction methods. Ultrasound-Assisted Extraction (UAE) is a green technology that utilizes acoustic cavitation to enhance the extraction of bioactive compounds from plant matrices. This document provides detailed application notes and protocols for the extraction of this compound from fruits using UAE, tailored for research, development, and quality control purposes.

Principle of Ultrasound-Assisted Extraction

Ultrasound-assisted extraction employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent. The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, leading to the disruption of plant cell walls. This process facilitates the release of intracellular contents, including this compound, into the solvent, thereby increasing extraction efficiency, reducing extraction time, and lowering solvent consumption compared to conventional methods.

Factors Influencing Extraction Efficiency

Several parameters can be optimized to maximize the yield of this compound:

  • Solvent: The choice of solvent is critical. This compound is moderately soluble in water and more soluble in organic solvents like ethanol (B145695) and methanol (B129727).[1] A mixture of ethanol and water is often effective for extracting phenolic compounds.[2][3]

  • Temperature: Increased temperature generally enhances solubility and diffusion rates. However, excessively high temperatures can lead to the degradation of phenolic compounds. A moderate temperature range is typically optimal.

  • Time: UAE significantly reduces extraction time compared to conventional methods. The optimal time is usually determined by kinetic studies to ensure maximum yield without degradation.

  • Ultrasonic Power and Frequency: Higher ultrasonic power can increase extraction yield, but excessive power may degrade the target compounds. The frequency of the ultrasound also plays a role, with common frequencies for extraction being in the range of 20-40 kHz.[3][4]

  • Solid-to-Solvent Ratio: A lower solid-to-solvent ratio can enhance the concentration gradient, promoting mass transfer.[5][6]

Application: Extraction of this compound from Açaí (Euterpe oleracea)

Açaí berries are a rich source of phenolic compounds, including a notable amount of this compound.[1][7][8][9] The following protocol details the ultrasound-assisted extraction of this compound from freeze-dried açaí powder.

Table 1: Optimized Parameters for UAE of this compound from Açaí
ParameterOptimized ValueReference
Solvent Composition 49-51% Methanol in Water[9]
Temperature 31-41 °C[9]
Extraction Time 5-30 minutes[9]
Ultrasonic Amplitude 30-65%[9]
Sample-to-Solvent Ratio 0.5 g : 10 mL[9]
pH of Solvent 6.38-6.98[9]
Experimental Protocol: UAE of this compound from Açaí

1. Sample Preparation:

  • Obtain freeze-dried açaí fruit powder.
  • Ensure the powder is homogenous by sieving if necessary.

2. Extraction:

  • Weigh 0.5 g of the açaí powder and place it in a 50 mL extraction vessel.
  • Add 10 mL of the optimized extraction solvent (e.g., 50% methanol in water, pH adjusted to 6.5).
  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.
  • Set the ultrasonic instrument to the desired frequency (e.g., 40 kHz) and amplitude (e.g., 50%).
  • Set the temperature controller for the ultrasonic bath to 35°C.
  • Perform the extraction for 20 minutes.

3. Post-Extraction Processing:

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.
  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
  • The extract is now ready for analysis.

Diagram: Experimental Workflow for UAE of this compound

UAE_Workflow Start Start: Sample Preparation Sample Weigh Freeze-Dried Açaí Powder (0.5g) Start->Sample Extraction Ultrasound-Assisted Extraction (40 kHz, 50% Amplitude, 35°C, 20 min) Sample->Extraction Solvent Prepare Extraction Solvent (50% Methanol, pH 6.5, 10mL) Solvent->Extraction Centrifugation Centrifugation (4000 rpm, 15 min) Extraction->Centrifugation Filtration Filtration (0.45 µm Syringe Filter) Centrifugation->Filtration Analysis HPLC-DAD Analysis Filtration->Analysis End End: Quantification Analysis->End

Caption: Workflow for the ultrasound-assisted extraction and analysis of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the fruit extract is determined using a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

Table 2: HPLC-DAD Parameters for this compound Quantification
ParameterConditionReference
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[2]
Mobile Phase Gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B)[2]
Gradient Program Varies; a typical starting condition is 95% B, ramping to higher concentrations of A[2]
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection Wavelength 258 nm[2]
Column Temperature 25-30 °C[2]
Protocol: HPLC Quantification

1. Preparation of Standards:

  • Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in methanol.
  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

2. Calibration Curve:

  • Inject the standard solutions into the HPLC system.
  • Record the peak area at the retention time corresponding to this compound.
  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

3. Sample Analysis:

  • Inject the filtered fruit extract into the HPLC system.
  • Identify the this compound peak in the chromatogram based on the retention time of the standard.
  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Diagram: this compound Biosynthesis and Extraction Logic

Vanillic_Acid_Pathway cluster_biosynthesis Biosynthesis in Plants cluster_extraction Extraction Process Phenylalanine Phenylalanine Ferulic Acid Ferulic Acid Phenylalanine->Ferulic Acid Vanillin Vanillin Ferulic Acid->Vanillin This compound This compound Vanillin->this compound Oxidation Fruit Matrix Fruit Matrix This compound->Fruit Matrix Accumulation UAE Ultrasound-Assisted Extraction Fruit Matrix->UAE Crude Extract Crude Extract UAE->Crude Extract Purification Purification Crude Extract->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Biosynthesis of this compound and its subsequent extraction from the fruit matrix.

Comparative Data and Expected Yields

The yield of this compound can vary significantly depending on the fruit, its maturity, and the extraction conditions.

Table 3: this compound Content in Selected Fruits and Products
Fruit/ProductThis compound ContentExtraction/Analysis MethodReference
Açaí (Euterpe oleracea) Oil 1616 ± 94 mg/kgNot specified[1]
Argan Oil Present (trace amounts)Not specified[10]
Orange By-products IdentifiedHPLC-ESI-TOF-MS[11]
Unripe Apple Present among other polyphenolsHPLC[12]

Troubleshooting

  • Low Yield:

    • Optimize solvent composition, temperature, and time.

    • Ensure proper sample preparation (e.g., appropriate particle size).

    • Verify the calibration and performance of the ultrasonic equipment.

  • Compound Degradation:

    • Reduce ultrasonic power or extraction temperature.

    • Decrease extraction time.

  • Poor Chromatographic Resolution:

    • Optimize the HPLC mobile phase gradient.

    • Ensure the column is in good condition.

    • Filter samples thoroughly to prevent column clogging.

Conclusion

Ultrasound-assisted extraction is a powerful and efficient technique for obtaining this compound from fruit sources. By carefully optimizing the extraction parameters and employing a validated analytical method such as HPLC, researchers can achieve high-quality extracts suitable for further investigation and development in the pharmaceutical and food industries. The protocols and data presented here provide a solid foundation for the successful implementation of this technology.

References

Application Note and Protocol: Solid-Phase Extraction for the Purification of Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic acid found in a variety of plants and is a significant intermediate in the production of vanillin.[1][2] As a natural antioxidant, its accurate quantification and purification are crucial in the food, pharmaceutical, and cosmetic industries.[1][2] Solid-Phase Extraction (SPE) is a robust and widely utilized sample preparation technique for the selective isolation and pre-concentration of analytes from complex matrices.[3] This method offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[4]

This application note provides a detailed protocol for the purification of this compound from various sample matrices, such as plant extracts, using solid-phase extraction. The described methodology is designed to yield high-purity this compound suitable for downstream applications like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Principle of Solid-Phase Extraction for this compound

The purification of this compound via SPE is typically achieved using a reversed-phase mechanism. In reversed-phase SPE, a non-polar stationary phase (the sorbent) is used to retain non-polar to moderately polar compounds from a polar mobile phase (the sample matrix). This compound, being a moderately polar phenolic acid, can be effectively retained on sorbents such as C18-bonded silica.

The process involves four key steps:

  • Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an aqueous solution (e.g., water) to prepare it for the sample.

  • Loading: The sample containing this compound, typically in an aqueous solution, is passed through the SPE cartridge. This compound and other hydrophobic compounds are retained on the sorbent.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities and other unretained matrix components.

  • Elution: A strong, non-polar solvent (e.g., methanol (B129727) or acetonitrile) is used to disrupt the interaction between this compound and the sorbent, allowing for its collection in a purified and concentrated form.

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound using a reversed-phase SPE cartridge. Optimization may be required depending on the specific sample matrix and desired purity.

Materials and Reagents:

  • Solid-Phase Extraction Cartridges (e.g., C18, 500 mg, 6 mL)

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (for pH adjustment)

  • Sample containing this compound (e.g., plant extract)

  • SPE vacuum manifold

  • Collection vials

  • Nitrogen evaporator (optional)

  • Vortex mixer

Sample Preparation:

For plant extracts, ensure the sample is in a liquid form and free of particulate matter by centrifugation or filtration. The pH of the sample can be adjusted to suppress the ionization of this compound (pKa ~4.5), enhancing its retention on the reversed-phase sorbent. Acidifying the sample to a pH of approximately 2-3 with formic or acetic acid is recommended.

Solid-Phase Extraction Procedure:

  • Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Follow with 5 mL of HPLC grade water. Do not allow the cartridge to go dry.

  • Equilibration:

    • Pass 5 mL of HPLC grade water (acidified to the same pH as the sample) through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of HPLC grade water to remove polar interferences.

    • A second wash with a mild organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution:

    • Elute the retained this compound with 5 mL of methanol. The elution can be performed in two steps with 2.5 mL each to improve recovery.

    • Collect the eluate in a clean collection vial.

  • Dry Down and Reconstitution (Optional):

    • For further concentration, the eluate can be evaporated to dryness under a gentle stream of nitrogen.

    • The dried residue can then be reconstituted in a smaller volume of a suitable solvent (e.g., mobile phase for HPLC analysis).

Quantitative Data

The following tables summarize the performance data for this compound purification using solid-phase extraction as reported in various studies.

Table 1: Recovery of this compound using Different SPE Methods

Sorbent TypeSample MatrixElution SolventRecovery Rate (%)Reference
C18Plant ExtractMethanol/Water (80/20, v/v)Up to 99.8%[3]
Commercially available columnLignin-derived monomersAcidic water (pH ~2)94.4%[5][6]
Nickel-aluminum layered double hydroxideAqueous solution3 mol/L NaOH-[1]
Strata X polymeric RPSpelt seed extract-89.51% to 95.54%[7]

Table 2: Purity of this compound after Purification

Initial Purification MethodSPE SorbentFinal Purity (%)Reference
Centrifugal Partition ChromatographyCommercially available column95.6%[5]

Visualizing the Workflow

The following diagram illustrates the logical steps of the solid-phase extraction protocol for this compound purification.

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_output Output Sample Sample (e.g., Plant Extract) Pretreatment Pre-treatment (Filtration, pH Adjustment) Sample->Pretreatment Load 3. Sample Loading Pretreatment->Load Condition 1. Conditioning (Methanol, Water) Equilibrate 2. Equilibration (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (Water, 5% Methanol) Load->Wash Elute 5. Elution (Methanol) Wash->Elute Waste Waste (Impurities) Wash->Waste Purified Purified this compound Elute->Purified

Caption: Workflow of solid-phase extraction for this compound.

Conclusion

Solid-phase extraction is a highly effective and efficient method for the purification and concentration of this compound from complex sample matrices. The protocol described provides a reliable foundation for researchers, scientists, and drug development professionals to obtain high-purity this compound for various analytical and developmental purposes. The versatility of SPE allows for adaptation to different sample types and analytical requirements, making it an indispensable tool in modern chemical analysis.

References

Application Notes: DPPH Assay for Measuring Antioxidant Activity of Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound found in various plants and is known for its antioxidant properties.[1][2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and straightforward method used to evaluate the free radical scavenging activity of antioxidant compounds.[3] This application note provides a detailed protocol for measuring the antioxidant activity of this compound using the DPPH assay. The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant to its non-radical form, which is a pale yellow. The change in color is measured spectrophotometrically at approximately 517 nm.[3]

Materials and Reagents

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound (analytical standard)

  • Ascorbic acid (or Trolox, as a positive control)

  • Methanol (B129727) (or Ethanol, HPLC grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Adjustable micropipettes

  • Vortex mixer

  • Analytical balance

Experimental Protocols

Preparation of Solutions

3.1.1. DPPH Radical Solution (0.1 mM)

  • Accurately weigh 3.94 mg of DPPH powder.

  • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

  • Mix the solution thoroughly by vortexing.

  • Store the solution in a dark bottle at 4°C, as DPPH is light-sensitive. The solution should be prepared fresh daily.

3.1.2. This compound Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve the this compound in 10 mL of methanol in a volumetric flask. This compound is more soluble in organic solvents like methanol and ethanol.[4]

  • Mix the solution thoroughly until the this compound is completely dissolved. This will be your 1 mg/mL (1000 µg/mL) stock solution.

3.1.3. Working Standards of this compound

  • Perform serial dilutions of the this compound stock solution with methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL). The antioxidant activity of this compound is concentration-dependent.[3]

3.1.4. Positive Control (Ascorbic Acid) Solution

  • Prepare a stock solution of ascorbic acid (1 mg/mL) in methanol.

  • Perform serial dilutions similar to the this compound standards to create a standard curve for the positive control.

Assay Procedure (96-Well Plate Method)
  • Plate Layout: Design the plate layout to include wells for the blank, positive control (ascorbic acid), and various concentrations of the this compound test samples. It is recommended to perform all measurements in triplicate.

  • Sample Addition: Add 100 µL of each this compound working standard and ascorbic acid working standard to the designated wells of the 96-well plate.

  • Blank Preparation: Add 100 µL of methanol to the blank wells.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells (except the blank wells where 100 µL of methanol is added instead).

  • Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[3]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Presentation

The quantitative data from the DPPH assay can be summarized in the following tables:

Table 1: Absorbance Values and Percentage Inhibition for this compound

This compound Concentration (µg/mL)Absorbance (517 nm) - Replicate 1Absorbance (517 nm) - Replicate 2Absorbance (517 nm) - Replicate 3Average Absorbance% Inhibition
Control (0) Acontrol,1Acontrol,2Acontrol,3Acontrol,avg0
10 Asample,1Asample,2Asample,3Asample,avg%I1
25 Asample,1Asample,2Asample,3Asample,avg%I2
50 Asample,1Asample,2Asample,3Asample,avg%I3
100 Asample,1Asample,2Asample,3Asample,avg%I4
250 Asample,1Asample,2Asample,3Asample,avg%I5
500 Asample,1Asample,2Asample,3Asample,avg%I6

Table 2: IC50 Values for this compound and Ascorbic Acid

CompoundIC50 Value (µg/mL)
This compoundCalculated IC50
Ascorbic Acid (Positive Control)Calculated IC50

Data Analysis

The antioxidant activity is expressed as the percentage of DPPH radical scavenging.

5.1. Percentage Inhibition Calculation

The percentage of DPPH radical scavenging activity (% Inhibition) can be calculated using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the control reaction (containing all reagents except the test compound).

  • Asample is the absorbance of the test compound.

5.2. IC50 Value Determination

The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. To determine the IC50 value, plot a graph of percentage inhibition versus the concentration of this compound. The IC50 value can then be calculated from the linear regression equation of the graph.

Mandatory Visualization

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph prep_va Prepare this compound Stock & Dilutions add_samples Add Samples/Controls to 96-Well Plate prep_va->add_samples prep_control Prepare Ascorbic Acid Stock & Dilutions prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_graph Plot % Inhibition vs. Concentration calc_inhibition->plot_graph calc_ic50 Determine IC50 Value plot_graph->calc_ic50

Caption: Workflow for DPPH antioxidant assay of this compound.

References

Application Notes and Protocols for Evaluating the Antioxidant Capacity of Vanillic Acid Esters using the ORAC Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid, a phenolic compound found in various plants and a metabolite of vanillin, and its ester derivatives have garnered significant interest for their antioxidant properties. The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely accepted method for measuring the antioxidant capacity of chemical substances. It quantifies the ability of an antioxidant to neutralize peroxyl radicals, which are prevalent in the human body. This document provides detailed application notes and protocols for utilizing the ORAC assay to assess the antioxidant capacity of this compound and its esters, namely methyl vanillate (B8668496), ethyl vanillate, and butyl vanillate.

Recent studies have demonstrated that this compound and its esters exhibit potent antioxidant activity, in some cases surpassing that of Trolox, a water-soluble analog of vitamin E commonly used as a standard in antioxidant assays.[1][2] The esterification of this compound can influence its lipophilicity, which may, in turn, affect its interaction with cellular membranes and its overall protective effect against free radical-induced damage.[2]

Data Presentation

The antioxidant capacity of this compound and its esters, as determined by the ORAC assay, is typically expressed as Trolox Equivalents (TE). This value indicates how many moles of Trolox have the same antioxidant capacity as one mole of the substance being tested.

Table 1: ORAC Values of this compound and its Esters

CompoundORAC Value (µmol TE/µmol)
This compound4.5[1][2]
Methyl Vanillate4.6[1][2]
Ethyl Vanillate4.7[1][2]
Butyl Vanillate4.8[1][2]
Trolox (Standard)1.0

Note: The ORAC values are based on the findings from Tai et al. (2012), where the activity of the compounds was reported to be significantly stronger than Trolox.[1][2]

Experimental Protocols

This section provides a detailed methodology for conducting the ORAC assay with this compound and its esters.

Principle of the ORAC Assay

The ORAC assay is a fluorescence-based method that measures the decay of a fluorescent probe, typically fluorescein (B123965), due to its oxidation by peroxyl radicals. The peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). In the presence of an antioxidant, the fluorescein probe is protected from oxidation, and its fluorescence decay is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample. This net AUC is then compared to a standard curve generated with known concentrations of Trolox.

Materials and Reagents
  • This compound (analytical grade)

  • Methyl vanillate (analytical grade)

  • Ethyl vanillate (analytical grade)

  • Butyl vanillate (analytical grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with temperature control and injectors (optional)

Preparation of Solutions
  • Phosphate Buffer (75 mM, pH 7.4): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 7.4.

  • Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in phosphate buffer. Store protected from light at 4°C.

  • Fluorescein Working Solution (8 nM): Dilute the fluorescein stock solution 1:500 with phosphate buffer immediately before use.

  • AAPH Solution (240 mM): Dissolve AAPH in phosphate buffer. Prepare this solution fresh for each assay.

  • Trolox Stock Solution (1 mM): Dissolve Trolox in phosphate buffer. This stock solution can be stored at -20°C for a limited time.

  • Trolox Working Standards (6.25 - 100 µM): Prepare a series of dilutions of the Trolox stock solution in phosphate buffer to generate a standard curve.

  • This compound and Ester Stock Solutions (1 mM): Dissolve each compound in phosphate buffer. Gentle warming or sonication may be required to aid dissolution.

  • This compound and Ester Working Solutions: Prepare a series of dilutions of the stock solutions in phosphate buffer. Based on their high ORAC values, a concentration range of 1-20 µM is recommended for initial experiments.

Assay Procedure
  • Plate Preparation: Add 25 µL of either phosphate buffer (for the blank), Trolox working standards, or the this compound/ester working solutions to the wells of a 96-well microplate. Each sample and standard should be tested in triplicate.

  • Addition of Fluorescein: Add 150 µL of the fluorescein working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well. This can be done using a multichannel pipette or the plate reader's injectors.

  • Fluorescence Measurement: Immediately after adding AAPH, start measuring the fluorescence intensity every minute for at least 60 minutes. The excitation wavelength should be set to 485 nm and the emission wavelength to 520 nm. The plate should be maintained at 37°C throughout the measurement.

Data Analysis
  • Calculate the Area Under the Curve (AUC): The AUC for each well is calculated using the following formula: AUC = 1 + (f1/f0) + (f2/f0) + ... + (fn/f0) where f0 is the initial fluorescence reading and fi is the fluorescence reading at time i.

  • Calculate the Net AUC: Net AUC = AUC_sample - AUC_blank

  • Generate a Standard Curve: Plot the Net AUC of the Trolox standards against their respective concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Calculate the ORAC Value: The ORAC value of the this compound or ester sample is calculated in Trolox Equivalents (TE) using the standard curve. The concentration of the sample is determined from its Net AUC using the regression equation. The final ORAC value is expressed as µmol TE per µmol of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the ORAC assay for evaluating this compound esters.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Fluorescein, AAPH, Buffer) plate_loading Load Plate: 25 µL Blank/Standard/Sample prep_reagents->plate_loading prep_standards Prepare Trolox Standards prep_standards->plate_loading prep_samples Prepare this compound Ester Samples prep_samples->plate_loading add_fluorescein Add 150 µL Fluorescein plate_loading->add_fluorescein incubation Incubate at 37°C for 30 min add_fluorescein->incubation add_aaph Add 25 µL AAPH incubation->add_aaph read_fluorescence Measure Fluorescence (Ex: 485nm, Em: 520nm) every minute for 60 min add_aaph->read_fluorescence calc_auc Calculate Area Under the Curve (AUC) read_fluorescence->calc_auc calc_net_auc Calculate Net AUC calc_auc->calc_net_auc std_curve Generate Trolox Standard Curve calc_net_auc->std_curve calc_orac Calculate ORAC Value (Trolox Equivalents) calc_net_auc->calc_orac std_curve->calc_orac

Caption: Workflow of the ORAC assay for this compound esters.

Signaling Pathway of Antioxidant Action

This compound and its esters, as phenolic compounds, are believed to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VA This compound Esters ROS Reactive Oxygen Species (ROS) VA->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation Ub Ubiquitin Keap1->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Keap1_Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Neutralization

Caption: Nrf2-mediated antioxidant signaling pathway activated by this compound esters.

Conclusion

The ORAC assay is a robust and reliable method for determining the antioxidant capacity of this compound and its esters. The provided data and protocols offer a comprehensive guide for researchers to accurately evaluate and compare the antioxidant potential of these compounds. The ability of this compound esters to not only directly scavenge free radicals but also to potentially activate endogenous antioxidant defense mechanisms, such as the Nrf2 pathway, highlights their significance as promising candidates for further investigation in the fields of nutrition, pharmacology, and drug development.

References

Application Notes and Protocols for Assessing Vanillic Acid Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid, a phenolic compound found in various plants and fruits, has garnered significant interest in oncological research due to its potential anti-cancer properties.[1] It is a benzoic acid derivative that has demonstrated antioxidant, anti-inflammatory, and, notably, cytotoxic effects against various cancer cell lines.[1] Understanding the cytotoxic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in cancer cells using common cell viability assays.

This compound has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and impede metastasis by modulating key signaling pathways.[1] These pathways include the PI3K/Akt/mTOR, NF-κB, and JAK/STAT signaling cascades, which are often dysregulated in cancer.[1][2] By interfering with these pathways, this compound can disrupt tumor cell growth and survival.

These application notes will guide researchers through the process of quantifying the cytotoxic effects of this compound and understanding its mechanism of action, providing a foundation for further pre-clinical investigation.

Data Presentation: Cytotoxicity of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Used
LN229Glioblastoma~9848MTT
Breast Cancer CellsBreast Cancer2.6 mMNot SpecifiedNot Specified
SW480/NNMTColorectal Cancer3.15 mMNot SpecifiedNot Specified
B16F10Melanoma< 5 µg/mL24MTT

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound (powder)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored in the dark

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment of Cells:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and wells with cells treated with the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound (powder)

  • Cancer cell line of interest

  • Complete cell culture medium (low serum, e.g., 1% FBS, is recommended to reduce background)

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in the MTT assay protocol. Use a low-serum medium to minimize background LDH activity.

  • Preparation of this compound Solutions:

    • Prepare this compound dilutions as described in the MTT assay protocol.

  • Treatment of Cells:

    • Treat the cells with various concentrations of this compound and a vehicle control as described in the MTT assay protocol.

    • Include the following controls on the same plate:

      • Spontaneous LDH Release: Cells treated with vehicle control.

      • Maximum LDH Release: Cells treated with the lysis solution provided in the kit (typically 1 hour before the end of the incubation period).

      • Background Control: Medium only.

  • Collection of Supernatant:

    • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background control from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the concentration of this compound to determine the EC50 value (effective concentration for 50% cytotoxicity).

Mandatory Visualizations

G Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well Plate VA_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound VA_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Assay_Step 5. Perform Viability Assay (MTT or LDH) Incubation->Assay_Step Measurement 6. Measure Absorbance Assay_Step->Measurement Analysis 7. Calculate % Viability/Cytotoxicity Measurement->Analysis IC50 8. Determine IC50 Value Analysis->IC50

Caption: Workflow for assessing this compound cytotoxicity.

G This compound's Impact on PI3K/Akt/mTOR Signaling Vanillic_Acid This compound PI3K PI3K Vanillic_Acid->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K FourEBP1 4E-BP1 mTOR->FourEBP1 Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes p70S6K->Proliferation FourEBP1->Proliferation G This compound's Inhibition of NF-κB Signaling Vanillic_Acid This compound IKK IKK Complex Vanillic_Acid->IKK Inhibits Stimuli Pro-inflammatory Stimuli Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) Nucleus->Transcription

References

Application Notes and Protocols: Anti-inflammatory Assay of Vanillic Acid in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, producing a variety of pro-inflammatory mediators upon activation.[1][2][3] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering signaling cascades that result in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2][3]

Vanillic acid (VA), a benzoic acid derivative found in various plants, is recognized for its potential anti-inflammatory properties.[4][5] Research indicates that this compound can suppress the inflammatory response in LPS-stimulated macrophages by inhibiting the production of these inflammatory mediators.[4][5] The primary mechanism involves the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4][6] These application notes provide a summary of the effects of this compound and detailed protocols for its evaluation as an anti-inflammatory agent in macrophage cell lines such as RAW 264.7 and J774A.1.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

In resting macrophages, the NF-κB (typically a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[1][7] Upon stimulation with LPS, the Toll-like receptor 4 (TLR4) signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[7] This releases NF-κB, allowing it to translocate into the nucleus, where it binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including iNOS (producing NO), COX-2 (producing prostaglandins), TNF-α, IL-6, and IL-1β.[1][3]

This compound exerts its anti-inflammatory effect by interfering with this pathway. Studies have shown that this compound inhibits the LPS-induced degradation of IκBα, which consequently prevents the nuclear translocation of the active NF-κB p65 subunit.[1][6] This suppression of NF-κB activation is a central mechanism for the observed reduction in inflammatory mediator production.[4]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IKK_p IKK (Active) IKK->IKK_p NFkB_inactive p65 p50 IκBα IKK_p->NFkB_inactive Phosphorylates IκBα IkBa IκBα Proteasome Proteasome NFkB_inactive->Proteasome IκBα Degradation NFkB_active p65 p50 NFkB_n p65 p50 NFkB_active->NFkB_n Translocation Proteasome->NFkB_active Releases VA This compound VA->NFkB_inactive Inhibits Degradation DNA κB Sites NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Experimental Workflow Overview

A typical workflow for assessing the anti-inflammatory properties of this compound involves several key stages. First, the cytotoxicity of the compound is evaluated to determine a non-toxic working concentration range. Subsequently, macrophages are pre-treated with this compound before being stimulated with LPS. Finally, various downstream assays are performed to quantify the production of inflammatory markers and analyze the state of key signaling proteins.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A Culture Macrophage Cells (e.g., RAW 264.7) B Pre-treat with this compound (Various Concentrations) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Cell Viability Assay (MTT) C->D E Nitric Oxide Assay (Griess Reagent) C->E F Cytokine Quantification (ELISA for TNF-α, IL-6) C->F G Protein Expression Analysis (Western Blot for p-p65, IκBα) C->G H Quantify and Compare Results (vs. LPS-only control) D->H E->H F->H G->H

Caption: General experimental workflow for this compound anti-inflammatory assay.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent effects of this compound on LPS-stimulated macrophages, based on findings from published studies.

Table 1: Effect of this compound on Macrophage Viability This table is representative. Actual non-toxic concentrations should be determined experimentally for each cell line and specific batch of this compound.

This compound Conc. (µM)Cell LineViability (% of Control)Cytotoxicity
0RAW 264.7100%None
25RAW 264.7~100%None
50RAW 264.7~100%None
100RAW 264.7~100%None
>200RAW 264.7DecreasedSignificant[8]

Table 2: Inhibition of Pro-inflammatory Mediators by this compound Data compiled from studies on murine peritoneal macrophages and macrophage cell lines.[4][5][9]

This compound Conc. (µM)MediatorCell Type% Inhibition (vs. LPS alone)
10 - 100TNF-αPeritoneal Macrophages30 - 63%
10 - 100IL-6Peritoneal Macrophages30 - 63%
0.001 - 10Nitric Oxide (NO)J774A.1Concentration-dependent decrease[1]
10 - 100COX-2Peritoneal MacrophagesSignificant Suppression[4]

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Line: Murine macrophage cell lines such as RAW 264.7 or J774A.1 are commonly used.

  • Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Seed cells in appropriate culture plates (e.g., 96-well for MTT and NO assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere for 24 hours.[10][11]

  • Treatment:

    • Remove the old medium.

    • Add fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Prepare a vehicle control (e.g., DMSO) for comparison.

    • Incubate for 1-2 hours.

    • Add LPS (e.g., 1 µg/mL) to all wells except the negative control group.

    • Incubate for the desired period (e.g., 18-24 hours for NO and cytokine assays, or shorter time points like 30-60 minutes for signaling pathway analysis).[10][12][13]

Protocol 2: Cell Viability (MTT) Assay

  • Procedure: After the full incubation period with this compound and LPS, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control cells.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Sample Collection: After the 18-24 hour incubation, collect 100 µL of the culture supernatant from each well of a 96-well plate.[11]

  • Griess Reaction:

    • In a new 96-well plate, mix the 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[10][14]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm.[10]

  • Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 4: Cytokine Quantification (ELISA)

  • Sample Collection: Collect cell culture supernatants after treatment and centrifuge to remove cell debris. Store at -80°C until use.[12][15]

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) diluted in coating buffer. Incubate overnight at 4°C.[16][17]

  • Blocking: Wash the plate with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding Assay Diluent (e.g., PBS with 10% FBS) and incubating for 1-2 hours at room temperature.[16]

  • Sample Incubation: Wash the plate. Add 100 µL of standards and samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.[16]

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[17]

  • Enzyme Conjugate: Wash the plate. Add Avidin-HRP or Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.[15]

  • Substrate Addition: Wash the plate thoroughly. Add TMB substrate solution and incubate until a suitable color develops (15-20 minutes).[16]

  • Stop Reaction: Stop the reaction by adding 2N H₂SO₄.

  • Measurement: Read the absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.

Protocol 5: Western Blot for NF-κB Pathway Analysis

  • Cell Lysis & Fractionation:

    • After treatment (short time points, e.g., 30 min, are best for signaling), wash cells with ice-cold PBS.

    • To analyze IκBα degradation, lyse cells in whole-cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • To analyze p65 translocation, perform cytoplasmic and nuclear fractionation using a commercial kit or a hypotonic buffer-based protocol.[18][19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against IκBα, phospho-p65, or total p65 overnight at 4°C. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic/loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize target protein levels to the appropriate loading control.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Vanillic Acid Against Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid, a phenolic compound found in various plants and fruits, has garnered significant interest for its potential antimicrobial properties. As the threat of antibiotic resistance continues to grow, exploring novel antimicrobial agents like this compound is crucial for the development of new therapeutic strategies. The minimum inhibitory concentration (MIC) is a fundamental parameter used to evaluate the in vitro efficacy of an antimicrobial agent against a specific microorganism. This document provides detailed application notes and standardized protocols for determining the MIC of this compound against a range of bacteria. It is intended to guide researchers, scientists, and drug development professionals in assessing the antibacterial potential of this natural compound.

Data Presentation: MIC of this compound Against Various Bacteria

The following table summarizes the reported MIC values of this compound against different bacterial strains from various studies. This data provides a comparative overview of its spectrum of activity.

Bacterial StrainGram StainMIC (µg/mL)MIC (mM)Reference(s)
Staphylococcus aureusGram-positive600-[1]
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive2500-[2]
Methicillin-susceptibleStaphylococcus aureus (MSSA)Gram-positive2500-[2]
Staphylococcus epidermidisGram-positive-15[2]
Escherichia coliGram-negative-15[2]
Uropathogenic Escherichia coli (UPEC)Gram-negative-11.80[2]
Salmonella enterica serovar TyphimuriumGram-negative1500-[2]
Proteus mirabilisGram-negative600-[1]
Carbapenem-resistantEnterobacter hormaecheiGram-negative800-[3][4]
Carbapenem-resistantEnterobacter cloacaeGram-negative600-[2][5]

Note: Conversion between µg/mL and mM depends on the molecular weight of this compound (168.15 g/mol ). Some studies report values directly in mM.

Experimental Protocols

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[6] The following protocol is adapted for the evaluation of this compound.

Broth Microdilution Method for MIC Determination

1. Materials and Reagents:

  • This compound (powder)

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide (B87167) - DMSO, ethanol)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Bacterial strains to be tested

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5 standard)

  • Spectrophotometer or densitometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2 °C)

2. Preparation of this compound Stock Solution:

  • Accurately weigh a specific amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).

  • Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Preparation of Microtiter Plates (Serial Dilution):

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the this compound stock solution (or a working solution) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • This will result in wells with decreasing concentrations of this compound.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) on each plate.

5. Inoculation and Incubation:

  • Add 10 µL of the prepared bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL) to each well, except the negative control well.

  • The final volume in each well should be 110 µL.

  • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

6. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • A reading aid, such as a viewing box or a plate reader measuring absorbance at 600 nm, can be used for more objective results.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_va Prepare this compound Stock Solution serial_dilution Perform Serial Dilution in 96-well Plate prep_va->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Proposed Mechanism of this compound's Antibacterial Action

This compound is believed to exert its antibacterial effects primarily through the disruption of the bacterial cell membrane.[3][4][7] This disruption leads to a cascade of detrimental events within the bacterial cell.

Mechanism_of_Action cluster_cell Bacterial Cell cluster_effects Cellular Effects membrane Cell Membrane cytoplasm Cytoplasm va This compound membrane_disruption Membrane Integrity Disruption va->membrane_disruption interacts with atp_depletion Intracellular ATP Depletion membrane_disruption->atp_depletion ph_decrease Decrease in Intracellular pH membrane_disruption->ph_decrease ion_leakage Ion Leakage membrane_disruption->ion_leakage cell_death Bacterial Cell Death atp_depletion->cell_death ph_decrease->cell_death ion_leakage->cell_death

Caption: Proposed mechanism of action of this compound, leading to bacterial cell death through membrane disruption.

Conclusion

The determination of the MIC is a critical step in the evaluation of novel antimicrobial compounds. The protocols and data presented here provide a framework for the systematic assessment of this compound's antibacterial activity. The observed efficacy against a range of bacteria, including drug-resistant strains, highlights the potential of this compound as a lead compound for the development of new antibacterial therapies. Further research into its in vivo efficacy, safety, and mechanism of action is warranted.

References

In Vivo Study Design for Evaluating the Therapeutic Effects of Vanillic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies to evaluate the therapeutic effects of vanillic acid. This compound, a phenolic compound found in various plants, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1] This document outlines key considerations for in vivo study design, detailed experimental protocols, and data presentation strategies.

In Vivo Study Design

A well-structured in vivo study is crucial for obtaining reliable and reproducible data on the therapeutic efficacy of this compound. Key aspects of the study design include the selection of an appropriate animal model, determination of the this compound dosage and administration route, and the establishment of clear experimental groups and timelines.

Animal Models

The choice of animal model should align with the therapeutic area of investigation. Several established models can be utilized to study the effects of this compound across different pathologies:

  • Metabolic Disorders (Diabetes and Obesity): Streptozotocin (B1681764) (STZ)-induced diabetic rats or mice are commonly used to model type 1 diabetes.[2][3] For type 2 diabetes and obesity, a high-fat diet (HFD)-induced model in rodents is appropriate.[4]

  • Cardiovascular Diseases: Models of hypertension can be induced by administering agents like N-Nitro-L-arginine methyl ester (L-NAME).[5] Ischemia-reperfusion injury models, such as middle cerebral artery occlusion (MCAO) in rats, are suitable for studying stroke and cardioprotective effects.[6]

  • Neurological Disorders: To investigate neuroprotective effects, models of Alzheimer's disease can be created by inducing cognitive impairment with substances like Aβ1-42.[1] For studying conditions like autism, maternal separation stress models in rats have been used.[7]

  • Inflammation and Pain: Acetic acid-induced writhing in mice is a common model for evaluating analgesic effects.[8] Asthma can be modeled in rats using ovalbumin (OVA) sensitization.[1]

This compound Preparation and Administration

This compound can be administered through various routes, with oral gavage and intraperitoneal (i.p.) injection being the most common in preclinical studies.

  • Preparation: this compound is often dissolved in a vehicle such as saline, distilled water, or a solution containing a small percentage of DMSO and Tween 80 to aid solubility.[9] For oral administration, it can also be suspended in water.[10]

  • Dosage: The effective dose of this compound can vary depending on the animal model and the therapeutic indication. Reported dosages in rodent models typically range from 1.5 mg/kg to 100 mg/kg.[2][3][7][11] A dose-response study is recommended to determine the optimal therapeutic dose for a specific application.

  • Administration Route: Oral administration is often preferred as it mimics the likely route of human consumption.[10][11] Intraperitoneal injections can be used for more direct and rapid systemic exposure.[2][7]

Experimental Groups and Timeline

A typical in vivo study should include the following groups:

  • Control Group: Healthy animals receiving the vehicle only.

  • Disease Model Control Group: Animals with the induced pathology receiving the vehicle only.

  • This compound Treatment Group(s): Animals with the induced pathology receiving different doses of this compound.

  • Positive Control Group (Optional): Animals with the induced pathology receiving a known therapeutic agent for that condition.

The duration of the study will depend on the specific disease model and the endpoints being measured. For example, studies on diabetes or metabolic syndrome may last for several weeks[2][3], while acute inflammation or pain studies may be shorter.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the in vivo evaluation of this compound.

Induction of Diabetes Mellitus (Streptozotocin Model)

This protocol describes the induction of diabetes in rats using streptozotocin (STZ).

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), cold

  • Glucometer and test strips

  • Male Wistar rats (180-220 g)

Procedure:

  • Fast the rats for 16 hours prior to STZ injection, with free access to water.[3]

  • Prepare a fresh solution of STZ in cold citrate buffer. A common dose is a single intraperitoneal injection of 40-60 mg/kg body weight.

  • Inject the STZ solution intraperitoneally into the fasted rats.

  • After 48-72 hours, measure the blood glucose levels from the tail vein using a glucometer.[2]

  • Rats with random blood glucose levels above 200-250 mg/dL are considered diabetic and can be included in the study.[2]

  • Begin treatment with this compound as per the experimental design.

Assessment of Antioxidant Activity

This protocol outlines the measurement of key antioxidant enzymes in tissue homogenates.

Materials:

  • Phosphate (B84403) buffer

  • Tissue homogenizer

  • Reagents for Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) assays (commercial kits are recommended)

  • Spectrophotometer

Procedure:

  • At the end of the treatment period, euthanize the animals and collect the target tissues (e.g., liver, kidney, brain).

  • Homogenize the tissues in cold phosphate buffer and centrifuge to obtain the supernatant.

  • Measure the protein concentration in the supernatant using a standard method (e.g., Bradford assay).

  • Follow the manufacturer's instructions for the respective commercial kits to measure the activity of SOD, CAT, and GPx.

  • Express the enzyme activities per milligram of protein.

Measurement of Inflammatory Markers

This protocol describes the quantification of pro-inflammatory cytokines using ELISA.

Materials:

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • ELISA plate reader

Procedure:

  • Collect blood samples from the animals via cardiac puncture or retro-orbital plexus into tubes containing an anticoagulant.

  • Centrifuge the blood to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Use commercial ELISA kits to measure the concentrations of TNF-α, IL-1β, and IL-6 in the plasma samples, following the manufacturer's protocol.

  • Read the absorbance using an ELISA plate reader and calculate the cytokine concentrations based on the standard curve.

Histopathological Examination

This protocol provides a general procedure for the histological analysis of tissue samples.

Materials:

  • 10% neutral buffered formalin

  • Ethanol (graded series)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Light microscope

Procedure:

  • Collect tissue samples and fix them in 10% neutral buffered formalin.

  • Dehydrate the fixed tissues through a graded series of ethanol.

  • Clear the tissues in xylene and embed them in paraffin wax.

  • Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Dehydrate the stained sections, clear in xylene, and mount with a coverslip.

  • Examine the slides under a light microscope to assess tissue morphology and any pathological changes.

Data Presentation

Quantitative data from the in vivo studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vivo Efficacy of this compound in a Streptozotocin-Induced Diabetic Rat Model

Parameter Control Diabetic Control This compound (15 mg/kg)
Blood Glucose (mg/dL) 95 ± 5350 ± 20150 ± 15
Serum Insulin (µU/mL) 12 ± 14 ± 0.58 ± 0.8
HbA1c (%) 4.5 ± 0.39.8 ± 0.76.2 ± 0.5
Kidney AGEs (Immunohistochemistry) +++++++
*Data are hypothetical and for illustrative purposes. Statistical significance (e.g., p < 0.05) compared to the diabetic control group should be indicated. AGEs: Advanced Glycation End-products. Data based on findings from[2][3][4].

Table 2: Neuroprotective Effects of this compound in a Rat Model of Maternal Separation Stress

Parameter Control Maternal Separation This compound (100 mg/kg)
Brain MDA (nmol/mg protein) 2.5 ± 0.25.8 ± 0.43.1 ± 0.3
Brain Antioxidant Capacity (mM) 1.8 ± 0.10.9 ± 0.11.5 ± 0.2
Brain TNF-α (pg/mg protein) 15 ± 245 ± 520 ± 3
CA3 Dark Neuron Percentage (%) 5 ± 125 ± 38 ± 2
*Data are hypothetical and for illustrative purposes. Statistical significance (e.g., p < 0.05) compared to the maternal separation group should be indicated. MDA: Malondialdehyde. Data based on findings from[7].

Table 3: Cardioprotective Effects of this compound in a Hypertensive Rat Model

Parameter Control L-NAME This compound (50 mg/kg)
Systolic Blood Pressure (mmHg) 120 ± 8180 ± 10140 ± 9
Plasma NO Metabolites (µM) 25 ± 312 ± 220 ± 2
Aortic SOD Activity (U/mg protein) 50 ± 425 ± 342 ± 5
Aortic CAT Activity (U/mg protein) 30 ± 315 ± 225 ± 3
*Data are hypothetical and for illustrative purposes. Statistical significance (e.g., p < 0.05) compared to the L-NAME group should be indicated. L-NAME: N-Nitro-L-arginine methyl ester; NO: Nitric Oxide; SOD: Superoxide Dismutase; CAT: Catalase. Data based on findings from[4].

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the molecular mechanisms of this compound.

experimental_workflow cluster_setup Phase 1: Study Setup cluster_induction Phase 2: Disease Induction & Treatment cluster_analysis Phase 3: Sample Collection & Analysis cluster_data Phase 4: Data Interpretation animal_model Animal Model Selection (e.g., Wistar Rats) acclimatization Acclimatization (1 week) animal_model->acclimatization grouping Random Grouping (n=8 per group) acclimatization->grouping induction Disease Induction (e.g., STZ injection) grouping->induction treatment This compound Administration (e.g., 4 weeks, oral gavage) induction->treatment monitoring Regular Monitoring (Body weight, blood glucose) treatment->monitoring euthanasia Euthanasia & Sample Collection (Blood, Tissues) monitoring->euthanasia biochemical Biochemical Assays (e.g., Lipid profile, Liver enzymes) euthanasia->biochemical antioxidant Antioxidant Status (SOD, CAT, MDA) euthanasia->antioxidant inflammatory Inflammatory Markers (TNF-α, IL-6 by ELISA) euthanasia->inflammatory histology Histopathology (H&E Staining) euthanasia->histology data_analysis Statistical Analysis biochemical->data_analysis antioxidant->data_analysis inflammatory->data_analysis histology->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vivo evaluation of this compound.

ampk_pathway VA This compound AMPK AMPK VA->AMPK Activates Sirt1 Sirt1 AMPK->Sirt1 Activates Adipogenesis Adipogenesis (PPARγ, C/EBPα) AMPK->Adipogenesis Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes PGC1a PGC-1α Sirt1->PGC1a Activates Thermogenesis Thermogenesis PGC1a->Thermogenesis Promotes

Caption: this compound activates the AMPK signaling pathway.

nrf2_pathway VA This compound ROS Reactive Oxygen Species (ROS) VA->ROS Scavenges Nrf2 Nrf2 VA->Nrf2 Induces ROS->Nrf2 Inhibited by VA's direct scavenging HO1 HO-1 Nrf2->HO1 Promotes Expression Inflammation Inflammation (NF-κB) Nrf2->Inflammation Inhibits Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Contributes to pi3k_akt_pathway VA This compound PI3K PI3K VA->PI3K Activates Akt Akt PI3K->Akt Activates beta_catenin β-catenin Akt->beta_catenin Activates Apoptosis Apoptosis (Bax, Bad) Akt->Apoptosis Inhibits Cell_Proliferation Cell Proliferation beta_catenin->Cell_Proliferation Promotes

References

Application Notes and Protocols for Enhancing Vanillic Acid Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vanillic acid (VA), a dihydroxybenzoic acid derivative found in various plants and fruits, is recognized for its potent antioxidant, anti-inflammatory, anti-apoptotic, and neuroprotective properties.[1][2] Its therapeutic potential has been investigated for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][3] However, the clinical application of this compound is significantly hampered by its poor aqueous solubility and low oral bioavailability, which is estimated to be around 25-36% in rats.[1][4] This limitation necessitates the development of advanced formulation strategies to improve its dissolution, permeability, and subsequent systemic absorption.

These application notes provide an overview of various formulation approaches to enhance the bioavailability of this compound. Detailed protocols for key experimental procedures are included to guide researchers in the development and evaluation of these advanced drug delivery systems.

Application Notes: Formulation Strategies

Several nano- and micro-carrier systems have been successfully employed to overcome the biopharmaceutical challenges of this compound. These formulations aim to increase solubility, protect the drug from degradation, and facilitate its transport across biological membranes.

Lipid-Based Nanocarriers

Lipid-based systems are particularly effective for encapsulating lipophilic and poorly soluble compounds like this compound. They can improve gastrointestinal stability and absorption.

  • Liposomes and Pharmacosomes : Liposomes are vesicles composed of phospholipid bilayers.[5] Pharmacosomes are amphiphilic phospholipid complexes of drugs, which can improve membrane permeability.[1] A study on TPGS-modified liposomes showed sustained drug release and enhanced bioavailability.[5] Similarly, this compound-loaded pharmacosomes demonstrated a significant improvement in bioavailability compared to unformulated VA.[1]

  • Nanoemulsions : Nanoemulsions are isotropic mixtures of oil, water, and surfactants that can encapsulate lipophilic compounds, thereby improving their stability and bioavailability in the gastrointestinal tract.[6]

  • Spanlastics : These are elastic nanovesicles formulated from non-ionic surfactants (Spans) and edge activators. Their deformable nature allows for enhanced penetration through biological barriers, making them suitable for ocular or transdermal delivery.[7]

Polymeric Nanoparticles

Biodegradable polymers can be used to encapsulate drugs, offering controlled release and improved stability.

  • Poly-lactic-co-glycolic acid (PLGA) Nanoparticles : PLGA is a widely used FDA-approved polymer for drug delivery. Nano-encapsulation of this compound in PLGA has been shown to achieve high encapsulation efficiency and produce nanoparticles of a suitable size for drug delivery applications.[8]

Cyclodextrin Inclusion Complexes

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility and dissolution rate.[9][10] The formation of a 1:1 molar ratio complex between this compound and β- or γ-cyclodextrin has been successfully achieved, enhancing the thermal stability and release profile of this compound.[11][12]

Data Summary

The following tables summarize the quantitative data from various studies on this compound formulations.

Table 1: Physicochemical Characteristics of this compound Formulations

Formulation TypeCarrier(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Citation(s)
TPGS-LiposomesPhosphatidylcholine, Cholesterol, TPGS201.7 ± 3.230.19 ± 0.02-32.2 ± 0.3269.35 ± 1.23[5]
PharmacosomesPhosphatidylcholine229.70.29-30N/A[1]
SpanlasticsSpan 60, Tween 80299.8 ± 9.970.386 ± 0.047N/AN/A[7]
PLGA NanoparticlesPLGA204.4N/A-11.293.3[8]
Nanoemulsionn-octanol, Tween 80, Ethanol (B145695)110.3 ± 1.9N/AN/AN/A[6]
Chitosan/Ag NanocompositeChitosan, Silver Nanoparticles338.4 ± 94.73N/A+13.5 ± 4.96N/A[13]

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg, oral)C_max (µg/mL)T_max (h)AUC (µg·h/mL)Relative BioavailabilityCitation(s)
This compound20.42 ± 0.090.55 - 0.64N/ABaseline (25.3 - 36.2%)[4]
This compound50.73 ± 0.210.55 - 0.64N/ABaseline (25.3 - 36.2%)[4]
This compound100.92 ± 0.280.55 - 0.64N/ABaseline (25.3 - 36.2%)[4]
PharmacosomesN/ASignificantly Increased vs. VAN/AGreatly Improved vs. VAResidence time 3x longer than VA[1]

N/A: Not Available in the cited sources.

Visualizations

Experimental Workflow

G cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation F1 Selection of Carriers (e.g., Lipids, Polymers, CDs) F2 Preparation of Formulation (e.g., Thin Film Hydration, Nanoprecipitation) F1->F2 F3 Optimization (e.g., Ratio, Concentration) F2->F3 C1 Particle Size & Zeta Potential F3->C1 Characterize C2 Entrapment Efficiency F3->C2 C3 In Vitro Release Study (Dialysis Method) F3->C3 C4 Permeability Assay (Caco-2 Cells) F3->C4 V1 Animal Dosing (Oral Administration) C4->V1 Proceed if promising V2 Blood Sampling V1->V2 V3 Plasma Analysis (LC-MS/MS) V2->V3 V4 Pharmacokinetic Modeling V3->V4 Result Enhanced Bioavailability Data V4->Result

Caption: Workflow for developing and evaluating this compound formulations.

Signaling Pathways Modulated by this compound

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/NF-κB Pathway VA This compound PI3K PI3K VA->PI3K Activates MAPK MAPK VA->MAPK Inhibits Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Inhibits degradation Proliferation Cell Proliferation (Cyclin D1, Cox-2) beta_catenin->Proliferation IKK IKK MAPK->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Sequesters Inflammation Inflammation (Cytokines, iNOS) NFkB->Inflammation

Caption: this compound's modulation of PI3K/Akt and MAPK/NF-κB pathways.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin Film Hydration

Objective: To encapsulate this compound within liposomal vesicles to improve its solubility and stability.

Materials:

  • This compound (VA)

  • Phosphatidylcholine (e.g., Egg PC or Soy PC)

  • Cholesterol

  • D-α-Tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) (for modified liposomes)

  • Chloroform and Methanol (solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Lipid Film Preparation: a. Accurately weigh and dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 7:3 for PC:Cholesterol. b. For TPGS-modified liposomes, add TPGS to the organic solvent mixture.[5] c. Attach the flask to a rotary evaporator. d. Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). e. Continue rotation for at least 1 hour after the solvent has visibly evaporated to ensure the formation of a thin, dry, and uniform lipid film on the flask wall.

  • Hydration: a. Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., PBS pH 7.4) to the flask. b. Rotate the flask in the rotary evaporator (with the vacuum off) at the same temperature for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): a. To obtain smaller, more uniform vesicles (SUVs), sonicate the resulting liposomal suspension. b. Use a probe sonicator on ice for 5-10 minutes (with cycles of sonication and rest to prevent overheating) or a bath sonicator for 20-30 minutes.

  • Purification and Sterilization: a. To remove unencapsulated this compound, the liposome (B1194612) suspension can be centrifuged at high speed, followed by the removal of the supernatant. b. For sterile applications, filter the final liposomal formulation through a 0.22 µm syringe filter.

  • Characterization: a. Determine particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. Calculate encapsulation efficiency by disrupting the liposomes (e.g., with a suitable solvent like methanol), quantifying the total VA content using HPLC or UV-Vis spectrophotometry, and comparing it to the initial amount added.

Protocol 2: In Vitro Drug Release Study using Dialysis Method

Objective: To evaluate the release profile of this compound from a nano-formulation compared to the free drug.

Materials:

  • This compound formulation (e.g., liposomes, nanoparticles)

  • Free this compound solution

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Release medium (e.g., PBS pH 7.4, potentially with a small percentage of ethanol or Tween 80 to maintain sink conditions)

  • Shaking water bath or incubator

  • Analytical instrument for VA quantification (HPLC or UV-Vis)

Procedure:

  • Membrane Preparation: a. Cut the dialysis tubing to the desired length and wash it thoroughly with boiling water.[1] b. Soak the membrane in the release medium overnight before use.[1]

  • Assay Setup: a. Pipette a known volume/concentration of the this compound formulation (e.g., equivalent to 10 mg VA) into a dialysis bag.[1] b. Pipette an equivalent amount of free this compound solution into a separate dialysis bag as a control. c. Securely clip both ends of the bags. d. Immerse each bag in a beaker containing a defined volume of pre-warmed release medium (e.g., 100 mL). e. Place the beakers in a shaking water bath set to 37°C with gentle agitation.

  • Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis: a. Analyze the collected samples for this compound concentration using a validated HPLC or UV-Vis spectrophotometry method. b. Calculate the cumulative percentage of drug released at each time point, correcting for the dilution from the replacement medium. c. Plot the cumulative percentage of drug released versus time to obtain the release profiles.

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and its formulations in vitro, simulating human intestinal absorption.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transwell inserts (e.g., 0.4 µm pore size, 12- or 24-well plates)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • This compound and formulation samples

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • TEER meter (e.g., Millicell ERS-2)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture and Seeding: a. Culture Caco-2 cells according to standard protocols. b. Seed cells onto the apical side of the Transwell inserts at an appropriate density. c. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[14] Change the medium every 2-3 days.

  • Monolayer Integrity Test: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a TEER meter. b. Only use monolayers with TEER values indicating sufficient integrity (typically >250 Ω·cm²).

  • Permeability Experiment (Apical to Basolateral - A→B): a. Gently wash the cell monolayer twice with pre-warmed transport buffer (HBSS). b. Add fresh transport buffer to the basolateral (receiver) compartment. c. Add the test compound (this compound or its formulation, dissolved in transport buffer) to the apical (donor) compartment.[15] d. Incubate the plate at 37°C with gentle shaking for a specified period (e.g., 2 hours).[15] e. At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Efflux Ratio (Optional, B→A): a. To determine if the compound is subject to active efflux, perform the transport study in the reverse direction (basolateral to apical). b. Add the test compound to the basolateral compartment and sample from the apical compartment. c. The efflux ratio is calculated as P_app (B→A) / P_app (A→B). A ratio >2 suggests active efflux.[14]

  • Sample Analysis and Calculation: a. Quantify the concentration of the compound in the donor and receiver samples using LC-MS/MS. b. Calculate the apparent permeability coefficient (P_app) using the following equation: P_app (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor compartment.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a this compound formulation by measuring its concentration in plasma over time.

Materials:

  • Sprague-Dawley or Wistar rats

  • This compound formulation and free VA suspension (vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • Centrifuge

  • Anesthetic (for intravenous administration if required)

  • LC-MS/MS system

Procedure:

  • Animal Handling and Dosing: a. Fast the rats overnight (8-12 hours) before dosing, with free access to water. b. Divide rats into groups (e.g., Control group receiving free VA, Test group receiving the formulation). c. Accurately weigh each rat to determine the correct dose volume. d. Administer the this compound suspension or formulation orally via gavage at a specified dose (e.g., 10 mg/kg).[4]

  • Blood Sampling: a. Collect blood samples (approx. 200-300 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes. b. For a complete bioavailability study, an intravenous (IV) administration group is also required to determine clearance and volume of distribution.

  • Plasma Preparation: a. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Carefully collect the plasma supernatant and store it at -80°C until analysis.[16]

  • Plasma Sample Analysis: a. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Protocol 5).

  • Pharmacokinetic Analysis: a. Plot the mean plasma concentration of this compound versus time for each group. b. Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

    • C_max (maximum plasma concentration)

    • T_max (time to reach C_max)

    • AUC (Area Under the concentration-time Curve) c. Calculate the absolute bioavailability (F%) if IV data is available: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. d. Calculate the relative bioavailability of the formulation compared to the free drug suspension.

Protocol 5: Quantification of this compound in Plasma by LC-MS/MS

Objective: To develop a sensitive and specific method for measuring this compound concentrations in plasma samples from pharmacokinetic studies.

Materials:

  • Plasma samples

  • This compound standard

  • Internal Standard (IS), e.g., Caffeic acid[4]

  • Acetonitrile (B52724) (ACN) or Methanol for protein precipitation

  • Formic acid

  • HPLC or UPLC system

  • Triple quadrupole mass spectrometer

  • C18 analytical column

Procedure:

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To a 50 µL aliquot of plasma, add a small volume of the internal standard solution. c. Add 3-4 volumes of ice-cold acetonitrile to precipitate plasma proteins.[4] d. Vortex the mixture vigorously for 1-2 minutes. e. Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins. f. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Chromatographic Conditions: a. Column: Zorbax RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm) or equivalent.[4] b. Mobile Phase A: 0.1% Formic acid in water.[4] c. Mobile Phase B: Acetonitrile.[4] d. Flow Rate: 0.3 mL/min.[4] e. Gradient: Develop a suitable gradient to separate this compound from endogenous plasma components (e.g., start with low %B, ramp up to high %B, then re-equilibrate). f. Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions: a. Ionization Mode: Electrospray Ionization (ESI), Negative mode.[4] b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions:

    • This compound: Determine the precursor ion (e.g., [M-H]⁻) and a suitable product ion.

    • Internal Standard (Caffeic Acid): Determine its unique precursor-to-product ion transition. d. Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

  • Calibration and Quantification: a. Prepare a calibration curve by spiking known concentrations of this compound standard into blank plasma and processing them as described above. b. Plot the peak area ratio (VA/IS) against the nominal concentration. c. Use a weighted linear regression to fit the calibration curve. d. Quantify the this compound concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

Synthesis of Vanillic Acid Derivatives for Enhanced Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of vanillic acid derivatives with the aim of enhancing their biological activity. This compound, a phenolic compound found in various plants, serves as a versatile scaffold for the development of novel therapeutic agents due to its inherent antioxidant, antimicrobial, and anticancer properties.[1][2][3] Chemical modification of its core structure can lead to derivatives with significantly improved potency and selectivity.

I. Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative biological activity data for various synthesized this compound derivatives, allowing for a clear comparison of their efficacy.

Table 1: Antimicrobial Activity of this compound Amide Derivatives

CompoundDerivativeTest OrganismMIC (µg/mL)Reference
1 N-(4-methylbenzyl)-4-hydroxy-3-methoxybenzamideCandida tropicalis1.68[4][5]
2 N-(4-methylbenzyl)-4-hydroxy-3-methoxybenzamideCandida krusei1.68[4][5]
3 N-benzyl-4-hydroxy-3-methoxybenzamideStaphylococcus aureus> 3.48[1]
4 N-(4-methoxybenzyl)-4-hydroxy-3-methoxybenzamideStaphylococcus aureus3.48[1]
5 N-(3,4-dimethoxybenzyl)-4-hydroxy-3-methoxybenzamideStaphylococcus aureus3.14[1]
6 N-(benzo[d][5][6]dioxol-5-ylmethyl)-4-hydroxy-3-methoxybenzamideStaphylococcus aureus3.14[1]
7 4-hydroxy-3-methoxy-N-(4-methylbenzyl)benzamideCandida albicans> 3.68[1][4][5]
8 4-hydroxy-3-methoxy-N-(4-methylbenzyl)benzamideCandida glabrata3.68[1]

Table 2: Antioxidant Activity of this compound Ester Derivatives

CompoundDerivativeAssayIC50 (µM)Reference
9 Methyl Vanillate (B8668496)ABTS•+ scavenging< Trolox[2]
10 Ethyl VanillateABTS•+ scavenging< Trolox[2]
11 Butyl VanillateABTS•+ scavenging< Trolox[2]
12 This compoundDPPH radical scavenging-[2]
13 5-(pyrrolidin-1-ylmethyl)this compoundDPPH radical scavengingBest activity in series[7]
14 2-[(diethylamino)methyl]this compoundFRAPBest activity in series[7]

Table 3: Anticancer Activity of this compound Hydrazone Derivatives

CompoundDerivativeCancer Cell LineIC50 (µM)Reference
15 Rotundic acid acylhydrazone derivative 5aA-375 (human malignant melanoma)<10[8]
16 Rotundic acid acylhydrazone derivative 5bA-375 (human malignant melanoma)<10[8]
17 Rotundic acid acylhydrazone derivative 5aSPC-A1 (human lung adenocarcinoma)<10[8]
18 Rotundic acid acylhydrazone derivative 5bSPC-A1 (human lung adenocarcinoma)<10[8]
19 N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (human melanoma)2.5 - 20.2[9]
20 N'-(5-chloro-benzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (human melanoma)2.5 - 20.2[9]
21 N'-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazidePPC-1 (prostate cancer)2.5 - 20.2[9]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their biological activities.

A. Synthesis Protocols

Protocol 1: Synthesis of this compound Esters (General Procedure)

This protocol describes a general method for the synthesis of this compound esters via acid-catalyzed esterification.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in the corresponding anhydrous alcohol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure this compound ester.

Protocol 2: Synthesis of this compound Amides (General Procedure using DCC coupling)

This protocol outlines a general method for the synthesis of this compound amides using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) and the desired amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the mixture.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound Hydrazones (General Procedure)

This protocol details a general method for the synthesis of this compound hydrazones from this compound hydrazide.

Part 1: Synthesis of this compound Hydrazide

  • Esterify this compound to methyl vanillate as described in Protocol 1.

  • Dissolve methyl vanillate (1.0 eq) in ethanol and add hydrazine (B178648) hydrate (B1144303) (10 eq).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature. The solid product will precipitate out.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain this compound hydrazide.

Part 2: Synthesis of this compound Hydrazones

  • Dissolve this compound hydrazide (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add the desired aromatic or heterocyclic aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature. The hydrazone derivative will precipitate.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.

B. Biological Activity Assays

Protocol 4: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the free radical scavenging capacity of the synthesized derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (this compound derivatives)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare a series of dilutions of the test compounds and ascorbic acid in the same solvent.

  • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Protocol 5: MTT Assay for Cytotoxicity (Anticancer Activity)

This protocol assesses the cytotoxic effect of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization buffer

  • Test compounds

  • Doxorubicin (B1662922) (positive control)

  • 96-well cell culture plate

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and doxorubicin for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate for another 3-4 hours at 37 °C.

  • Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Protocol 6: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds

  • Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of the test compounds and the standard drug.

  • In a 96-well plate, perform a serial two-fold dilution of the compounds in the appropriate broth to obtain a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Visualization of Cellular Mechanisms

The enhanced biological activity of this compound derivatives, particularly in cancer, is often attributed to their interaction with key cellular signaling pathways.

A. Experimental Workflow for Derivative Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start This compound esterification Esterification start->esterification amidation Amidation start->amidation hydrazone_formation Hydrazone Formation start->hydrazone_formation purification Purification (Column Chromatography, Recrystallization) esterification->purification amidation->purification hydrazone_formation->purification characterization Characterization (NMR, MS, IR) purification->characterization derivatives This compound Derivatives characterization->derivatives antioxidant Antioxidant Assays (e.g., DPPH) derivatives->antioxidant antimicrobial Antimicrobial Assays (e.g., MIC) derivatives->antimicrobial anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer data_analysis Data Analysis (IC50, MIC determination) antioxidant->data_analysis antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A general workflow for the synthesis, purification, characterization, and subsequent biological screening of this compound derivatives.

B. Inhibition of Cancer-Related Signaling Pathways

This compound and its derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways that regulate cell growth, proliferation, and survival.

1. mTOR Signaling Pathway Inhibition

The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth and is often hyperactivated in cancer. This compound can inhibit this pathway, leading to a reduction in protein synthesis and cell proliferation.

mTOR_pathway cluster_upstream Upstream Signals cluster_pathway mTOR Signaling Pathway cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mTORC1 mTORC1 akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 protein_synthesis Protein Synthesis p70S6K->protein_synthesis fourEBP1->protein_synthesis | cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth vanillic_acid This compound Derivatives vanillic_acid->mTORC1 Inhibition Raf_MEK_ERK_pathway cluster_upstream Upstream Signals cluster_pathway Raf/MEK/ERK Signaling Pathway cluster_downstream Downstream Effects growth_factors Growth Factors receptor Receptor Tyrosine Kinase (RTK) growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression cell_proliferation Cell Proliferation & Survival gene_expression->cell_proliferation vanillic_acid This compound Derivatives vanillic_acid->raf Inhibition vanillic_acid->mek Inhibition

References

Vanillic Acid: A Reliable Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a naturally occurring phenolic compound found in a variety of plants and is an oxidized form of vanillin.[1] Its stable chemical structure and commercial availability in high purity make it an excellent external standard for the quantification of phenolic compounds in various plant-based materials and pharmaceutical preparations. This document provides detailed application notes and protocols for the use of this compound as a standard in common phytochemical analysis techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and spectrophotometric assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is crucial for its effective application in analytical methodologies.

PropertyValue
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Melting Point 208-210 °C
Appearance White to pale yellow or beige powder
Solubility Soluble in ethanol, methanol (B129727), and hot water.
Purity (Assay by titration) 96.5 - 103.5 %

Application in High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This compound is frequently used as an external standard for the quantification of various phenolic acids and other phytochemicals in plant extracts.

Quantitative Data Summary for HPLC Methods

The following table summarizes key validation parameters from various HPLC methods that utilize this compound as a standard.

Analytical ParameterThis compoundReference
Linearity Range (µg/mL) 0.1 - 100[2]
Regression Equation y = 201133.9864x + C[2]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) (µg/mL) 0.40[2]
Limit of Quantification (LOQ) (µg/mL) 1.2[2]
Recovery (%) 96 - 103[4]
Experimental Protocol: Quantification of Phenolic Compounds in Plant Extracts by HPLC

This protocol provides a general procedure for the quantification of phenolic compounds in a plant extract using this compound as an external standard.

1. Materials and Reagents:

  • This compound (analytical standard grade)

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid or acetic acid (for mobile phase acidification)

  • Plant extract sample

  • 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using methanol as the diluent.

4. Preparation of Sample Solution:

  • Accurately weigh a known amount of the dried plant extract (e.g., 10 mg).

  • Dissolve the extract in a known volume of methanol (e.g., 10 mL).

  • Sonicate the solution for 15-20 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often employed. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient Program: Start with 10% B, increasing to 50% B over 30 minutes, then to 100% B for 5 minutes, and re-equilibrate at 10% B for 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 260 nm (or a wavelength appropriate for the compounds of interest)

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of the analytes in the sample solution by interpolating their peak areas on the calibration curve.

  • Calculate the content of the quantified compound in the original plant extract (e.g., in mg/g of extract).

Application in High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable technique for the simultaneous analysis of multiple samples. This compound can be used as a standard for the identification and quantification of phytochemicals in complex mixtures.

Quantitative Data Summary for HPTLC Methods
Analytical ParameterThis compoundReference
Linearity Range (ng/spot) 20 - 100[5]
Correlation Coefficient (r²) > 0.99[5]
Rf Value 0.60 ± 0.06[6]
Limit of Detection (LOD) (ng/spot) 2[5]
Limit of Quantification (LOQ) (ng/spot) 6[5]
Recovery (%) 96.8 - 101.3[5]
Experimental Protocol: Quantification of this compound in Plant Extracts by HPTLC

1. Materials and Reagents:

  • This compound (analytical standard grade)

  • HPTLC grade solvents (e.g., toluene, ethyl acetate, formic acid)

  • Pre-coated silica (B1680970) gel 60 F254 HPTLC plates

  • Plant extract sample

2. Instrumentation:

  • HPTLC applicator (e.g., CAMAG Automatic TLC Sampler)

  • HPTLC developing chamber

  • HPTLC scanner (densitometer)

  • HPTLC documentation system

3. Preparation of Standard and Sample Solutions:

  • Prepare standard solutions of this compound in methanol at various concentrations (e.g., 100, 200, 400, 600, 800 ng/µL).

  • Prepare the sample solution by dissolving a known amount of plant extract in methanol.

4. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (e.g., 7:2.5:0.5, v/v/v).[6]

  • Application: Apply the standard and sample solutions as bands of a specific width using an automated applicator.

  • Development: Develop the plate in a saturated HPTLC chamber to a specific distance.

  • Drying: Dry the plate in an oven or with a stream of warm air.

5. Densitometric Analysis:

  • Scan the dried plate using an HPTLC scanner at a specific wavelength (e.g., 272 nm).[6]

  • Record the peak areas of the standard and sample spots.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the amount of this compound in the sample by comparing its peak area with the calibration curve.

Application in Spectrophotometric Assays (Folin-Ciocalteu Method)

The Folin-Ciocalteu assay is a widely used method for determining the total phenolic content in a sample. While gallic acid is the most common standard, this compound can also be used.[7] The principle involves the reduction of the Folin-Ciocalteu reagent by phenolic compounds, resulting in a blue-colored complex that can be measured spectrophotometrically.

Experimental Protocol: Determination of Total Phenolic Content

1. Materials and Reagents:

  • This compound (analytical standard grade)

  • Folin-Ciocalteu reagent

  • Sodium carbonate (Na₂CO₃) solution (e.g., 20% w/v)

  • Distilled water

  • Plant extract sample

2. Instrumentation:

  • UV-Vis Spectrophotometer

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or distilled water.

  • Prepare a series of working standard solutions by diluting the stock solution with distilled water.

4. Sample Preparation:

  • Dissolve a known amount of the plant extract in a known volume of solvent (e.g., methanol or water).

5. Assay Procedure:

  • To a test tube, add a specific volume of the standard or sample solution (e.g., 0.5 mL).

  • Add a specific volume of Folin-Ciocalteu reagent (e.g., 2.5 mL, diluted 1:10 with water) and mix well.

  • After a few minutes (e.g., 5 minutes), add a specific volume of sodium carbonate solution (e.g., 2 mL of 20% Na₂CO₃).

  • Incubate the mixture in the dark at room temperature for a specific time (e.g., 30-60 minutes).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 765 nm) against a blank (containing all reagents except the sample/standard).

6. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the this compound standards against their concentrations.

  • Determine the total phenolic content of the sample from the calibration curve.

  • Express the results as this compound equivalents (VAE) per gram of extract (mg VAE/g).

Visualizations

Experimental Workflow for Phytochemical Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Plant Material (e.g., leaves, roots) Extraction Extraction (e.g., maceration, sonication) Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Sample_Sol Sample Solution Filtration->Sample_Sol Method Analytical Technique (HPLC, HPTLC, Spectrophotometry) Sample_Sol->Method Standard This compound Standard Std_Stock Stock Solution Standard->Std_Stock Std_Work Working Standards Std_Stock->Std_Work Std_Work->Method Acquisition Data Acquisition (Chromatogram/Absorbance) Method->Acquisition Calibration Calibration Curve Construction Acquisition->Calibration Quantification Quantification of Analytes Calibration->Quantification Result Result Reporting (e.g., mg/g of extract) Quantification->Result

Caption: General workflow for phytochemical analysis using this compound as an external standard.

This compound and the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

G cluster_nuc Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) VA This compound VA->IKK Inhibits VA->NFkB Inhibits Translocation NFkB_nuc->Genes Induces

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

This compound and the AMPK Signaling Pathway

This compound has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.[8][9]

G VA This compound AMPK AMPK VA->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates ACC ACC AMPK->ACC Inhibits FattyOx Fatty Acid Oxidation AMPK->FattyOx Promotes Mito Mitochondrial Biogenesis PGC1a->Mito FattyAcid Fatty Acid Synthesis ACC->FattyAcid Promotes

Caption: this compound's activation of the AMPK signaling pathway.

References

Vanillic Acid in Polymer Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various polymers using vanillic acid, a bio-based monomer derived from lignin. It is intended to serve as a comprehensive resource for researchers in polymer chemistry, materials science, and drug development, offering insights into the synthesis, properties, and potential applications of these sustainable polymers.

Introduction to this compound-Based Polymers

This compound (4-hydroxy-3-methoxybenzoic acid) is an attractive renewable building block for the synthesis of a wide range of polymers. Its rigid aromatic structure, coupled with reactive carboxylic acid and hydroxyl groups, allows for its incorporation into various polymer backbones, including polyesters, polyamides, and epoxy resins. The resulting polymers often exhibit high thermal stability, good mechanical properties, and potential for biodegradability, making them promising alternatives to petroleum-based plastics. Furthermore, the inherent bioactivity of the this compound moiety opens up possibilities for applications in the biomedical field, particularly in drug delivery and antimicrobial materials.

Polymer Synthesis from this compound: An Overview

This compound can be utilized in the synthesis of several types of polymers through various polymerization techniques. The primary methods include:

  • Polyesters: Synthesized through melt polymerization or direct esterification of this compound derivatives with diols.

  • Poly(ether-ester)s: Created by the direct esterification of this compound-derived dicarboxylic acids with diols.

  • Aromatic Polyamides: Formed by the polycondensation of dithis compound with aromatic diamines.

  • Epoxy Resins: Developed by the reaction of vanillyl alcohol (derived from this compound) with epichlorohydrin, followed by curing.

The following sections provide detailed protocols and quantitative data for the synthesis and characterization of these polymers.

Data Presentation: Properties of this compound-Based Polymers

The properties of polymers derived from this compound are highly tunable based on the co-monomers and polymerization conditions used. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Molecular Weight and Polydispersity of this compound-Based Polymers

Polymer TypeSynthesis MethodM ( g/mol )M ( g/mol )PDIReference
PolyesterMelt Polymerization10,000–19,50019,300–39,500-[1]
Poly(ether-ester)Direct Esterification-16,600–78,7001.39–2.00[2][3]
Aromatic PolyamidePolycondensation---[1][2]

Table 2: Thermal Properties of this compound-Based Polymers

Polymer TypeGlass Transition Temperature (T)Melting Temperature (T)Decomposition Temperature (T, 5% weight loss)Reference
Polyester~130 °C76–114 °C321–360 °C[1]
Poly(ether-ester)5–67 °CAmorphous-[2][3]
Aromatic Polyamide--ca. 380 °C[2]
Ternary Copolyesters~130 °C-390–410 °C[1]

Table 3: Mechanical Properties of this compound-Based Poly(ether-ester)s

Polymer DesignationYoung's Modulus (MPa)Elongation at Break (%)Reference
PE2-3228-[2]
PE2-4-311[2]
General Range95–22814.9–311[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of this compound-based polymers.

Synthesis of this compound-Based Polyesters via Melt Polymerization

This protocol describes a two-stage melt polycondensation procedure for synthesizing poly(ethylene vanillate) (PEV).[4]

Materials:

  • 4-(2-hydroxyethoxy)-3-methoxybenzoic acid (monomer)

  • Titanium butoxide (Ti(OBu)) or Antimony trioxide (SbO) (catalyst, 400 ppm)

  • Argon or Nitrogen gas

  • Methanol (B129727)

Equipment:

  • Glass batch reactor with a mechanical stirrer, gas inlet, and vacuum connection

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

Stage 1: Esterification

  • Add 8 g of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid and 400 ppm of the chosen catalyst to the reaction tube of the polycondensation reactor.

  • Evacuate the reactor several times and fill it with inert gas (argon or nitrogen) to remove oxygen.

  • Heat the mixture to 190 °C under a continuous flow of inert gas (50 mL/min).

  • Maintain the reaction at this temperature for 2 hours.

Stage 2: Polycondensation

  • Continue the reaction at 190 °C for an additional 2 hours.

  • Gradually increase the temperature to 250 °C and then to 260 °C, holding for 1 hour at each step.

  • Apply a high vacuum to the reactor to remove the condensation byproducts and drive the polymerization to completion.

  • After the polycondensation is complete, cool the reactor and remove the polyester.

  • Mill the polymer and wash it with methanol to remove any unreacted monomer and catalyst residues.

  • Dry the final polymer under vacuum.

Optional: Solid State Polymerization (SSP)

  • To further increase the molecular weight, the milled polymer can be subjected to SSP.

  • Heat the polymer under vacuum in a glass batch reactor using the following temperature profile: 230 °C for 30 min, 240 °C for 1 h, 250 °C for 1.5 h, and 255 °C for 2 h.

Synthesis of this compound-Based Aromatic Polyamides

This protocol describes the synthesis of aromatic polyamides from dithis compound (DVA) and 4,4'-methylenedianiline (B154101) (MDA).[1][2]

Materials:

  • Dithis compound (DVA) monomer with desired alkyl side chains

  • 4,4'-methylenedianiline (MDA)

  • Triphenyl phosphite (B83602) (TPP)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine (Py)

  • Calcium chloride (CaCl)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked flask with a mechanical stirrer and nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • In a three-necked flask, dissolve the DVA monomer (e.g., P46-25, 0.297 g, 0.61 mmol) and MDA in a mixture of NMP, pyridine, and calcium chloride.

  • Add triphenyl phosphite (TPP) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 3 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the resulting viscous solution into methanol to precipitate the polyamide.

  • Wash the precipitate thoroughly with methanol followed by deionized water.

  • Dry the final product overnight in a vacuum oven at 100 °C.

Synthesis of Vanillin-Derived Epoxy Resins

This protocol outlines the synthesis of a vanillin-based epoxy monomer (MEP) from a bifunctional phenol (B47542) intermediate (DN-bp) and epichlorohydrin.[5]

Materials:

  • DN-bp (bifunctional phenol intermediate)

  • Epichlorohydrin (ECH)

  • Tetrabutylammonium bromide (TBAB) (catalyst)

  • Sodium hydroxide (B78521) (NaOH) aqueous solution (40 wt%)

Equipment:

  • Three-necked flask with a magnetic stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

Procedure:

  • Add DN-bp (17.98 g, 0.02 mol) and ECH (37.00 g, 0.4 mol) to a three-necked flask and stir until the DN-bp is completely dissolved.

  • Add TBAB (1.65 g) as a catalyst and heat the mixture to 80 °C for 3 hours.

  • Cool the reaction to 50 °C.

  • Add 40 wt% NaOH solution (1.6 g, 0.04 mol) dropwise over 20 minutes.

  • Continue the reaction at 50 °C for a specified time to complete the epoxidation.

  • After the reaction, purify the resulting epoxy monomer (MEP) to remove byproducts and unreacted reagents.

Mandatory Visualizations

experimental_workflow cluster_polyester Polyester Synthesis start_pe Start: Monomer & Catalyst esterification Esterification (190°C, 2h) polycondensation Polycondensation (190-260°C, vacuum) purification_pe Purification (Milling & Washing) ssp Solid State Polymerization (Optional, 230-255°C, vacuum) end_pe End: Polyester

logical_relationship vanillic_acid This compound polyesters Polyesters vanillic_acid->polyesters polyamides Polyamides vanillic_acid->polyamides epoxy_resins Epoxy Resins vanillic_acid->epoxy_resins polyetheresters Poly(ether-ester)s vanillic_acid->polyetheresters drug_delivery Drug Delivery polyesters->drug_delivery packaging Packaging polyesters->packaging biomedical Biomedical Applications polyamides->biomedical epoxy_resins->biomedical

Application in Drug Delivery

This compound and its derivatives are gaining attention for their potential in drug delivery systems, owing to their biocompatibility and inherent antimicrobial and antioxidant properties.

This compound in Hydrogels and Nanocomposites:

  • Hydrogels: this compound has been incorporated into hydrogel systems, such as those based on gelatin methacryloyl (GelMA) and tragacanth gum, to provide sustained release.[3] These hydrogels show promise for wound healing and controlled drug delivery applications. Vanillin, a precursor to this compound, has also been used to create self-healing chitosan (B1678972) hydrogels.[6]

  • Nanocomposites: this compound has been formulated into nanocomposites with chitosan and silver nanoparticles. These nanocomposites have demonstrated antimicrobial and anticancer activities, suggesting their potential for therapeutic applications.[7]

This compound-Based Polymers for Drug Delivery:

  • Shape Memory Polymer Foams: this compound has been integrated into shape memory polymer foams. These foams exhibit antimicrobial properties against drug-resistant bacteria and can promote blood clotting, making them suitable for hemostatic dressings in wound care.[8]

  • Nanoparticles for Controlled Release: While research on drug delivery using polymers synthesized directly from this compound is emerging, the principle has been demonstrated with related systems. For instance, nanoparticles made from polylactic acid (PLA) have been used to encapsulate and deliver vanillin, showcasing the potential for controlled release of this compound-like molecules.[4] The development of this compound-based polyesters and other polymers opens avenues for creating novel nanoparticles, micelles, and other drug carriers with tailored properties.

The biocompatibility of polymers is a critical factor for their use in biomedical applications. While specific biocompatibility data for all this compound-based polymers is not yet extensively available, the use of a naturally derived and "Generally Recognized as Safe" (GRAS) monomer like this compound is a promising starting point for developing biocompatible materials. Further in-depth studies are necessary to fully establish the safety and efficacy of these polymers for in vivo applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving Vanillic Acid Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving vanillic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in water at room temperature?

This compound is generally considered to have low to moderate solubility in water.[1] At 25°C (298.15 K), its solubility is approximately 0.128 g per 100 g of water.[2]

Q2: How does temperature affect the solubility of this compound in water?

The solubility of this compound in water is endothermic, meaning it increases with higher temperatures.[3] Heating the solution can significantly improve the dissolution of this compound.[1]

Q3: Can adjusting the pH of the solution improve this compound solubility?

Yes, increasing the pH of the aqueous solution can enhance the solubility of this compound.[1] As a weak acid, this compound's carboxylic group will deprotonate at a higher pH, forming the more soluble vanillate (B8668496) salt.

Q4: What are co-solvents and how can they be used to dissolve this compound?

Co-solvents are organic solvents that are miscible with water and can be used to increase the solubility of poorly soluble compounds. For this compound, alcohols such as ethanol (B145695) and methanol (B129727) are effective co-solvents.[1][4]

Q5: What are cyclodextrins and how do they improve this compound solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate non-polar molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[5]

Q6: Are there any stability concerns when preparing aqueous solutions of this compound?

This compound can be susceptible to degradation under certain conditions. For instance, it can undergo photooxidation in the presence of light.[6] It is advisable to prepare solutions fresh and store them protected from light.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution of this compound.

Problem Possible Cause Troubleshooting Steps
This compound is not dissolving completely in water at room temperature. Insufficient solvent volume or low intrinsic solubility.1. Increase the volume of water. 2. Gently heat the solution while stirring. 3. Consider using a different solubilization method if a higher concentration is required.
Precipitate forms when the heated solution cools down. The solution was saturated or supersaturated at a higher temperature.1. Reheat the solution to redissolve the precipitate and add more solvent. 2. If a high concentration is needed at room temperature, consider using co-solvents or pH adjustment.
The solution has a yellowish tint. This could be due to impurities in the this compound or degradation.1. Use high-purity this compound. 2. Prepare solutions fresh and avoid prolonged exposure to light and high temperatures.
The pH of the solution is too low for the intended application after adding this compound. This compound is acidic and will lower the pH of an unbuffered solution.Use a suitable buffer system to maintain the desired pH.
Inconsistent solubility results between experiments. Variation in experimental conditions such as temperature, pH, or purity of reagents.1. Precisely control and monitor the temperature and pH. 2. Ensure the same grade of this compound and solvents are used consistently.

Data on this compound Solubility

The following tables provide quantitative data on the solubility of this compound under different conditions.

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Temperature (K)Solubility (g / 100 g of water)
20293.15~0.1
25298.150.128
30303.15~0.18
40313.150.269
50323.15~0.45
Data synthesized from multiple sources.[2][7]

Table 2: Solubility of this compound in Aqueous Ethanol Solutions at 25°C (298.15 K)

Ethanol Mass Fraction (%)Mole Fraction of this compound (x 10^3)
00.08
100.25
200.75
302.0
404.5
509.0
6016.0
7025.0
8038.0
9052.0
10065.0
Data adapted from Zhang et al. (2015).[3]

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Gravimetric Method

This protocol outlines the steps to determine the solubility of this compound in an aqueous solution.[8][9]

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Weigh an empty, dry container (e.g., a beaker or evaporating dish).

    • Transfer a known volume of the clear, saturated filtrate into the pre-weighed container.

    • Weigh the container with the filtrate to determine the mass of the solution.

    • Evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

    • Cool the container in a desiccator and weigh it to determine the mass of the dissolved this compound.

  • Calculation:

    • Calculate the solubility as the mass of dissolved this compound per mass or volume of the solvent.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Freeze-Drying

This method is suitable for preparing solid inclusion complexes of this compound with cyclodextrins.[10][11]

  • Preparation of the Aqueous Solution:

    • Dissolve a known amount of the chosen cyclodextrin (B1172386) (e.g., β-cyclodextrin) in deionized water with stirring.

    • Separately, dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol) if necessary, or add it directly to the cyclodextrin solution if it has some aqueous solubility.

    • Add the this compound solution (or solid) to the cyclodextrin solution in a 1:1 molar ratio.

    • Stir the mixture at room temperature for an extended period (e.g., 24 hours) to allow for complex formation.

  • Freeze-Drying (Lyophilization):

    • Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.

    • Lyophilize the frozen sample under vacuum until all the solvent is removed.

  • Characterization:

    • The resulting powder is the this compound-cyclodextrin inclusion complex.

    • Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.

Visualizations

experimental_workflow_solubility_determination cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Agitate at constant temperature prep1->prep2 prep3 Allow to equilibrate (24-48h) prep2->prep3 samp1 Withdraw supernatant prep3->samp1 samp2 Filter (0.45 µm) samp1->samp2 ana2 Add known volume of filtrate samp2->ana2 ana1 Weigh empty container ana1->ana2 ana3 Evaporate solvent ana2->ana3 ana4 Weigh dried solid ana3->ana4 calc1 Determine mass of dissolved this compound ana4->calc1 calc2 Calculate solubility calc1->calc2

Caption: Workflow for determining this compound solubility.

logical_relationship_troubleshooting cluster_temp Temperature cluster_ph pH cluster_cosolvent Co-solvent start This compound dissolution issue temp_check Is the solution heated? start->temp_check ph_check Is the pH adjusted? start->ph_check cosolvent_check Is a co-solvent used? start->cosolvent_check temp_yes Increase temperature further or add more solvent temp_check->temp_yes Yes temp_no Apply gentle heat temp_check->temp_no No ph_yes Ensure pH is optimal for solubility ph_check->ph_yes Yes ph_no Increase pH with a suitable base ph_check->ph_no No cosolvent_yes Optimize co-solvent concentration cosolvent_check->cosolvent_yes Yes cosolvent_no Add a water-miscible co-solvent (e.g., ethanol) cosolvent_check->cosolvent_no No

Caption: Troubleshooting logic for this compound dissolution.

References

Technical Support Center: Vanillic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and using vanillic acid in in vitro experiments. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed protocols for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro assays?

The choice of solvent depends on the required stock concentration and the tolerance of your specific cell line. The most common solvents are Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[1][2]

  • DMSO is preferred for high-concentration stock solutions as this compound is highly soluble in it.[1][3]

  • Ethanol is another effective solvent, though the achievable concentration may be lower than with DMSO.[1][4][5]

  • Water can be used, but the solubility is significantly lower and may require gentle warming and sonication to achieve even modest concentrations.[1][6]

Q2: How do I prepare a high-concentration stock solution of this compound?

To prepare a concentrated stock solution, DMSO is the recommended solvent.[3]

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Dissolve: Add the appropriate volume of high-purity, sterile DMSO to the powder.

  • Aid Dissolution: To ensure the this compound dissolves completely, you can use sonication.[3] Gentle warming (e.g., to 37°C) can also be applied.

  • Sterilize: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility before storage.

  • Store: Aliquot the stock solution into sterile tubes and store at -20°C for long-term use. Some suppliers recommend storing solutions at -80°C for up to one year.[3]

Q3: What is the solubility of this compound in different solvents?

The solubility of this compound varies significantly between solvents. The following table summarizes solubility data from various sources.

SolventSolubilityNotes
DMSO ≥22.45 mg/mL[1] to 260 mg/mL[3]Sonication is recommended to achieve higher concentrations.[3]
Ethanol (EtOH) ≥9.14 mg/mL[1]This compound is generally considered soluble in ethanol.[4][7]
Water 1.5 mg/mL (at 14°C)[4][8] to ≥5.6 mg/mLSolubility in water is low but can be increased with gentle warming and sonication.[1] pH adjustments can also enhance solubility.[6]
Methanol (B129727) SolubleThis compound is more soluble in organic solvents like methanol compared to water.[6]
Ether SolubleThis compound is reported to be soluble in ether.[7][8]

Q4: My this compound precipitated after I added it to my cell culture medium. How can I prevent this?

Precipitation upon dilution into aqueous media is a common issue for compounds dissolved in organic solvents.[9] This occurs because the compound's solubility dramatically decreases as the solvent polarity changes. Here are several methods to prevent this:

  • Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the this compound stock.[9]

  • Dilute Drop-wise while Mixing: Add the stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling.[9] This prevents localized high concentrations that can trigger precipitation.

  • Lower the Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO or ethanol) in the medium is as low as possible, typically well below 1%.[10]

  • Check for Media Component Interactions: Certain components in complex media can interact with your compound.[9] If problems persist, consider testing the solubility in a simpler basal medium (e.g., DMEM or RPMI-1640) first.[9]

  • Do Not Exceed Solubility Limit: The final concentration of this compound in your medium must be below its aqueous solubility limit at 37°C.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
This compound powder is not dissolving in the chosen solvent. The concentration may be too high for the selected solvent. The temperature may be too low.Use a solvent with higher dissolving power like DMSO.[1][3] Apply gentle warming (37°C) and/or sonication to aid dissolution.[1][3]
A precipitate forms immediately after adding the stock solution to the culture medium. The compound's aqueous solubility limit was exceeded. The final solvent concentration is too high. Improper mixing technique.Decrease the final concentration of this compound. Add the stock solution drop-wise into pre-warmed media while vortexing.[9] Ensure the final DMSO/ethanol concentration is non-toxic and as low as possible.
A precipitate forms over time in the incubator. The compound is unstable in the culture medium at 37°C. The medium is evaporating, increasing the compound's concentration.Prepare fresh working solutions for each experiment. Ensure proper humidification in the incubator to prevent evaporation.
Inconsistent experimental results. The this compound stock solution may have degraded. Inaccurate pipetting of the viscous stock solution.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stocks at -20°C or -80°C.[3] Use positive displacement pipettes for accurate handling of DMSO stocks.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Calculation: this compound has a molecular weight of 168.15 g/mol .[8] To make a 100 mM solution, you will need 16.815 mg per 1 mL of DMSO.

  • Weighing: Weigh out 16.815 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile, high-purity DMSO.

  • Mixing: Vortex the tube thoroughly. If needed, place the tube in a 37°C water bath or a sonicator until all solids are dissolved.[3]

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Workflow for Preparing this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Vanillic Acid Powder add_solvent 2. Add High-Purity Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve filtrate 4. Sterile Filter (0.22 µm) dissolve->filtrate store 5. Aliquot and Store at -20°C / -80°C filtrate->store warm_media 6. Pre-warm Culture Medium to 37°C store->warm_media dilute 7. Add Stock Solution Drop-wise to Medium while Vortexing warm_media->dilute final_solution 8. Use Immediately in Assay dilute->final_solution

Caption: Workflow for preparing this compound stock and working solutions.

Troubleshooting Precipitation Issues

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) ikk IKK Complex stimulus->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_complex p50/p65 (NF-κB) ikb->nfkb_complex Inhibits ikb_p P-IκBα nfkb_nuc p50/p65 nfkb_complex->nfkb_nuc Translocation proteasome Proteasome ikb_p->proteasome Degradation va This compound va->ikk Inhibits dna DNA nfkb_nuc->dna gene Inflammatory Gene Expression dna->gene

References

Technical Support Center: Optimizing HPLC Parameters for Vanillic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of vanillic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for this compound is a common issue and can be caused by several factors.[1][2] Here's a systematic approach to troubleshoot this problem:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.[1][2]

    • Solution: Decrease the mobile phase pH to suppress the ionization of silanol groups.[2] Using a mobile phase containing a small amount of an acid like formic acid, acetic acid, or phosphoric acid is often effective.[3][4][5] For example, a mobile phase of methanol (B129727):water containing 0.2% ortho-phosphoric acid has been used successfully.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.[2]

Q2: My this compound peak is fronting. What could be the cause?

A2: Peak fronting is less common than tailing but can occur. Potential causes include:

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Column Overload: Similar to peak tailing, injecting a highly concentrated sample can also lead to fronting.

    • Solution: Dilute the sample or reduce the injection volume.

Problem: Inconsistent Retention Times

Q3: The retention time for my this compound peak is shifting between injections. What should I investigate?

A3: Fluctuating retention times can compromise the reliability of your results. Here are the primary areas to check:

  • Pump and Mobile Phase Delivery: Inconsistent mobile phase composition is a frequent cause of retention time shifts.[6]

    • Solution: Ensure your pump is functioning correctly and that the solvent mixing is accurate. Degas the mobile phase to prevent air bubbles in the pump heads.[6]

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient elution, can lead to retention time drift.[6]

    • Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase conditions before the next injection.

  • Column Temperature: Fluctuations in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature. A common temperature for this compound separation is 30°C or 40°C.[3][7]

  • Mobile Phase pH: If the mobile phase is buffered, ensure the pH is stable and consistent. Small changes in pH can affect the ionization state of this compound and its retention.

Problem: Poor Resolution

Q4: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution?

A4: Achieving good resolution is critical for accurate quantification. Consider the following optimization strategies:

  • Mobile Phase Composition: The organic modifier (e.g., methanol or acetonitrile) and the pH of the aqueous phase are critical for resolution.[8]

    • Solution: Adjust the ratio of the organic solvent to the aqueous phase. A lower percentage of the organic solvent will generally increase retention and may improve the separation of early-eluting peaks. A gradient elution, where the concentration of the organic solvent is increased over time, can be effective for separating complex mixtures.[3][9][10]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution.[3]

    • Solution: Experiment with reducing the flow rate. For example, decreasing the flow rate from 1.5 mL/min to 1.0 mL/min or 0.7 mL/min has been shown to increase the resolution of this compound from other lignin (B12514952) monomers.[3]

  • Column Selection: The choice of the stationary phase is crucial. A C18 column is commonly used for this compound separation.[3][5][10]

    • Solution: If resolution is still an issue, consider a column with a different particle size (smaller particles can improve efficiency) or a different stationary phase chemistry.

Frequently Asked Questions (FAQs)

Q5: What is a typical mobile phase for this compound separation?

A5: A common mobile phase for reversed-phase HPLC of this compound is a mixture of an organic solvent (like methanol or acetonitrile) and acidified water.[4][5][11] The acid (e.g., phosphoric acid, formic acid, or acetic acid) is added to control the ionization of this compound and improve peak shape.[3][4][5] Gradient elution is often employed for complex samples.[3][9][10]

Q6: What type of column is recommended for this compound analysis?

A6: A C18 reversed-phase column is the most frequently used stationary phase for this compound separation.[3][5][10] ODS-3 columns have also been successfully utilized.[7][12]

Q7: What is the typical UV detection wavelength for this compound?

A7: this compound has a UV absorbance maximum that allows for detection at various wavelengths. Commonly used wavelengths include 220 nm, 254 nm, and 260 nm.[5][7][11] The choice of wavelength may depend on the other components in the sample and the desired sensitivity.

Data Presentation

Table 1: HPLC Method Parameters for this compound Separation

ParameterMethod 1Method 2Method 3
Column ODS-3 (150 x 4.6 mm, 5 µm)[7][12]C18 (250 x 4.6 mm, 5 µm)[3]C18 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase IsocraticGradientIsocratic
Composition Methanol and distilled water (1:1)[7]A: Water/Formic Acid (98:2 v/v) B: Methanol/Water/Formic Acid (70:28:2 v/v)[3]Methanol:Water with 0.2% ortho-phosphoric acid (20:80)[5]
Flow Rate 1.0 mL/min[7][12]1.0 mL/min[3]1.0 mL/min[5]
Detection Wavelength 260 nm[7][12]300 nm[3]220 nm[5]
Injection Volume 20 µL[7][12]20 µL[3]10 µL[5]
Column Temperature 30°C[7]40°C[3]28°C[5]
Run Time 15 min[7][12]30 min[3]30 min[5]
Retention Time (VA) 5.7 min[7][12]Not specified20.3 min[5]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound Quantification

This protocol is based on a simple and fast method for the determination of this compound.[7][12]

  • Instrumentation: HPLC system with a UV detector, ODS-3 (150 x 4.6 mm, 5 µm) column, and a column oven.[7][12]

  • Mobile Phase Preparation: Prepare a 1:1 (v/v) mixture of HPLC-grade methanol and distilled water. Degas the mobile phase before use.[7]

  • Standard Solution Preparation: Accurately weigh 20 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of the mobile phase, sonicate for 10 minutes to dissolve, and then make up to the volume with the mobile phase to get a final concentration of 0.4 mg/mL.[7][12]

  • Sample Preparation: Prepare the sample by dissolving it in the mobile phase to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.[7][12]

    • Set the column temperature to 30°C.[7]

    • Set the UV detector to 260 nm.[7][12]

    • Set the injection volume to 20 µL.[7][12]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound is expected to be around 5.7 minutes.[7][12]

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting resolution Poor Resolution? retention_time->resolution No check_pump Check Pump & Degas Mobile Phase retention_time->check_pump Yes optimize_mp Optimize Mobile Phase (Organic Ratio / Gradient) resolution->optimize_mp Yes check_ph Adjust Mobile Phase pH (e.g., add acid) tailing->check_ph check_conc Reduce Sample Concentration or Injection Volume tailing->check_conc fronting->check_conc check_solvent Use Weaker Sample Solvent fronting->check_solvent end Problem Solved check_ph->end check_conc->end check_solvent->end check_equilibration Increase Column Equilibration Time check_pump->check_equilibration check_temp Use Column Oven check_equilibration->check_temp check_temp->end optimize_flow Reduce Flow Rate optimize_mp->optimize_flow change_column Consider Different Column optimize_flow->change_column change_column->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow prep_mp 1. Prepare Mobile Phase (e.g., MeOH:H2O with Acid) setup_hplc 4. Set Up HPLC Conditions (Flow, Temp, Wavelength) prep_mp->setup_hplc prep_std 2. Prepare this compound Standard Solution inject 6. Inject Standard & Sample prep_std->inject prep_sample 3. Prepare and Filter Sample Solution prep_sample->inject equilibrate 5. Equilibrate Column setup_hplc->equilibrate equilibrate->inject analyze 7. Analyze Chromatogram (Retention Time, Peak Area) inject->analyze

Caption: A standard experimental workflow for HPLC analysis of this compound.

References

Technical Support Center: Troubleshooting Vanillic Acid Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the reverse-phase HPLC analysis of vanillic acid, specifically focusing on the prevalent issue of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical peak shape.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing.[3][4] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[4]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: Peak tailing for acidic compounds like this compound in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[4][5] Key causes include:

  • Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (approximately 4.5), the compound will exist in both ionized (vanillate) and un-ionized forms, leading to peak broadening and tailing.[6][7][8][9]

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can be deprotonated at mid-range pH values and interact with the polar functional groups of this compound, causing tailing.[1][6][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][6]

  • Column Degradation: Voids in the column packing, a blocked frit, or contamination can all lead to poor peak shape.[6][11]

  • Extra-column Effects: Issues such as long or wide-diameter tubing between the column and detector can cause band broadening and contribute to peak tailing.[3][4]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3][5]

Q3: How does mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor for achieving good peak shape for ionizable compounds like this compound. The pKa of this compound is approximately 4.5.[7][8][9] To ensure a single, un-ionized form of the analyte and minimize secondary interactions, the mobile phase pH should be adjusted to at least one pH unit below the pKa.[12] For this compound, a mobile phase pH between 2.5 and 3.5 is often recommended to ensure it is fully protonated, leading to better peak symmetry.[3][4] Operating at a pH close to the pKa can result in inconsistent peak shapes and tailing.[6]

Q4: Can the buffer concentration in the mobile phase impact peak tailing?

A4: Yes, an insufficient buffer concentration can lead to peak tailing.[10] A buffer is crucial for maintaining a stable pH throughout the analysis.[6] An adequate buffer concentration, typically between 10-50 mM, helps to control the mobile phase pH and can also mask the activity of residual silanol groups on the stationary phase, thereby improving peak shape.[3][4][6]

Q5: My column is new, but I'm still seeing peak tailing for this compound. What could be the issue?

A5: Even with a new column, peak tailing can occur due to several factors:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriately adjusted to be well below the pKa of this compound (around 2.5-3.5).

  • Buffer Strength: Verify that your buffer concentration is sufficient (10-50 mM) to maintain a stable pH.[3][6]

  • Sample Solvent: The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used for solubility, the injection volume should be minimized.[3]

  • Column Chemistry: While modern columns are well end-capped, some residual silanol activity might still be present.[1] Consider a column with a different stationary phase chemistry, such as one with low silanol activity, if the problem persists.[13]

  • Extra-column Volume: Check for and minimize any unnecessary lengths of wide-bore tubing in your HPLC system.[3]

Troubleshooting Guides

Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

Step 1: Initial Assessment

  • Calculate the Tailing Factor (Tf): A Tf greater than 1.2 confirms significant tailing.[3]

  • Review Chromatographic Conditions: Check the mobile phase composition, pH, buffer concentration, column type, and temperature.

  • Examine Other Peaks: Determine if the tailing is specific to the this compound peak or if all peaks in the chromatogram are affected. If all peaks are tailing, it could indicate a system-wide issue like a column void or extra-column band broadening.[2]

Step 2: Mobile Phase Optimization

  • Adjust pH: Lower the mobile phase pH to 2.5-3.0 using an appropriate acidifier like formic acid or phosphoric acid to ensure this compound is in its un-ionized form.[3][13]

  • Increase Buffer Strength: If the pH is appropriate, try increasing the buffer concentration to within the 10-50 mM range to better control the pH and mask silanol interactions.[3][6]

  • Optimize Organic Modifier: A weak mobile phase can sometimes cause tailing. A modest increase (5-10%) in the organic modifier (e.g., acetonitrile (B52724) or methanol) may improve peak shape.[3]

Step 3: Column Evaluation

  • Column Flushing: If the column has been used extensively, flush it with a strong solvent (e.g., 100% acetonitrile for reversed-phase) to remove any strongly retained contaminants.[11]

  • Check for Voids: A sudden increase in peak tailing and a drop in backpressure could indicate a void at the column inlet. If suspected, reversing the column (if permissible by the manufacturer) and flushing may help. If not, the column may need to be replaced.[6][11]

  • Consider a Guard Column: Using a guard column can protect the analytical column from contaminants and is a good practice, especially with complex sample matrices.[14]

Step 4: Sample and Injection Considerations

  • Reduce Sample Concentration/Volume: Dilute the sample or reduce the injection volume to check for column overload.[3][6]

  • Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[3]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for this compound Analysis

Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.

Materials:

  • This compound standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or phosphoric acid)

  • HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm)

Procedure:

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values. For example:

    • Mobile Phase A: Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B: Acetonitrile:Water (e.g., 20:80 v/v) with a phosphate (B84403) buffer adjusted to pH 3.5

    • Mobile Phase C: Acetonitrile:Water (e.g., 20:80 v/v) with a phosphate buffer adjusted to pH 4.5

  • Prepare this compound Standard: Prepare a standard solution of this compound (e.g., 10 µg/mL) dissolved in the initial mobile phase composition.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with Mobile Phase A.

    • Inject the this compound standard.

    • Record the chromatogram and calculate the tailing factor.

  • Iterative Testing: Repeat step 3 for Mobile Phase B and Mobile Phase C, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Tailing

Mobile Phase pHTailing Factor (Tf)Observations
2.71.1Symmetrical peak shape
3.51.4Moderate peak tailing
4.5> 1.8Significant peak tailing

Note: The data presented in this table is illustrative and will vary depending on the specific column and HPLC system used.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_all_peaks Tailing on all peaks? start->check_all_peaks system_issue System Issue: - Column Void/Contamination - Extra-column Volume check_all_peaks->system_issue Yes single_peak_tailing This compound Peak Tailing check_all_peaks->single_peak_tailing No end_good_peak Symmetrical Peak (Tf < 1.2) system_issue->end_good_peak System Maintenance check_ph Is Mobile Phase pH < 3.5? single_peak_tailing->check_ph adjust_ph Action: Adjust pH to 2.5-3.0 check_ph->adjust_ph No check_buffer Is Buffer Strength 10-50 mM? check_ph->check_buffer Yes adjust_ph->end_good_peak adjust_buffer Action: Increase Buffer Strength check_buffer->adjust_buffer No check_overload Potential Overload? check_buffer->check_overload Yes adjust_buffer->end_good_peak reduce_load Action: - Dilute Sample - Reduce Injection Volume check_overload->reduce_load Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No reduce_load->end_good_peak change_solvent Action: Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes column_issue Consider Column Issue: - Secondary Interactions - Degradation check_solvent->column_issue No change_solvent->end_good_peak column_issue->end_good_peak Replace/Flush Column Vanillic_Acid_Ionization ph_low Low pH (e.g., 2.5-3.0) Well below pKa vanillic_acid_protonated This compound (Un-ionized) Single species ph_low->vanillic_acid_protonated good_peak Symmetrical Peak vanillic_acid_protonated->good_peak Leads to ph_high High pH (e.g., > 4.5) Above pKa vanillic_acid_mixed This compound (Un-ionized) + Vanillate (Ionized) ph_high->vanillic_acid_mixed bad_peak Peak Tailing vanillic_acid_mixed->bad_peak Leads to

References

Stability of vanillic acid in different solvents and pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of vanillic acid in various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and stability data summaries to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? A1: Solid this compound is chemically stable under standard room temperature conditions.[1] For optimal long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] It is crucial to avoid storing it with strong oxidizing agents.[3][4]

Q2: How should I store this compound in solution? For how long is it stable? A2: For maximum stability, solutions should be prepared fresh. If storage is necessary, keep solutions at low temperatures (e.g., 4°C or -20°C) and protect them from light by using amber vials or wrapping containers in aluminum foil.[5] The stability in solution is highly dependent on the solvent and pH. In neutral organic solvents like 100% ethanol (B145695) or DMSO, other phenolic acids have shown good stability for up to a month when refrigerated.[6] Stability in aqueous solutions is lower, especially at alkaline pH.

Q3: My this compound solution has turned a yellowish color. What is the cause? A3: A yellowish discoloration often indicates oxidative degradation. This compound, like many phenolic compounds, is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing contaminants.[7] This can lead to the formation of colored degradation products, such as quinones.

Q4: Can I use tap water to prepare aqueous solutions of this compound? A4: It is strongly recommended to use high-purity water (e.g., HPLC-grade or Milli-Q®) for preparing solutions. Tap water contains metal ions and chlorine, which can catalyze oxidative degradation of phenolic compounds.

Q5: What is the solubility of this compound in common laboratory solvents? A5: this compound is moderately soluble in water and its solubility increases with temperature. It is significantly more soluble in organic solvents such as ethanol, methanol (B129727), and acetone.[8][9][10] In aqueous solutions, solubility is pH-dependent; it increases at higher pH as the carboxylic acid group deprotonates to form the more soluble vanillate (B8668496) salt.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound due to improper storage (light, heat), pH extremes, or oxidative stress.Prepare fresh solutions for analysis. Ensure the mobile phase and sample diluent are at a suitable pH. Check for and eliminate sources of contamination (e.g., metal ions). Run a forced degradation study to identify potential degradation products.[8]
Poor peak shape or shifting retention time in HPLC Mobile phase pH is too close to the pKa of this compound (~4.5), causing inconsistent ionization. Interaction with active sites on the column.Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa. For reversed-phase HPLC, a mobile phase containing a small amount of acid (e.g., phosphoric or formic acid) is common.[7] Use a column with low silanol (B1196071) activity or a suitable end-capping.
Inconsistent results in bioassays Degradation of this compound in the cell culture medium or assay buffer, which can be catalyzed by components in the medium or by changes in pH over time.Prepare stock solutions in a stable solvent like DMSO and add to the aqueous medium immediately before the experiment. Include a stability control (this compound in medium incubated for the duration of the experiment) and analyze it to check for degradation.
Low recovery of this compound from a sample Precipitation of this compound due to low solubility in the chosen solvent or pH. Adsorption to container surfaces.Ensure the solvent and pH are appropriate for the concentration being used. Sonication may aid dissolution. Consider using silanized glassware or low-adsorption plasticware if adsorption is suspected.

Summary of Stability Data

While specific degradation kinetics are highly dependent on the exact conditions, the following tables summarize the qualitative stability and degradation products of this compound under various stress conditions.

Table 1: Qualitative Stability of this compound under Forced Degradation Conditions

Stress ConditionReagents & ConditionsObserved StabilityReference(s)
Acidic Hydrolysis 0.1 M - 1.0 M HCl, reflux at 60-80°CUnstable; degradation occurs.[11][12]
Alkaline Hydrolysis 0.1 M - 1.0 M NaOH, reflux at 60-80°CUnstable; degradation occurs. High pH (13-14) also promotes degradation.[3][11][12]
Oxidation 3-30% H₂O₂ at room temperatureUnstable; readily degrades.[5][11][12]
Photolysis Exposure to UV and/or visible light (e.g., 1.2 million lux hours)Susceptible to photodegradation, especially in solution.[2][13]
Thermal Degradation Dry heat (e.g., 70-105°C)Generally stable in solid form, but degradation can occur in solution at elevated temperatures.[12]

Table 2: Identified Degradation Products of this compound

Degradation PathwayConditionsMajor Products IdentifiedReference(s)
Oxidative Degradation Catalytic Wet Peroxide Oxidation (H₂O₂)Succinic acid, Malic acid, Tartaric acid[5]
Oxidative Degradation Enzyme + H₂O₂p-Benzoquinone, Maleic acid, Oxalic acid, CO₂, H₂O[14]
Photocatalytic Degradation TiO₂ / UV IrradiationAromatic intermediates (via decarboxylation/dehydroxylation) and ring-cleavage products.[2]
Microbial Degradation Various microorganismsGuaiacol, Protocatechuic acid[4][15]

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for performing a forced degradation study on this compound to develop a stability-indicating HPLC method, as recommended by ICH guidelines.[11][12][13]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a methanol:water mixture) to prepare a stock solution of approximately 1 mg/mL.[13]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 M NaOH. Heat at 80°C for 1 hour. Cool, neutralize with 1.0 M HCl, and dilute to ~100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to ~100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Also, reflux the stock solution at 80°C for 6 hours. Prepare a ~100 µg/mL solution from both stressed samples.

  • Photolytic Degradation: Expose the stock solution and solid powder to a photostability chamber with a combined UV and visible light source (e.g., 1.2 million lux hours and 200 watt hours/m²). Prepare a ~100 µg/mL solution.

  • Control Sample: Prepare a ~100 µg/mL solution from the unstressed stock solution.

3. HPLC Analysis:

  • Analyze all samples by HPLC. A typical starting point for method development could be:

    • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water (with 0.1% phosphoric or formic acid), run in an isocratic or gradient mode.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 260 nm.

  • The goal is to achieve baseline separation between the main this compound peak and all degradation product peaks. The target degradation is typically 5-20%.[12]

Protocol 2: UV-Vis Spectrophotometric Analysis of Solution Stability

This protocol can be used to quickly assess the stability of this compound in a specific solvent over time.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, 100% Ethanol, PBS pH 7.4).

  • From the stock, prepare a dilute solution (e.g., 10 µg/mL) using the same solvent. The final concentration should yield an absorbance value within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).

2. Initial Measurement (Time 0):

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Record the full UV spectrum (e.g., 200-400 nm) of the diluted this compound solution.

  • Note the absorbance at the wavelength of maximum absorbance (λmax), which is around 260 nm.

3. Incubation:

  • Store the stock solution and/or the diluted solution under the desired conditions (e.g., room temperature on the benchtop, 4°C in the dark).

4. Subsequent Measurements:

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours; 1 week), take a new measurement of the diluted solution.

  • Record the full spectrum and the absorbance at λmax.

5. Data Analysis:

  • Compare the absorbance at λmax over time to the initial (Time 0) reading. A significant decrease in absorbance indicates degradation.

  • Changes in the shape of the UV spectrum (e.g., the appearance of new shoulders or peaks) can also indicate the formation of degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare 1 mg/mL This compound Stock samples Dilute stock to working concentration (e.g., 100 µg/mL) under different stress conditions stock->samples acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (Solid at 105°C) photo Photolytic (UV/Vis Light) hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pda Peak Purity Analysis (PDA Detector) hplc->pda degradation_profile Degradation Profile & Pathways pda->degradation_profile method_validation Validated Stability- Indicating Method degradation_profile->method_validation

Caption: Experimental workflow for a forced degradation study.

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes VA This compound (in solution) Stable Remains Stable VA->Stable Optimal Conditions (e.g., cold, dark, neutral organic solvent) Degradation Chemical Degradation VA->Degradation Stress Conditions Precipitation Precipitation VA->Precipitation Poor Solubility (e.g., high conc. in water) pH pH (Acidic or Alkaline) pH->VA Solvent Solvent Type (Aqueous vs. Organic) Solvent->VA Temp Temperature (Heat) Temp->VA Light Light Exposure (UV/Visible) Light->VA Oxidant Oxidants (O₂, H₂O₂, Metal Ions) Oxidant->VA

Caption: Factors influencing the stability of this compound.

References

Preventing degradation of vanillic acid during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of vanillic acid during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound is susceptible to degradation from several factors during the extraction process. The primary causes include:

  • Oxidation: As a phenolic compound, this compound can be easily oxidized, especially in the presence of oxygen, light, and certain metal ions. This can be exacerbated by high temperatures and alkaline pH conditions.

  • High Temperatures: Elevated temperatures used during extraction or solvent evaporation can lead to the thermal degradation of this compound.[1][2] While some studies show relative stability up to 100°C for short periods, prolonged exposure can cause significant loss.[1]

  • Light Exposure: Exposure to light, particularly UV radiation, can induce photodegradation of this compound.[1] After just 3 hours of UV-C exposure, approximately 40% of this compound can be degraded.[1]

  • pH Instability: this compound is more stable in acidic conditions (pH 2-3).[3] Alkaline conditions (pH > 7) can promote its degradation.[3]

  • Enzymatic Degradation: If extracting from biological matrices like plant tissues, endogenous enzymes such as polyphenol oxidases can degrade this compound if not properly inactivated.

  • Microbial Degradation: Contamination of the sample or extraction system with microorganisms can lead to the biotransformation and degradation of this compound.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound can manifest in several ways:

  • Color Change: A noticeable change in the color of your extract, often turning yellow or brown, can indicate the formation of degradation products.

  • Reduced Yield: A lower than expected yield of purified this compound is a strong indicator of degradation during the extraction process.

  • Appearance of Additional Peaks in Chromatography: When analyzing your extract using techniques like HPLC, the presence of unexpected peaks that are not present in a fresh, carefully prepared standard solution suggests the formation of degradation products.

  • Changes in Spectroscopic Profile: Alterations in the UV-Vis or other spectroscopic profiles of the extract compared to a pure standard can also indicate degradation.

Q3: Can I use antioxidants to protect my this compound during extraction?

A3: Yes, adding antioxidants to your extraction solvent is a highly recommended practice to prevent the oxidative degradation of this compound. Ascorbic acid is a commonly used and effective antioxidant for this purpose. It works by preferentially getting oxidized, thereby sparing the this compound.

Q4: What are the best storage conditions for extracts containing this compound?

A4: To ensure the stability of this compound in your extracts, they should be stored under the following conditions:

  • Low Temperature: Store extracts at low temperatures, ideally at -20°C or -80°C for long-term storage.

  • Protection from Light: Use amber-colored vials or wrap your storage containers in aluminum foil to protect the extract from light.

  • Inert Atmosphere: For maximum stability, consider purging the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen.

  • Appropriate Solvent: Store the extract in a solvent in which this compound is stable. If possible, evaporate the solvent and store the sample as a dry residue.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause Troubleshooting Recommendation
Low yield of this compound Degradation due to high temperature: Use of excessive heat during extraction or solvent evaporation.- Perform extraction at room temperature or below if possible.- Use a rotary evaporator with a water bath set to a low temperature (≤ 40°C) for solvent removal.- Consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with careful temperature control.[4]
Oxidative degradation: Exposure to oxygen during the extraction process.- De-gas your extraction solvents before use.- Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant like ascorbic acid to the extraction solvent.
Degradation due to light exposure: Performing extraction under direct light.- Conduct the extraction in a dimly lit area.- Use amber glassware or wrap your extraction vessels in aluminum foil to protect them from light.
Degradation due to improper pH: The pH of the extraction solvent or sample is too high (alkaline).- Maintain a slightly acidic pH (around 3-6) during extraction.[3] this compound is generally more stable in acidic conditions.[3]
Appearance of unknown peaks in HPLC analysis Formation of degradation products: this compound has degraded into other compounds.- Review your entire extraction protocol and identify potential sources of degradation (temperature, light, pH, oxygen exposure).- Run a fresh standard of this compound to confirm its retention time and peak purity.- Optimize your extraction conditions based on the recommendations in this guide.
Contamination: Impurities from solvents, glassware, or the sample matrix.- Use high-purity (HPLC grade) solvents.- Ensure all glassware is thoroughly cleaned.- Run a blank extraction (without the sample) to check for contaminants.
Color of the extract is dark or has changed significantly Oxidation and polymerization of phenolic compounds: Extensive degradation has occurred.- This is a strong indication of significant degradation. Re-evaluate and optimize your entire extraction procedure to minimize exposure to oxygen, light, and high temperatures.- Ensure proper inactivation of enzymes if working with fresh plant material.

Data Presentation

Table 1: Effect of Temperature on this compound Degradation

Temperature (°C)Exposure Time (hours)Degradation (%)Reference
60415 - 30[1]
80415 - 30[1]
100415 - 30[1]
>50Not specifiedIncreased decomposition[5]

Table 2: Effect of UV Light on this compound Degradation

Light SourceExposure Time (hours)Degradation (%)Reference
UV-C3~40[1]

Table 3: Stability of Phenolic Acids at Different pH

pH RangeStabilityReference
2 - 3High stability[3]
7 - 11Sensitive to degradation[3]

Experimental Protocols

Protocol 1: Recommended Protocol for Stable Extraction of this compound from Plant Material

This protocol is designed to minimize the degradation of this compound during extraction from dried plant material.

1. Sample Preparation:

  • Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction Solvent Preparation:

  • Prepare an 80% methanol (B129727) in water solution.
  • Add ascorbic acid to the solvent to a final concentration of 0.1% (w/v) to prevent oxidation.
  • Adjust the pH of the solvent to approximately 4-5 with a small amount of formic acid.
  • Degas the solvent by sonicating for 15-20 minutes.

3. Extraction Procedure:

  • Combine the powdered plant material with the extraction solvent in a flask wrapped in aluminum foil. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.
  • Perform the extraction at room temperature with constant stirring for 4-6 hours. Alternatively, use an ultrasonic bath for 30-60 minutes, ensuring the temperature does not exceed 40°C.

4. Isolation of Extract:

  • Separate the solid material from the extract by centrifugation followed by filtration through a 0.45 µm filter.

5. Solvent Removal:

  • Concentrate the extract using a rotary evaporator with the water bath temperature maintained at or below 40°C.

6. Storage:

  • Store the final extract at -20°C or -80°C in an amber vial under a nitrogen atmosphere.

Protocol 2: HPLC Method for Monitoring this compound Degradation

This method can be used to quantify this compound and identify the presence of degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard curve of this compound in the mobile phase.

    • Inject your extracted samples.

    • Quantify the amount of this compound by comparing the peak area to the standard curve.

    • Observe the chromatogram for any additional peaks that may indicate degradation products.

Visualizations

cluster_degradation This compound Degradation Pathways Vanillic_Acid Vanillic_Acid Oxidized_Products Oxidized_Products Vanillic_Acid->Oxidized_Products Oxidation (O2, High pH) Photodegradation_Products Photodegradation_Products Vanillic_Acid->Photodegradation_Products Light (UV) Thermal_Degradation_Products Thermal_Degradation_Products Vanillic_Acid->Thermal_Degradation_Products Heat

Caption: Key pathways of this compound degradation.

cluster_workflow Stable this compound Extraction Workflow Start Start: Plant Material Grinding 1. Grind Sample Start->Grinding Solvent_Prep 2. Prepare Solvent (80% MeOH, Ascorbic Acid, pH 4-5) Grinding->Solvent_Prep Extraction 3. Extract at RT (Protect from light) Solvent_Prep->Extraction Separation 4. Centrifuge & Filter Extraction->Separation Concentration 5. Concentrate (Rotovap ≤ 40°C) Separation->Concentration Storage 6. Store at -20°C (Amber vial, N2) Concentration->Storage End Stable Extract Storage->End

Caption: Workflow for minimizing this compound degradation.

cluster_troubleshooting Troubleshooting Logic for Low this compound Yield Start Low Yield? Check_Temp High Temp Used? Start->Check_Temp Reduce_Temp Reduce Temp (≤ 40°C) Check_Temp->Reduce_Temp Yes Check_Light Light Exposure? Check_Temp->Check_Light No Re_Extract Re-run Extraction Reduce_Temp->Re_Extract Protect_Light Use Amber Glassware Check_Light->Protect_Light Yes Check_pH pH > 7? Check_Light->Check_pH No Protect_Light->Re_Extract Adjust_pH Adjust to pH 4-5 Check_pH->Adjust_pH Yes Check_O2 Oxygen Exposure? Check_pH->Check_O2 No Adjust_pH->Re_Extract Inert_Atmosphere Use Inert Gas & Antioxidants Check_O2->Inert_Atmosphere Yes Check_O2->Re_Extract No Inert_Atmosphere->Re_Extract

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Enhancing Vanillic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vanillic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for enhanced yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during chemical or biotechnological synthesis of this compound.

Section 1: Chemical Synthesis (e.g., from Vanillin)

Question 1: My this compound yield from vanillin (B372448) oxidation is lower than expected. What are the common causes and how can I improve it?

Answer:

Low yields in the chemical oxidation of vanillin to this compound are a frequent issue. Several factors could be contributing to this problem.

  • Sub-optimal Reaction Temperature: Temperature is a critical parameter. For instance, in caustic fusion methods, temperatures significantly above 200°C can lead to the formation of protocatechuic acid as a byproduct, thereby reducing your desired product's yield.[1] Conversely, for silver oxide oxidation, the reaction needs to be initiated by heating to 50-55°C; temperatures much higher than 60°C can result in a violent, uncontrolled reaction.[1]

  • Incorrect Reagent Ratios: The molar ratio of reactants is crucial. In caustic fusion, the total amount of alkali should be more than 7 moles per mole of vanillin.[1] For oxidation using silver oxide, ensuring a slight molar excess of sodium hydroxide (B78521) when preparing the silver oxide is important.[1]

  • Inefficient Mixing: Particularly in heterogeneous reactions like caustic fusion, vigorous stirring is essential to prevent localized overheating and ensure uniform contact between reactants.[1][2] Poor mass transfer in biphasic systems can significantly hinder the reaction rate.[2]

  • Side Reactions: Besides the formation of protocatechuic acid at high temperatures, the Cannizzaro reaction can occur, especially in the presence of strong alkali, yielding both this compound and vanillyl alcohol.

  • Product Discoloration and Purity: The presence of nitrates can lead to the formation of nitro acids during acidification.[1] Using stainless steel apparatus instead of glass can also cause the final product to be dark in color.[1] A sulfur dioxide treatment is often recommended to prevent a tan coloration of the this compound.[1]

Troubleshooting Steps:

  • Optimize Temperature Control: Carefully monitor and control the reaction temperature within the optimal range for your chosen method.

  • Verify Reagent Stoichiometry: Recalculate and ensure the correct molar ratios of vanillin, oxidizing agent, and base are being used.

  • Improve Agitation: Use an efficient mechanical stirrer, especially for viscous reaction mixtures like those in caustic fusion.[1][2]

  • Minimize Side Reactions: Adhere to the recommended temperature limits to avoid demethylation.

  • Ensure Product Purity: Use glass apparatus and incorporate a sulfur dioxide wash to obtain a purer, white product.[1]

Question 2: My final this compound product is discolored (tan or dark). How can I prevent this?

Answer:

Product discoloration is a common purity issue.

  • Oxidation: The product can oxidize and develop a tan color. Treating the reaction mixture with sulfur dioxide gas before acidification can prevent this.[1]

  • Reaction Vessel Material: The use of stainless steel equipment can lead to a darker-colored product. It is recommended to use glass apparatus with a glass stirrer.[1]

  • Contamination: The presence of nitrates in the reaction mixture can lead to the formation of colored nitro acid byproducts upon acidification.[1]

Preventative Measures:

  • Incorporate a step where sulfur dioxide gas is bubbled through the reaction mixture before the final acidification.[1]

  • Whenever possible, use all-glass reaction vessels and stirrers.[1]

  • Ensure all reagents are free from nitrate (B79036) contamination.

Section 2: Biotechnological Synthesis (e.g., from Ferulic Acid)

Question 3: The molar conversion of ferulic acid to this compound in my microbial fermentation is low. What factors should I investigate?

Answer:

Low molar conversion in biotransformation processes is a multifaceted problem often linked to suboptimal fermentation conditions and inherent microbial metabolism.

  • Substrate/Product Inhibition: Ferulic acid and the vanillin intermediate can be toxic to microorganisms at high concentrations, inhibiting cell growth and enzyme activity.[3][4] This leads to a significant drop in conversion efficiency as substrate concentration increases.[3]

  • Sub-optimal Fermentation Conditions: Key parameters like pH, temperature, and dissolved oxygen concentration have a profound impact on microbial activity and, consequently, the yield of this compound. For example, a study with Pseudomonas sp. AZ10 UPM found optimal conditions to be a pH of 7, a temperature of 31°C, 1.5 g/L of ferulic acid, and a 10% inoculum size, achieving a 75% molar conversion.[5]

  • Byproduct Formation: Microorganisms can further metabolize this compound into other compounds. Common side products include guaiacol (B22219) (via decarboxylation) and vanillyl alcohol (via reduction).[6] Some fungi, like Pycnoporus cinnabarinus, can convert this compound to methoxyhydroquinone, which reduces the final vanillin (and subsequently this compound) yield.[7][8]

  • Genetic Factors: The native metabolic pathways of the microorganism may favor these side reactions. Genetic engineering approaches, such as deleting the genes responsible for vanillin/vanillic acid degradation (e.g., the vanillin dehydrogenase gene, vdh), can significantly improve product accumulation.[3][9]

Troubleshooting and Optimization Strategies:

  • Optimize Fermentation Parameters: Systematically evaluate the effect of pH, temperature, inoculum size, and substrate concentration.[3]

  • Fed-Batch Fermentation: To overcome substrate inhibition, a fed-batch strategy, where the substrate is added incrementally, can be employed to maintain a low but sufficient concentration of ferulic acid.

  • In Situ Product Removal: Employ techniques like reactive extraction or adsorption using resins to remove vanillin/vanillic acid from the fermentation broth as it is produced, thereby reducing product toxicity.[10]

  • Strain Engineering: If possible, use genetically modified strains where the pathways for byproduct formation are knocked out.[9]

  • Medium Composition: The choice of nitrogen and carbon sources can influence the metabolic pathway. For instance, the presence of easily metabolizable sugars can shift the pathway.[7]

Question 4: How can I effectively separate and purify this compound from the fermentation broth?

Answer:

Effective downstream processing is critical for obtaining high-purity this compound.

  • Reactive Extraction: This technique involves using an extractant that reacts with the this compound to form a complex that is soluble in an organic solvent. Tri-n-butyl phosphate (B84403) (TBP) has been shown to be an effective extractant, achieving over 93% extraction efficiency when used with groundnut oil as a diluent.[11][12] This method is advantageous as it can be performed at normal temperature and pressure from dilute aqueous streams.[13]

  • Chromatography: Centrifugal Partition Chromatography (CPC) has been successfully used to separate this compound from other lignin-derived monomers. By optimizing the pH and flow rate, a recovery yield of 82.1% with a purity of 95.6% has been achieved.[14]

  • Filtration and Adsorption: A multi-step process involving ultrafiltration, nanofiltration, and adsorption chromatography can also yield high recovery rates.[14]

Data Presentation

Table 1: Comparison of Chemical Synthesis Methods for this compound from Vanillin

MethodOxidizing AgentTypical YieldKey ParametersReference
Caustic FusionFused NaOH/KOH89–95%Temperature: < 200°C, efficient stirring, >7 moles of alkali.[1]
Silver Oxide OxidationAg₂O83–95%Temperature: 55–60°C, freshly precipitated Ag₂O, glass apparatus.[1]

Table 2: Optimization of Fermentation Parameters for this compound Production

MicroorganismSubstrateKey Optimized ParametersMolar YieldReference
Pseudomonas sp. AZ10 UPMFerulic AcidpH 7, 31°C, 1.5 g/L ferulic acid, 10% inoculum75%[5]
Aspergillus nigerFerulic AcidSequential precursor additions88% (to this compound)[8]
Pycnoporus cinnabarinusThis compoundSequential precursor additions22% (to vanillin)[8]
Bacillus subtilisFerulic AcidRepeated small-batch experiments63.30% (to vanillin)[3]

Experimental Protocols

Protocol 1: this compound Synthesis via Caustic Fusion of Vanillin

This protocol is adapted from a literature procedure and should be performed by trained personnel with appropriate safety precautions.[1]

Materials:

  • Vanillin

  • Sodium hydroxide (NaOH) pellets (97%)

  • Potassium hydroxide (KOH) pellets (85%)

  • 6N Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂) gas

  • Congo red indicator paper

  • Ice

Apparatus:

  • Stainless-steel or nickel beaker (2 L capacity)

  • Efficient mechanical stirrer (Nichrome or Monel)

  • Electric hot plate

  • 4 L beaker for dissolution and acidification

  • Büchner funnel and filter flask

Procedure:

  • In the metal beaker, combine 178 g of NaOH, 178 g of KOH, and 50 mL of water.

  • Heat the mixture with stirring to 160°C.

  • Turn off the heat and add 25 g of vanillin. The temperature will initially drop and then rise to 180–195°C as the reaction begins.

  • Gradually add an additional 127 g of vanillin over 10–12 minutes, maintaining the reaction temperature. Do not exceed 200°C to avoid the formation of protocatechuic acid.

  • After all the vanillin is added, continue stirring for 5 minutes.

  • Allow the mixture to cool to 150–160°C and then add 1 L of water, stirring until the fusion mixture is dissolved.

  • Transfer the solution to the 4 L beaker, rinsing the reaction vessel with 500 mL of water.

  • Cool the solution to room temperature and bubble SO₂ gas through it for 1 minute.

  • Acidify the mixture by slowly adding approximately 1.2 L of 6N HCl while cooling in an ice bath. The mixture should be acidic to Congo red.

  • Cool the mixture, and filter the precipitated this compound.

  • Wash the precipitate with 150 mL of ice water and air-dry.

  • Expected Yield: 150–160 g (89–95%).

Protocol 2: General Procedure for Microbial Biotransformation of Ferulic Acid

This is a generalized protocol. Specific parameters must be optimized for the chosen microbial strain.

Materials:

  • Selected microbial strain (e.g., Pseudomonas sp.)

  • Growth medium (e.g., M9 medium)

  • Ferulic acid

  • Carbon and nitrogen sources as required

  • Phosphate buffer

Procedure:

  • Inoculum Preparation: Prepare a seed culture of the selected microorganism in a suitable growth medium.

  • Fermentation: Inoculate the main fermentation medium with the seed culture (e.g., 10% v/v). The medium should contain ferulic acid at the desired concentration (e.g., 1.5 g/L).

  • Incubation: Incubate the culture under optimized conditions of temperature (e.g., 31°C) and pH (e.g., 7.0) with appropriate agitation.

  • Monitoring: Periodically take samples to monitor cell growth (OD600) and the concentration of ferulic acid, vanillin, and this compound using HPLC.

  • Harvesting: Once the maximum yield is achieved, harvest the broth and separate the cells by centrifugation.

  • Extraction: Extract the this compound from the supernatant using a suitable solvent or reactive extraction method.

  • Purification: Further purify the extracted this compound using techniques like recrystallization or chromatography.

Visualizations

Vanillin_to_Vanillic_Acid_Troubleshooting Start Low Yield of this compound (Chemical Synthesis) Temp Check Reaction Temperature Start->Temp Reagents Verify Reagent Ratios Start->Reagents Mixing Assess Mixing Efficiency Start->Mixing Purity Product Discolored? Start->Purity HighTemp High Temp (>200°C) -> Protocatechuic Acid Temp->HighTemp Yes LowTemp Incorrect Temp -> Slow/Violent Reaction Temp->LowTemp Yes OptimizeTemp Optimize & Control Temperature Temp->OptimizeTemp No WrongRatio Incorrect Stoichiometry -> Incomplete Reaction Reagents->WrongRatio Yes CorrectRatios Recalculate & Adjust Molar Ratios Reagents->CorrectRatios No PoorMixing Poor Mass Transfer -> Local Overheating Mixing->PoorMixing Yes ImproveStirring Use Efficient Mechanical Stirrer Mixing->ImproveStirring No Oxidation Oxidation/Contamination Purity->Oxidation Yes AddSO2 Add SO2 Treatment; Use Glass Apparatus Purity->AddSO2 No HighTemp->OptimizeTemp LowTemp->OptimizeTemp WrongRatio->CorrectRatios PoorMixing->ImproveStirring Oxidation->AddSO2

Caption: Troubleshooting workflow for low yield in chemical synthesis.

Ferulic_Acid_Biotransformation cluster_pathway Microbial Metabolic Pathway cluster_byproducts Common Byproducts cluster_issues Potential Issues Ferulic_Acid Ferulic Acid Vanillin Vanillin (Intermediate) Ferulic_Acid->Vanillin ech/fcs genes Vanillic_Acid This compound (Product) Vanillin->Vanillic_Acid vdh gene Vanillyl_Alcohol Vanillyl Alcohol Vanillin->Vanillyl_Alcohol Reduction Guaiacol Guaiacol Vanillic_Acid->Guaiacol Decarboxylation Inhibition Substrate/Product Toxicity Inhibition->Ferulic_Acid Inhibition->Vanillin Degradation Product Degradation Degradation->Vanillic_Acid

Caption: Biotransformation pathway of ferulic acid to this compound.

Experimental_Workflow_Optimization cluster_opt Optimization Parameters cluster_strat Process Strategies Start Goal: Enhance this compound Yield (Biotechnological) Screening 1. Strain Selection / Genetic Modification Start->Screening Optimization 2. Optimization of Fermentation Conditions Screening->Optimization Process_Strategy 3. Process Strategy Selection Optimization->Process_Strategy pH pH Optimization->pH Temp Temp Optimization->Temp Substrate_Conc Substrate Conc. Optimization->Substrate_Conc Inoculum_Size Inoculum Size Optimization->Inoculum_Size DSP 4. Downstream Processing Process_Strategy->DSP Fed_Batch Fed-Batch Process_Strategy->Fed_Batch ISPR In Situ Product Removal Process_Strategy->ISPR Analysis 5. Analysis & Characterization (HPLC, LC-MS) DSP->Analysis

Caption: Workflow for optimizing biotechnological this compound synthesis.

References

Optimizing reaction conditions for the enzymatic synthesis of vanillic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of vanillic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for synthesizing this compound?

A1: this compound is typically synthesized enzymatically through two main pathways:

  • Oxidation of Vanillin (B372448): This is the most direct route, utilizing the enzyme vanillin dehydrogenase (VDH) to oxidize vanillin to this compound. This process is often employed in microbial transformations.

  • Conversion from Ferulic Acid: This pathway involves a multi-step enzymatic conversion. Ferulic acid is first converted to vanillin, which is then subsequently oxidized to this compound. This can be achieved using a combination of enzymes such as feruloyl-CoA synthetase and enoyl-CoA hydratase/aldolase, followed by vanillin dehydrogenase. Some microbial systems can perform this entire cascade.[1][2]

Q2: What are the critical parameters to control for optimal this compound yield?

A2: The key parameters influencing the enzymatic synthesis of this compound are pH, temperature, substrate concentration, enzyme concentration, and the presence of cofactors. Each enzyme has a specific optimal range for these parameters. For instance, vanillin dehydrogenases often exhibit optimal activity at neutral to slightly alkaline pH.[3][4][5]

Q3: How can I monitor the progress of my reaction and quantify the yield of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring reaction progress and quantifying this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an acidic aqueous solution (e.g., water with 0.2% acetic acid).[6][7] Detection is usually performed using a UV detector at a wavelength of around 260 nm.[8][9]

Q4: Is it possible to use whole-cell biocatalysts for this compound synthesis?

A4: Yes, using whole-cell biocatalysts (e.g., bacteria or fungi) is a common approach.[10] These organisms can endogenously express the necessary enzymes, such as vanillin dehydrogenase. This method can be cost-effective as it may not require enzyme purification. However, it can also lead to the formation of byproducts due to the organism's metabolic activities.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Production Suboptimal pH: The reaction pH is outside the optimal range for the enzyme's activity.Adjust the buffer pH to the optimal value for your specific enzyme. For many vanillin dehydrogenases, this is in the neutral to slightly alkaline range (pH 7.0-9.5).[4][13]
Suboptimal Temperature: The reaction temperature is too high or too low.Set the incubation temperature to the enzyme's optimum. For example, the vanillin dehydrogenase from Corynebacterium glutamicum has an optimal temperature of 30°C, while a fungal VDH from Aspergillus niger has a higher optimum of 50°C.[5][13]
Enzyme Inactivity: The enzyme may have denatured due to improper storage or handling.Use a fresh batch of enzyme or verify its activity with a standard assay.
Missing Cofactors: Some enzymes, like certain reductases, require cofactors such as ATP and NADPH.[11]Ensure that the necessary cofactors are present in the reaction mixture at the appropriate concentrations.
Formation of Unwanted Byproducts (e.g., Guaiacol, Vanillyl Alcohol) Metabolic Activity of Whole-Cell Catalysts: The microorganism used may further metabolize this compound or convert the precursor to other compounds.Consider using a purified enzyme system. If using whole cells, you could try to knockout the genes responsible for the byproduct formation.[14] For example, this compound can be decarboxylated to guaiacol.[11]
Broad Substrate Specificity of the Enzyme: The enzyme may act on the product or intermediates, leading to side reactions.Optimize reaction time to maximize the desired product before significant byproduct formation occurs. Analyze samples at different time points to determine the optimal reaction duration.
Substrate or Product Inhibition High Substrate/Product Concentration: High concentrations of vanillin or this compound can be toxic to whole-cell catalysts or inhibit enzyme activity.[12][15]Implement a fed-batch or continuous feeding strategy to maintain substrate and product concentrations within a non-inhibitory range.
Incomplete Substrate Conversion Insufficient Enzyme Concentration: The amount of enzyme may be the limiting factor in the reaction.Increase the enzyme concentration in the reaction mixture.
Reaction Equilibrium: The reaction may have reached equilibrium, preventing further conversion.Consider strategies to remove the product from the reaction mixture as it is formed, for example, by using adsorbent resins.

Data Presentation: Optimal Reaction Conditions

The optimal conditions for this compound synthesis can vary significantly depending on the enzyme and substrate used. The following tables summarize key quantitative data from the literature.

Table 1: Optimal Conditions for Vanillin Dehydrogenase (VDH) from Various Sources

Enzyme SourceSubstrateOptimal pHOptimal Temperature (°C)
Bacillus subtilis 3NA (YfmT)Vanillin7.037
Micrococcus sp. TA1Vanillin~10.030
Burkholderia cepacia TM1Vanillin~7.035
Corynebacterium glutamicumVanillin7.030
Aspergillus niger (VdhA)VanillinNeutral50

Note: This table presents a summary of findings from multiple research articles. For detailed experimental conditions, please refer to the original publications.[3][4][5][13]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from Vanillin using Vanillin Dehydrogenase

This protocol provides a general procedure for the enzymatic conversion of vanillin to this compound.

Materials:

  • Vanillin

  • Purified Vanillin Dehydrogenase (VDH)

  • Buffer solution (e.g., 100 mM Potassium Phosphate Buffer, pH 7.0)

  • Cofactor (if required, e.g., NAD⁺)

  • Deionized water

  • Reaction vessel (e.g., shaker flask)

  • Incubator shaker

Procedure:

  • Prepare the reaction mixture: In a reaction vessel, dissolve vanillin in the buffer solution to the desired starting concentration (e.g., 1 g/L).

  • Add cofactor: If the VDH requires a cofactor like NAD⁺, add it to the reaction mixture at an appropriate concentration.

  • Initiate the reaction: Add the purified VDH to the reaction mixture to a final concentration sufficient to catalyze the reaction effectively.

  • Incubation: Place the reaction vessel in an incubator shaker set to the optimal temperature and agitation speed for the enzyme.

  • Monitor the reaction: Periodically withdraw samples from the reaction mixture.

  • Sample preparation for analysis: Stop the enzymatic reaction in the withdrawn samples, for example, by adding an acid or by heat inactivation. Centrifuge the samples to remove any precipitate.

  • Quantification: Analyze the supernatant using HPLC to determine the concentration of this compound and remaining vanillin.

Protocol 2: Quantification of this compound by HPLC

This protocol outlines a general method for the analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of methanol (or acetonitrile) and water containing 0.2% acetic acid.[6]

  • Flow Rate: 1.0 mL/min[9]

  • Injection Volume: 20 µL[8]

  • Detection Wavelength: 260 nm[8][9]

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Procedure:

  • Prepare standard solutions: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Generate a calibration curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Analyze samples: Inject the prepared samples from the enzymatic reaction into the HPLC system.

  • Determine concentration: Use the peak area of this compound in the sample chromatogram and the calibration curve to determine the concentration of this compound in the sample.

Visualizations

Enzymatic_Synthesis_Pathways Ferulic_Acid Ferulic Acid Enzyme1 Feruloyl-CoA Synthetase & Enoyl-CoA Hydratase/Aldolase Ferulic_Acid->Enzyme1 Vanillin Vanillin Enzyme2 Vanillin Dehydrogenase (VDH) Vanillin->Enzyme2 Vanillic_Acid This compound Enzyme1->Vanillin Multi-step conversion Enzyme2->Vanillic_Acid Oxidation

Caption: Enzymatic pathways for this compound synthesis.

Experimental_Workflow Start Start: Define Reaction Parameters Preparation Prepare Reaction Mixture: Substrate, Buffer, Cofactors Start->Preparation Reaction Initiate Reaction: Add Enzyme Preparation->Reaction Incubation Incubate at Optimal Temperature & pH Reaction->Incubation Monitoring Monitor Progress: Take Samples Over Time Incubation->Monitoring Analysis Analyze Samples by HPLC Monitoring->Analysis Data Quantify Yield and Assess Purity Analysis->Data End End: Optimized Protocol Data->End

Caption: General experimental workflow for optimization.

Troubleshooting_Tree Problem Low this compound Yield? Check_Conditions Are pH and Temperature Optimal? Problem->Check_Conditions Yes Adjust_Conditions Adjust pH and Temperature to Enzyme's Optimum Check_Conditions->Adjust_Conditions No Check_Enzyme Is Enzyme Active? Check_Conditions->Check_Enzyme Yes Success Yield Improved Adjust_Conditions->Success New_Enzyme Use Fresh Enzyme Batch Check_Enzyme->New_Enzyme No Check_Byproducts Byproducts Detected? Check_Enzyme->Check_Byproducts Yes New_Enzyme->Success Purify_Enzyme Consider Purified Enzyme or Optimize Reaction Time Check_Byproducts->Purify_Enzyme Yes Check_Inhibition Substrate/Product Inhibition? Check_Byproducts->Check_Inhibition No Purify_Enzyme->Success Fed_Batch Implement Fed-Batch Strategy Check_Inhibition->Fed_Batch Yes Check_Inhibition->Success No Fed_Batch->Success

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Scaling Up Vanillic Acid Extraction from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the extraction of vanillic acid from biomass.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from biomass?

This compound (4-hydroxy-3-methoxybenzoic acid) is a phenolic acid and an oxidized form of vanillin (B372448).[1] It is a valuable bio-based building block for the production of polymers and finds applications in the food, pharmaceutical, and cosmetic industries.[2][3] Extracting this compound from lignocellulosic biomass, which is an abundant and renewable resource, offers a sustainable alternative to petroleum-based chemical synthesis.[4][5]

Q2: What are the common biomass sources for this compound extraction?

This compound can be derived from various lignocellulosic biomass sources, including:

  • Agricultural residues (e.g., rice straw, sugarcane bagasse, corn cobs, pineapple peels)[6][7][8]

  • Woody biomass (e.g., pine, poplar)[9]

  • Agro-industrial wastes (e.g., brewer's spent grain)[10]

  • Specific plants and fruits known to contain this compound or its precursors (e.g., pumpkin seeds, Angelica species)[1][2]

Q3: What are the primary methods for extracting this compound from biomass?

The main methods for obtaining this compound from biomass include:

  • Alkaline Hydrolysis: This method uses alkaline solutions (e.g., NaOH) to break down the ester bonds in lignocellulosic biomass, releasing phenolic compounds like ferulic acid, which is a precursor to this compound.[6][10]

  • Enzymatic Hydrolysis: This approach utilizes enzymes like cellulases and pectinases to degrade the plant cell wall and release glucovanillin (B191341), which can then be hydrolyzed to vanillin and subsequently oxidized to this compound.[11][12]

  • Microbial Conversion/Biotransformation: Microorganisms such as bacteria (e.g., Bacillus sp., Ochrobactrum anthropi) and fungi (e.g., Aspergillus niger, Pycnoporus cinnabarinus) can be used to convert precursors like ferulic acid or vanillin into this compound.[13][14][15]

  • Solvent Extraction: Organic solvents are used to extract this compound directly from biomass. This can be enhanced with techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[1][8]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Explanation
Inefficient Pretreatment Optimize pretreatment conditions (e.g., alkali concentration, temperature, time).Pretreatment is crucial for breaking down the complex lignocellulosic matrix and making precursors more accessible. For alkaline hydrolysis, varying the NaOH concentration can significantly impact the release of ferulic acid, a key precursor.[16]
Suboptimal Extraction Parameters Systematically vary solvent type, solvent-to-solid ratio, temperature, and extraction time.The efficiency of solvent extraction is highly dependent on these parameters. For instance, ethanol (B145695) has been shown to be an effective solvent for vanillin extraction, a direct precursor to this compound.[8] Response surface methodology (RSM) can be employed to find the optimal conditions.[17]
Enzyme Inhibition Add surfactants (e.g., Tween) to the enzymatic hydrolysis medium.Lignin-derived phenolic compounds, including vanillin itself at high concentrations, can inhibit cellulase (B1617823) activity.[18][19] Surfactants can help alleviate this inhibition.
Microbial Strain Inefficiency Screen different microbial strains or optimize fermentation conditions (pH, temperature, aeration).The metabolic activity of microorganisms is sensitive to environmental conditions. For example, this compound bioconversion to vanillin by Pycnoporus cinnabarinus is affected by dissolved oxygen levels.[20]
Degradation of this compound Monitor the concentration of byproducts and adjust reaction times accordingly.During microbial conversion or chemical oxidation, this compound can be further metabolized or degraded into other compounds, reducing the final yield.[21]
Issue 2: Inconsistent Results When Scaling Up
Possible Cause Troubleshooting Step Explanation
Mass Transfer Limitations Improve agitation in the reactor and ensure uniform particle size of the biomass.In larger reactors, inefficient mixing can lead to poor contact between the biomass and the solvent or catalyst, resulting in lower yields.
Heat Transfer Issues Ensure uniform heating throughout the larger reactor.Non-uniform temperature distribution can lead to inconsistent reaction rates and product degradation.
Changes in Feedstock Composition Characterize each new batch of biomass for its lignin, cellulose, and hemicellulose content.The composition of biomass can vary significantly, affecting the potential yield of this compound precursors.

Data Presentation

Table 1: this compound and Precursor Yields from Various Biomass Sources and Methods

Biomass SourceMethodProductYieldReference
Pineapple PeelsAlkaline Hydrolysis (1.0 M NaOH) + Aspergillus niger fermentationThis compound1.47 ± 0.24 µg/mL[16]
Pineapple PeelsAlkaline Hydrolysis (2.0 M NaOH) + Aspergillus niger fermentationThis compound2.83 ± 0.44 µg/mL[16]
Pineapple PeelsAlkaline Hydrolysis (1.0 M NaOH)Ferulic Acid57.09 ± 1.84 µg/mL[16]
Pineapple PeelsAlkaline Hydrolysis (2.0 M NaOH)Ferulic Acid83.84 ± 4.01 µg/mL[16]
Rice StrawSolid-State Fermentation (Serpula lacrymans) + Ethanol ExtractionVanillin2.596 µg/g[8]
Rice StrawSolid-State Fermentation (Serpula lacrymans) + Ethyl Acetate (B1210297) ExtractionVanillin3.957 µg/g[8]
VanillinBiotransformation (Ochrobactrum anthropi)This compound95% molar yield[15]
Oil Palm Empty Fruit BunchAlkaline Hydrolysate BioconversionThis compound41% molar yield[22]
Pine Kraft LigninCatalyzed Alkaline Oxidation (150 °C)Vanillin1.83% on Klason lignin[9]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis for Ferulic Acid Extraction from Pineapple Peels

This protocol is adapted from the methodology described for pineapple peel treatment.[16]

  • Preparation of Biomass:

    • Wash fresh pineapple peels and dry them in an oven at 60°C until a constant weight is achieved.

    • Grind the dried peels into a fine powder.

  • Alkaline Hydrolysis:

    • Prepare a 2.0 M NaOH solution.

    • In an Erlenmeyer flask, add 5 grams of the pineapple peel powder to 125 mL of the 2.0 M NaOH solution (a solid-to-liquid ratio of 40 g/L).

    • Heat the mixture in an autoclave at 121°C for 15 minutes.

    • After cooling, separate the solid residue from the liquid hydrolysate (black liquor) by filtration.

  • Extraction of Ferulic Acid:

    • Neutralize the black liquor to a pH of 2.0 using a strong acid (e.g., HCl).

    • Perform a liquid-liquid extraction using ethyl acetate as the solvent. Mix the neutralized liquor with an equal volume of ethyl acetate and shake vigorously.

    • Separate the organic phase containing the extracted ferulic acid.

    • Evaporate the ethyl acetate to obtain the crude ferulic acid extract.

Protocol 2: Microbial Conversion of Vanillin to this compound

This protocol is based on the biotransformation process using Ochrobactrum anthropi.[15]

  • Microorganism and Culture Preparation:

    • Inoculate Ochrobactrum anthropi in a suitable nutrient broth and incubate at 30°C with shaking until the culture reaches the late exponential phase.

    • Harvest the cells by centrifugation and wash them with a phosphate (B84403) buffer (pH 7.0).

  • Biotransformation Reaction:

    • Prepare a reaction mixture containing the washed cells and a solution of vanillin (e.g., 2 g/L) in a phosphate buffer.

    • Incubate the reaction mixture at 30°C with agitation.

    • Monitor the conversion of vanillin to this compound over time using HPLC.

  • Extraction and Purification:

    • Once the conversion is complete, remove the microbial cells by centrifugation.

    • Acidify the supernatant to a low pH (e.g., 2.0) to precipitate the this compound.

    • Collect the this compound precipitate by filtration and wash it with acidified water.

    • Further purify the this compound by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Visualizations

Experimental_Workflow_Vanillic_Acid_from_Biomass Biomass Lignocellulosic Biomass Pretreatment Pretreatment (e.g., Alkaline Hydrolysis) Biomass->Pretreatment Hydrolysate Liquid Hydrolysate (contains Ferulic Acid) Pretreatment->Hydrolysate Solid_Residue Solid Residue (Cellulose, etc.) Pretreatment->Solid_Residue Separation Microbial_Conversion Microbial Conversion (e.g., A. niger) Hydrolysate->Microbial_Conversion Fermentation_Broth Fermentation Broth (contains this compound) Microbial_Conversion->Fermentation_Broth Extraction Downstream Processing (Extraction & Purification) Fermentation_Broth->Extraction Vanillic_Acid Pure This compound Extraction->Vanillic_Acid

Caption: General workflow for this compound production from biomass.

Ferulic_Acid_to_Vanillic_Acid_Pathway Ferulic_Acid Ferulic Acid Vanillin Vanillin Ferulic_Acid->Vanillin Biotransformation (e.g., non-β-oxidation) Vanillic_Acid This compound Vanillin->Vanillic_Acid Oxidation (e.g., Vanillin Dehydrogenase)

Caption: Simplified microbial conversion pathway from ferulic acid.

References

Reducing interference in the spectrophotometric quantification of vanillic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the spectrophotometric quantification of vanillic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common spectrophotometric methods for quantifying this compound?

A1: The primary methods for spectrophotometric quantification of this compound include direct UV-Vis spectrophotometry and colorimetric assays like the Folin-Ciocalteu (F-C) method. Direct UV-Vis measures the natural absorbance of this compound at its maximum wavelengths, typically around 260 nm and 290 nm.[1] The Folin-Ciocalteu assay is a more general method for determining total phenolic content, where the F-C reagent reacts with phenolic compounds to produce a blue-colored complex that is measured spectrophotometrically.[2][3][4]

Q2: What are the main sources of interference in this compound quantification?

A2: Interference can arise from various sources depending on the chosen method and sample matrix.

  • Overlapping Spectra: Other phenolic compounds present in the sample, such as vanillin (B372448), p-hydroxybenzoic acid, and syringaldehyde, have UV absorbance spectra that can overlap with this compound, leading to inaccurate measurements in direct UV-Vis spectrophotometry.[5][6]

  • Reducing Agents: In colorimetric assays like the Folin-Ciocalteu method, non-phenolic reducing substances can react with the reagent, causing an overestimation of the phenolic content. Common interferents include ascorbic acid, tyrosine, and formic acid.[3][4]

  • Solvents: Certain organic solvents used for sample extraction, such as acetone, methanol, and n-butanol, can interfere with colorimetric reactions, particularly in assays using vanillin and sulfuric acid.[7][8][9]

  • Matrix Effects: Complex sample matrices, like those from plant extracts or food products, can contain various compounds that may interfere with the assay chemistry or the spectrophotometric reading.

Q3: My absorbance readings are unstable or drifting. What could be the cause?

A3: Unstable readings can be due to several factors:

  • Incomplete Reaction: The colorimetric reaction may not have reached completion. Ensure that the incubation time and temperature are optimized and consistent for all samples and standards.

  • Reagent Degradation: The Folin-Ciocalteu reagent is light-sensitive and can degrade over time. Store it properly in a dark bottle and check for any change in color (it should be yellow-green).

  • Precipitation: High concentrations of certain compounds in your sample or incorrect pH can lead to precipitation, which will scatter light and cause erratic readings.[10][11] Visually inspect the cuvettes for any turbidity.

  • Instrument Fluctuation: The spectrophotometer lamp may be unstable. Allow the instrument to warm up for a sufficient period before taking measurements.

Troubleshooting Guides

Issue 1: Overestimation of this compound Concentration

Possible Cause: Interference from other reducing compounds in the sample when using the Folin-Ciocalteu assay.

Solutions:

  • Sample Blank Correction: Prepare a sample blank that includes all components of the reaction mixture except the Folin-Ciocalteu reagent to correct for background absorbance from the sample itself.

  • Solid-Phase Extraction (SPE): Use an SPE cartridge to separate the phenolic compounds (including this compound) from more polar interfering substances like ascorbic acid.[12]

  • pH Adjustment: For samples with high sugar content, adjusting the pH of the reaction can minimize interference from reducing sugars. A study on honey analysis found that a pH of 7.9 minimized sugar interference in the F-C assay.[13]

  • Corrected TPC Calculation: If the concentration of a major interferent like ascorbic acid is known, its contribution to the total absorbance can be calculated and subtracted from the sample reading.[12]

Issue 2: Poor Reproducibility of Results

Possible Cause: Inconsistent experimental conditions or sample preparation.

Solutions:

  • Standardize Solvent Evaporation: When using solvents that interfere with the assay, ensure they are completely and consistently removed from all samples before adding the reagents. A solvent evaporation step prior to the colorimetric reaction is a recommended modification.[7][8][9]

  • Precise Pipetting: Ensure accurate and consistent volumes of samples, standards, and reagents are used in every well or cuvette.

  • Consistent Incubation: Maintain a constant temperature and time for all incubation steps. For reactions sensitive to temperature, using a water bath is recommended.

  • Thorough Mixing: Ensure all components in the reaction mixture are thoroughly mixed after each reagent addition.

Issue 3: Low Sensitivity or Signal-to-Noise Ratio

Possible Cause: Suboptimal assay conditions or low concentration of this compound in the sample.

Solutions:

  • Optimize Wavelength: Ensure you are measuring the absorbance at the wavelength of maximum absorbance (λmax) for the specific assay being used. For the F-C assay, this is typically around 760 nm.[13] For direct UV, this compound has maxima around 260 nm and 290 nm.[1]

  • Increase Sample Concentration: If the this compound concentration is below the detection limit of the assay, consider concentrating the sample extract.

  • Derivatization: For UV-Vis spectrophotometry, derivatizing this compound with a reagent like 1-aminonaphthalene can shift the absorbance to a longer wavelength and increase the molar absorptivity, thereby enhancing sensitivity.[10]

Quantitative Data Summary

Table 1: Wavelengths for Spectrophotometric Analysis of this compound and Related Compounds

Compound/AssayWavelength (λmax)Notes
This compound (Direct UV)~260 nm, ~290 nmThree primary absorption bands are indicated at 2900, 2590, and ~2200 Å.[1]
Folin-Ciocalteu Assay~760 nmWavelength for measuring the blue-colored product.[13]
Vanillin-o-toluidine derivative363 nmThe condensation product has a maximum absorption at 363 nm.[14]
Vanillin-Thiobarbituric Acid436 nmBased on the reaction in hydrochloric acid solution.[15]

Table 2: Common Interferents in the Folin-Ciocalteu Assay

Interfering CompoundEffectReference
Ascorbic AcidStrong Interference (Overestimation)[2][3][4]
TyrosineStrong Interference (Overestimation)[2][3][4]
Formic AcidStrong Interference (Overestimation)[2][3][4]
Acetic AcidStrong Interference (Overestimation)[2][3][4]
GlucoseNo Significant Interference[2][3][4]
FurfuralNo Significant Interference[2][3][4]
5-HMFNo Significant Interference[2][3][4]

Experimental Protocols

Protocol 1: Quantification of Total Phenolics using the Folin-Ciocalteu Assay

This protocol is a general method for determining total phenolic content, which includes this compound.

Reagents:

  • Folin-Ciocalteu Reagent

  • Sodium Carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)

  • This compound Standard Solutions (prepared in the same solvent as the sample)

  • Sample Extract

Procedure:

  • Pipette 100 µL of the sample extract or standard solution into a test tube.

  • Add 500 µL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

  • Vortex the mixture thoroughly.

  • After 5 minutes, add 400 µL of the sodium carbonate solution.

  • Vortex the mixture again.

  • Incubate the reaction mixture in the dark at room temperature for 1 hour.

  • Measure the absorbance at approximately 760 nm using a spectrophotometer.

  • Construct a calibration curve using the absorbance values of the this compound standards.

  • Determine the concentration of total phenolics in the sample from the calibration curve.

Protocol 2: Modified Vanillin-Acid Assay with Solvent Evaporation

This protocol is adapted from methods for quantifying compounds that react with vanillin in an acidic medium and includes a step to remove solvent interference.

Reagents:

  • Vanillin solution (e.g., 4% w/v in ethanol)

  • Sulfuric Acid (e.g., 72% v/v)

  • This compound Standard Solutions

  • Sample Extract

Procedure:

  • Pipette a small volume (e.g., 25 µL) of the sample extract or standard solution into a microcentrifuge tube.

  • Evaporate the solvent completely using a vacuum concentrator or by heating gently in a fume hood. This step is crucial to eliminate interference from the extraction solvent.[7]

  • Add 0.5 mL of the 4% vanillin solution to the dried residue and vortex to dissolve.

  • Carefully add 2.5 mL of 72% sulfuric acid. Mix thoroughly.

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for 15 minutes.

  • Cool the tubes in an ice bath for 5 minutes to stop the reaction.

  • Measure the absorbance at the predetermined λmax for the colored product.

  • Quantify the this compound concentration using a standard curve prepared in the same manner.

Visualizations

Experimental_Workflow_FC_Assay cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis p1 Prepare Standards (this compound) r1 Pipette 100 µL of Sample/Standard p1->r1 p2 Prepare Sample Extracts p2->r1 r2 Add 500 µL diluted Folin-Ciocalteu Reagent r1->r2 r3 Incubate 5 min r2->r3 r4 Add 400 µL Na₂CO₃ Solution r3->r4 r5 Incubate 1 hr in Dark r4->r5 a1 Measure Absorbance at ~760 nm r5->a1 a2 Generate Standard Curve a1->a2 a3 Calculate Vanillic Acid Concentration a2->a3

Caption: Workflow for the Folin-Ciocalteu Assay.

Troubleshooting_Interference cluster_solutions Solutions start High Absorbance Reading (Suspected Interference) q1 Is the sample rich in reducing agents (e.g., Ascorbic Acid)? start->q1 s1 Use Solid-Phase Extraction (SPE) to remove polar interferents q1->s1 Yes s2 Correct for known interferent by subtracting its absorbance q1->s2 s3 Adjust reaction pH to minimize interference (e.g., from sugars) q1->s3 q2 Does the extraction solvent interfere with the assay? q1->q2 No end_node Obtain Corrected This compound Value s1->end_node s2->end_node s3->end_node s4 Incorporate a solvent evaporation step before adding reagents q2->s4 Yes q2->end_node No s4->end_node

Caption: Decision tree for troubleshooting interference.

References

Selecting appropriate solvents for vanillic acid extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of vanillic acid.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound.

Issue 1: Low Extraction Yield

Possible Cause 1: Inappropriate Solvent Selection

  • Solution: The choice of solvent is critical for efficient extraction. This compound, a polar molecule, is more soluble in polar organic solvents than in non-polar ones.[1][2] Consider using solvents such as ethanol (B145695), methanol, or acetone.[1][3][4] For liquid-liquid extraction from aqueous solutions, solvents like 1-octanol (B28484) and iso-butanol have shown higher extraction efficiencies compared to less polar options like toluene (B28343) or benzene.[5] The principle of "like dissolves like" is a good starting point; the polarity of the solvent should be matched with the polarity of this compound.

Possible Cause 2: Suboptimal Extraction Temperature

  • Solution: The solubility of this compound generally increases with temperature.[1][3] If you are performing a solid-liquid extraction, consider moderately increasing the temperature of the extraction system to enhance solubility and diffusion. For instance, studies on the extraction of this compound from plant materials have explored temperatures ranging from 25°C to 60°C.[6][7] However, be cautious of excessively high temperatures that could potentially degrade the this compound.

Possible Cause 3: Insufficient Extraction Time

  • Solution: The extraction process requires adequate time for the solvent to penetrate the matrix and dissolve the this compound. If the extraction time is too short, the yield will be compromised. For solid-liquid extractions, experimental times can range from 20 to 120 minutes.[6][7] It is advisable to perform a time-course experiment to determine the optimal extraction duration for your specific material and conditions.

Possible Cause 4: Incorrect pH of the Aqueous Phase (for Liquid-Liquid Extraction)

  • Solution: The pH of the aqueous phase significantly influences the solubility and partitioning of this compound.[1] this compound is a carboxylic acid, and its protonated form is more soluble in organic solvents. To maximize its transfer into the organic phase, the pH of the aqueous solution should be acidic, keeping the this compound in its non-ionized form.

Issue 2: Presence of Impurities in the Extract

Possible Cause 1: Co-extraction of Other Compounds

  • Solution: The selected solvent may not be entirely selective for this compound and can co-extract other compounds with similar solubility profiles from the source material. To mitigate this, consider a multi-step purification process after the initial extraction. Techniques like column chromatography can be employed to separate this compound from other impurities.[8] Alternatively, a sequential extraction with solvents of varying polarities can be used to fractionate the components of the crude extract.

Possible Cause 2: Emulsion Formation During Liquid-Liquid Extraction

  • Solution: Emulsions can form at the interface of the aqueous and organic phases, making separation difficult and trapping the product. This can be an issue when using solvents like diethyl ether.[9] To break an emulsion, you can try adding a saturated brine solution (NaCl solution), which increases the ionic strength of the aqueous phase and can help to separate the layers. Centrifugation is another effective method for breaking emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for extracting this compound?

A1: The choice of solvent depends on the extraction method and the source material. For general purposes, polar organic solvents are highly effective. This compound is very soluble in ethanol and ether.[10][11] Studies have shown good solubility in ethanol, 1-propanol, 2-propanol, n-butanol, isobutanol, and acetone.[3][4] For reactive extraction from aqueous solutions, tri-n-butyl phosphate (B84403) (TBP) in combination with diluents like natural oils (e.g., groundnut oil, soybean oil) or decanol (B1663958) has been used successfully.[12][13][14] Emerging green alternatives include natural deep eutectic solvents (NADES).[8]

Q2: How does temperature affect this compound extraction?

A2: Increasing the temperature generally enhances the solubility of this compound, which can lead to higher extraction yields.[1][3] For example, the solubility of this compound in a mixture of water and ethanol increases with rising temperature.[3] However, it is important to find an optimal temperature, as excessively high temperatures could lead to the degradation of this compound or the co-extraction of unwanted compounds.

Q3: What is reactive extraction and when should it be used?

A3: Reactive extraction is a type of liquid-liquid extraction where the solute (this compound) reacts with an extractant in the organic phase, forming a complex that is more soluble in the organic solvent. This method is particularly useful for extracting this compound from dilute aqueous solutions, such as fermentation broths or wastewater, where conventional extraction may be inefficient.[12][13] Tri-n-butyl phosphate (TBP) is a commonly used reactive extractant for this compound.[12][13]

Q4: Can I use "green" solvents for this compound extraction?

A4: Yes, there is growing interest in using environmentally friendly solvents for extraction. Natural oils like sesame oil, groundnut oil, and soybean oil have been successfully used as diluents in reactive extraction systems.[12] Additionally, natural deep eutectic solvents (NADES) are being explored as green alternatives to conventional organic solvents for the extraction of compounds like vanillin, and similar principles can be applied to this compound.[8]

Q5: How can I optimize my extraction protocol for a new source material?

A5: To optimize your extraction protocol, you should consider performing a systematic study of key parameters. This can be done using a single-factor experimental design or a response surface methodology (RSM). The factors to investigate include the type of solvent, solid-to-liquid ratio, extraction temperature, and extraction time.[7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (K)Mole Fraction Solubility (x10^2)
Water293.150.03
Water323.150.05
Ethanol293.154.12
Ethanol323.156.15
1-Propanol293.153.65
1-Propanol323.155.48
2-Propanol293.153.32
2-Propanol323.155.01
n-Butanol293.153.15
n-Butanol323.154.89
Isobutanol293.152.89
Isobutanol323.154.45
Acetone293.157.98
Acetone323.1510.87
Methyl Acetate293.154.56
Methyl Acetate323.156.54

Data adapted from Zhang et al. (2015).[3][4]

Table 2: Extraction Efficiency of this compound with Different Solvents in Liquid-Liquid Extraction

SolventExtraction Efficiency (%)
1-Octanol54.07
Iso-butanol51.73
Toluene45.23
Xylenes mix35.47
Petroleum ether31.54
Benzene30.44

Data adapted from studies on liquid-liquid extraction from aqueous streams.[5][15]

Experimental Protocols

Protocol 1: Solid-Liquid Extraction of this compound from a Plant Matrix

  • Preparation of Material: Dry the plant material and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Selection: Choose an appropriate solvent. Ethanol (e.g., 40-95% aqueous solution) is a common choice.[6][7]

  • Extraction Process:

    • Weigh a specific amount of the powdered plant material (e.g., 1 gram).[7]

    • Add the solvent at a defined solid-to-liquid ratio (e.g., 1:15 to 1:35 g/mL).[7]

    • Place the mixture in a flask and agitate it at a controlled temperature (e.g., 40-60°C) for a predetermined duration (e.g., 60-100 minutes).[7]

  • Separation: After extraction, separate the liquid extract from the solid residue by filtration or centrifugation.[6][7]

  • Solvent Removal: Evaporate the solvent from the liquid extract, for example, using a rotary evaporator, to obtain the crude this compound extract.

  • Analysis: Analyze the concentration of this compound in the extract using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[6]

Protocol 2: Liquid-Liquid Extraction of this compound from an Aqueous Solution

  • pH Adjustment: Adjust the pH of the aqueous solution containing this compound to an acidic pH (e.g., below the pKa of this compound, which is approximately 4.5) using a suitable acid. This ensures that the this compound is in its protonated, less water-soluble form.

  • Solvent Addition: Add an immiscible organic solvent (e.g., 1-octanol, iso-butanol) to the aqueous solution in a separatory funnel. The volume of the organic solvent should be optimized for efficient extraction.

  • Extraction: Stopper the separatory funnel and shake it vigorously for a few minutes to ensure thorough mixing and facilitate the transfer of this compound from the aqueous phase to the organic phase. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The denser layer will be at the bottom.

  • Collection: Carefully drain the lower layer and then collect the organic layer containing the extracted this compound.

  • Repeated Extraction: For higher recovery, the aqueous layer can be extracted again with fresh portions of the organic solvent.

  • Solvent Removal and Analysis: Combine the organic extracts and remove the solvent to isolate the this compound. The concentration can then be determined analytically.

Visualizations

Experimental_Workflow_for_Solid_Liquid_Extraction Start Start: Powdered Source Material Solvent_Selection Select Solvent (e.g., Ethanol) Start->Solvent_Selection Extraction Solid-Liquid Extraction (Controlled Temp & Time) Solvent_Selection->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Vanillic Acid Extract Evaporation->Crude_Extract Purification Optional: Purification (e.g., Chromatography) Crude_Extract->Purification Final_Product Pure this compound Crude_Extract->Final_Product If purity is sufficient Purification->Final_Product

Caption: Workflow for solid-liquid extraction of this compound.

Solvent_Selection_Factors Solvent_Choice Optimal Solvent Choice Polarity Polarity ('Like dissolves like') Polarity->Solvent_Choice Solubility High Solute Solubility Solubility->Solvent_Choice Selectivity Selectivity (Minimize impurity co-extraction) Selectivity->Solvent_Choice Toxicity Low Toxicity & Environmental Impact ('Green' Solvents) Toxicity->Solvent_Choice Boiling_Point Boiling Point (Ease of removal post-extraction) Boiling_Point->Solvent_Choice Cost Cost-Effectiveness Cost->Solvent_Choice

Caption: Key factors influencing the selection of a solvent.

References

Validation & Comparative

Vanillic Acid vs. Ferulic Acid: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of two prominent phenolic acids: vanillic acid and ferulic acid. By presenting experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to be a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug development.

Introduction

This compound and ferulic acid are naturally occurring phenolic compounds found in a variety of plant sources. Both are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. Structurally, both are derivatives of benzoic acid and cinnamic acid, respectively. Ferulic acid possesses a propenoic acid side chain, which distinguishes it from the simpler benzoic acid structure of this compound. This structural difference is believed to play a significant role in their differing antioxidant capacities.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and ferulic acid have been evaluated using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The data consistently demonstrates that ferulic acid exhibits superior antioxidant activity compared to this compound.

Table 1: DPPH Radical Scavenging Activity (IC₅₀ Values)

The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

CompoundIC₅₀ (µM)Reference
This compound>100[1]
Ferulic Acid25 - 60[1]

Table 2: ABTS Radical Cation Scavenging Activity (TEAC Values)

TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to the standard, Trolox. A higher TEAC value signifies greater antioxidant activity.

CompoundTEAC ValueReference
This compoundLower than Ferulic Acid[2]
Ferulic AcidHigher than this compound[2]

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.

CompoundAntioxidant PowerReference
This compoundLower than Ferulic Acid
Ferulic AcidHigher than this compound[3]

Experimental Protocols

Standardized and detailed experimental protocols are essential for the accurate and reproducible assessment of antioxidant activity.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4][5]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol (B129727)

  • Test compounds (this compound, Ferulic acid)

  • Standard antioxidant (e.g., Trolox, Ascorbic acid)

Procedure:

  • Prepare stock solutions of the test compounds and a standard antioxidant in methanol.

  • Create a series of dilutions from the stock solutions.

  • In a 96-well plate, add a specific volume of each sample or standard solution at various concentrations.

  • Add the DPPH solution to each well.

  • Include a control well containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measure the absorbance at 517 nm using a microplate reader.[4]

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100

  • Determine the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[4][6]

Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol (B145695) or Phosphate-Buffered Saline (PBS)

  • Test compounds (this compound, Ferulic acid)

  • Standard antioxidant (e.g., Trolox)

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[4]

  • Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by antioxidants at low pH. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored spectrophotometrically.[4][6]

Reagents:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

  • Test compounds (this compound, Ferulic acid)

  • Standard (e.g., FeSO₄·7H₂O)

Procedure:

  • Prepare the FRAP reagent fresh and warm it to 37°C before use.

  • Add a small volume of the sample or standard solution to the FRAP reagent.

  • Include a reagent blank containing the solvent instead of the sample.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[4]

  • Measure the absorbance at 593 nm.[4]

  • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.

Signaling Pathways in Antioxidant Activity

Both this compound and ferulic acid exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and AMP-activated protein kinase (AMPK) pathways are key players in these mechanisms.[7][8][9][10][11][12][13][14][15]

Nrf2-ARE Signaling Pathway

The Nrf2-antioxidant response element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like phenolic acids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1).[8][9][10][12][16]

Nrf2_Pathway cluster_nucleus Nucleus Phenolic Acids\n(Vanillic/Ferulic Acid) Phenolic Acids (Vanillic/Ferulic Acid) Keap1 Keap1 Phenolic Acids\n(Vanillic/Ferulic Acid)->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds to Antioxidant Genes\n(e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes\n(e.g., HO-1) activates transcription Cytoprotection Cytoprotection Antioxidant Genes\n(e.g., HO-1)->Cytoprotection

Caption: Nrf2-ARE antioxidant signaling pathway.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a role in cellular metabolism and antioxidant defense. Activation of AMPK can lead to the phosphorylation and activation of downstream targets, including the transcription factor Nrf2, thereby enhancing the cellular antioxidant response.[7][13][14][15]

AMPK_Pathway cluster_nucleus Nucleus AMPK AMPK p-AMPK p-AMPK (Activated) AMPK->p-AMPK Nrf2 Nrf2 p-AMPK->Nrf2 phosphorylates p-Nrf2 p-Nrf2 (Activated) Nrf2->p-Nrf2 Nrf2_nucleus Nrf2 p-Nrf2->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription Cellular\nAntioxidant\nResponse Cellular Antioxidant Response Antioxidant Genes->Cellular\nAntioxidant\nResponse

Caption: AMPK-mediated antioxidant signaling.

Conclusion

References

A Comparative Analysis of the Anti-inflammatory Effects of Vanillic Acid and Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two prominent phenolic compounds: vanillic acid and gallic acid. By examining their mechanisms of action and effects on key inflammatory mediators, this analysis aims to inform research and development in the field of anti-inflammatory therapeutics. The information is supported by experimental data from various in vitro and in vivo studies.

Overview of Anti-inflammatory Mechanisms

Both this compound and gallic acid exert their anti-inflammatory effects primarily by modulating crucial signaling pathways and reducing the expression and release of pro-inflammatory molecules.

This compound , a benzoic acid derivative and an oxidized form of vanillin, has demonstrated significant anti-inflammatory potential.[1] Its mechanisms involve the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3] By inhibiting these pathways, this compound effectively reduces the production of various inflammatory mediators, including pro-inflammatory cytokines, nitric oxide (NO), and cyclooxygenase-2 (COX-2).[1][4]

Gallic Acid , a trihydroxybenzoic acid found in numerous plants, is also well-documented for its potent anti-inflammatory properties.[5][6] Similar to this compound, its primary anti-inflammatory mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways.[5][7] This leads to a decrease in the release of inflammatory cytokines and chemokines and interference with the function of immune cells like polymorphonuclear leukocytes.[7][8]

A key study directly comparing the two in an in vitro model of neurodegeneration found that both compounds significantly reduced the expression of cyclooxygenase-2 (COX-2) and NF-κB, underscoring their shared mechanisms of action.[9][10]

Comparative Efficacy on Inflammatory Markers

The following tables summarize quantitative and qualitative data from studies investigating the effects of this compound and gallic acid on key inflammatory markers. It is important to note that experimental conditions, cell types, and concentrations may vary between studies, affecting direct comparability.

Table 1: Effect on Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS)
CompoundModel SystemEffect on NO ProductionEffect on iNOS ExpressionReference
This compound LPS-stimulated mouse peritoneal macrophagesSuppressed NO productionSuppressed iNOS expression[1]
o-Vanillic Acid LPS-activated J774A.1 macrophagesConcentration-dependent decreaseDecreased gene expression[11][12]
Gallic Acid LPS-activated J774A.1 macrophagesSimilar suppressive effect to o-Vanillic AcidNot specified[11][12]
Table 2: Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
CompoundModel SystemEffect on TNF-αEffect on IL-6Effect on IL-1βReference
This compound LPS-stimulated mouse peritoneal macrophagesInhibited productionInhibited productionNot specified[1][2]
This compound LPS-treated human lung fibroblastsReduced levelsReduced levelsReduced levels[3]
This compound Stimulated human neutrophilsSuppressed releaseNot specifiedNot specified[13]
Gallic Acid General (Review)Reduces releaseReduces releaseReduces release[5][6][7]
Table 3: Effect on Cyclooxygenase-2 (COX-2)
CompoundModel SystemEffect on COX-2 Expression/ActivityReference
This compound LPS-stimulated mouse peritoneal macrophagesSuppressed enhanced levels of COX-2[1]
This compound In vitro mouse model of neurodegenerationSignificantly reduced expression[9][10]
Gallic Acid Leukemia cell linesInhibited COX-2 activity[14]
Gallic Acid In vitro mouse model of neurodegenerationSignificantly reduced expression[9][10]

Key Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of both compounds converge on the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.

Anti_Inflammatory_Signaling_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_cascade MAPK (ERK, JNK, p38) TLR4->MAPK_cascade IKK IKK TLR4->IKK Gene_Expression Pro-inflammatory Gene Expression MAPK_cascade->Gene_Expression IκBα IκBα IKK->IκBα phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 releases NFκB_translocation NF-κB (p65/p50) NFκB_p65_p50->NFκB_translocation translocates NFκB_translocation->Gene_Expression Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Gene_Expression->Mediators VA_GA This compound & Gallic Acid VA_GA->MAPK_cascade VA_GA->IKK Inhibition

Caption: Inhibition of NF-κB and MAPK pathways by Vanillic and Gallic Acid.

The general workflow for assessing these compounds in vitro involves stimulating immune cells and subsequently measuring key inflammatory markers.

Experimental_Workflow cluster_assays 6. Downstream Assays Cell_Culture 1. Culture Immune Cells (e.g., Macrophages) Pre_treatment 2. Pre-treat with Vanillic or Gallic Acid Cell_Culture->Pre_treatment Stimulation 3. Induce Inflammation (e.g., with LPS) Pre_treatment->Stimulation Incubation 4. Incubate for a Defined Period Stimulation->Incubation Sample_Collection 5. Collect Supernatant and Cell Lysates Incubation->Sample_Collection NO_Assay Nitric Oxide Assay (Griess Reagent) Sample_Collection->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Sample_Collection->Cytokine_Assay Expression_Analysis Gene/Protein Expression (qRT-PCR / Western Blot) Sample_Collection->Expression_Analysis

Caption: General workflow for in vitro anti-inflammatory compound screening.

Detailed Experimental Protocols

The following are representative protocols for key assays used to evaluate the anti-inflammatory effects of vanillic and gallic acid.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures nitrite (B80452) (NO₂⁻), a stable product of NO in aqueous solutions.

  • Cell Seeding and Treatment:

    • Seed macrophages (e.g., RAW 264.7 or J774A.1) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or gallic acid for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation. Include control wells (untreated, LPS only, compound only).

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.[15]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[15]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol outlines the quantification of cytokines like TNF-α, IL-6, or IL-1β in culture supernatants.

  • Sample Preparation:

    • Culture and treat cells as described in Protocol 1 (steps 1.1-1.4). The incubation time may be shorter (e.g., 6-24 hours) depending on the cytokine.

    • Collect the culture supernatants and centrifuge to remove cell debris. Supernatants can be used immediately or stored at -80°C.[16]

  • ELISA Procedure:

    • Use a commercial ELISA kit for the specific cytokine of interest (e.g., human or mouse TNF-α, IL-6, IL-1β).

    • Coat a 96-well plate with the capture antibody overnight at 4°C.[16]

    • Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.

    • Add standards and prepared samples (supernatants) to the wells and incubate for 2 hours at room temperature.[17]

    • Wash the plate, then add the biotin-conjugated detection antibody and incubate for 1-2 hours.[16]

    • Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 20-30 minutes.[16]

    • Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color develops.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[18]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.

    • Determine the cytokine concentration in the samples from the standard curve.

Protocol 3: iNOS and COX-2 Protein Expression (Western Blot)

This protocol is used to determine the protein levels of iNOS and COX-2 in cell lysates.

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells in 6-well plates as described previously.

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for iNOS or COX-2 overnight at 4°C. Also, probe a separate membrane (or the same one after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.

Conclusion

Both this compound and gallic acid are potent phenolic compounds with significant anti-inflammatory activities. Their primary mechanism of action involves the suppression of the pro-inflammatory NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the production of key inflammatory mediators, including nitric oxide, pro-inflammatory cytokines (TNF-α, IL-6), and enzymes like COX-2 and iNOS.

While direct, comprehensive comparative studies are limited, available data suggests that both compounds are effective inhibitors of inflammatory processes.[9][10][11][12] Gallic acid, with its three hydroxyl groups compared to this compound's one, is often considered a more potent antioxidant, which may contribute to its anti-inflammatory capacity. However, the specific efficacy can be context-dependent, varying with the cell type, inflammatory stimulus, and experimental model. Further head-to-head studies are warranted to delineate the specific advantages and therapeutic potential of each compound in different inflammatory conditions.

References

Protocatechuic acid versus vanillic acid: which has better antibacterial properties?

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the antibacterial properties of protocatechuic acid and vanillic acid reveals subtle but significant differences in their efficacy and mechanisms of action. Both are naturally occurring phenolic compounds with established antimicrobial activities, but their performance can vary depending on the bacterial species and the specific metric being evaluated (e.g., inhibition of planktonic growth versus biofilm eradication). This guide synthesizes experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antibacterial Activity

A key study directly comparing the two compounds against uropathogenic Escherichia coli (UPEC) provides valuable quantitative insights. This compound demonstrated slightly better performance across all tested parameters, exhibiting lower minimum concentrations required for inhibition and eradication of both planktonic bacteria and biofilms.[1][2]

ParameterProtocatechuic Acid (mM)This compound (mM)Bacterial Strain
Minimum Inhibitory Concentration (MIC) 12.98[1][2]11.80[1][2]Uropathogenic E. coli
Minimum Bactericidal Concentration (MBC) 19.46[1][2]17.84[1][2]Uropathogenic E. coli
Min. Biofilm Inhibitory Concentration (MBIC) 11.03[1][2]7.13[1][2]Uropathogenic E. coli
Min. Biofilm Eradication Concentration (MBEC) 25.95[2]23.78[2]Uropathogenic E. coli

Other studies have reported varying MIC values for these acids against different bacteria. For instance, protocatechuic acid showed an MIC of 2.5 mg/ml against Yersinia enterocolitica[3], while this compound had an MIC of 0.8 mg/mL against carbapenem-resistant Enterobacter hormaechei and 600 µg/mL against carbapenem-resistant Enterobacter cloacae.[4][5][6][7] These findings highlight that the relative effectiveness of each acid can be strain-dependent.

Mechanisms of Antibacterial Action

Both protocatechuic acid and this compound share a primary mechanism of action that involves compromising the bacterial cell membrane. However, the downstream effects and specific cellular consequences have been detailed in various studies.

Protocatechuic Acid (PCA)

The antibacterial mechanism of PCA is multifaceted. Its primary actions include:

  • Disruption of Membrane Integrity : PCA disrupts the bacterial cell membrane, leading to the leakage of intracellular contents.[3][8]

  • Metabolic Interference : It interferes with key bacterial metabolic processes.[3]

  • Inhibition of Biofilm Formation : PCA effectively hinders the ability of bacteria to form biofilms.[3]

  • Morphological Alterations : Treatment with PCA results in visible damage to bacterial cells, including swelling and disintegration.[3]

  • Oxidative Stress : It has been shown to enhance the generation of reactive oxygen species (ROS) within bacteria, leading to oxidative damage.[8]

This compound (VA)

This compound's mode of action is centered on causing severe membrane damage, which triggers a cascade of lethal events for the bacterium:

  • Cell Membrane Rupture : VA effectively ruptures the cell membrane, compromising its function as a selective barrier.[4][9]

  • Disruption of Cellular Energetics : This membrane damage leads to a significant decrease in intracellular ATP concentration, a drop in intracellular pH, and dissipation of the membrane potential.[4][6][9]

  • Inhibition of Biofilms : VA shows potent activity in preventing biofilm formation and is also capable of killing bacteria already embedded within a mature biofilm.[4][5]

  • Morphological Changes : Similar to PCA, VA causes distinct alterations in cell morphology, indicative of severe cellular stress and damage.[4][6]

cluster_0 Phenolic Acid (PCA/VA) cluster_1 Bacterial Cell PhenolicAcid Phenolic Acid Membrane Cell Membrane PhenolicAcid->Membrane Disruption Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability ATP ATP Depletion Cytoplasm->ATP pH Intracellular pH Decrease Cytoplasm->pH Potential Membrane Potential Collapse Cytoplasm->Potential Leakage Leakage of Contents Cytoplasm->Leakage ROS ROS Increase Cytoplasm->ROS Death Cell Death ATP->Death pH->Death Potential->Death Leakage->Death ROS->Death

Caption: General antibacterial mechanism of phenolic acids.

Experimental Protocols

The quantitative data presented above are typically derived from standardized antimicrobial susceptibility testing methods. The broth microdilution assay is a cornerstone technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution Method for MIC Determination
  • Preparation of Reagents : A two-fold serial dilution of the test compound (protocatechuic acid or this compound) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation : The bacterial strain to be tested is cultured to a specific turbidity, typically corresponding to a standardized cell density (e.g., 0.5 McFarland standard, which equals approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10] This is typically assessed by visual inspection or by measuring the optical density using a plate reader.

  • Controls : A positive control well (containing bacteria and medium but no test compound) and a negative control well (containing only medium) are included to ensure the validity of the experiment.[10]

MBC Determination

Following the MIC determination, the MBC is found by taking an aliquot from the wells that showed no visible growth and plating it onto an agar (B569324) medium that does not contain the test compound. After further incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

A Prepare Serial Dilution of Phenolic Acid in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) B->C D Incubate plate (e.g., 37°C for 18-24h) C->D E Observe for visible growth. Determine MIC. D->E F Subculture from clear wells onto agar plates E->F No Growth G Incubate agar plates F->G H Count colonies. Determine MBC. G->H

Caption: Workflow for MIC and MBC determination.

Conclusion

Based on the available direct comparative data, This compound demonstrates slightly superior antibacterial and antibiofilm properties against uropathogenic E. coli when compared to protocatechuic acid . It consistently requires lower concentrations to inhibit growth, kill planktonic cells, and both inhibit and eradicate biofilms.[1][2] Both compounds, however, are effective antibacterial agents that function primarily by disrupting the bacterial cell membrane and inducing subsequent lethal intracellular events.[3][9] The choice between the two may ultimately depend on the target pathogen, as their efficacy can be strain-dependent, and other factors such as bioavailability and toxicity in a specific application.

References

A Comparative Guide to the Neuroprotective Effects of Vanillic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanillic acid, a phenolic compound found in various plants and fruits, and its ester derivatives are emerging as promising candidates in the search for novel neuroprotective agents. Their antioxidant and anti-inflammatory properties form the cornerstone of their therapeutic potential against neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective effects of this compound and its esters, supported by experimental data to aid in research and development.

At a Glance: Comparative Efficacy

The neuroprotective potential of this compound and its esters is primarily attributed to their ability to combat oxidative stress and neuroinflammation. While direct comparative studies on the neuroprotective effects of a full range of this compound esters are still emerging, existing data on their antioxidant capacities and the neuroprotective effects of specific compounds offer valuable insights.

CompoundModel of NeurotoxicityKey Neuroprotective OutcomesEfficacy Highlights
This compound LPS-induced neuroinflammation in miceReduced expression of inflammatory markers (RAGE, p-JNK, p-NF-κB, TNF-α, IL-1β, COX-2). Attenuated amyloidogenesis (reduced BACE-1 and Aβ levels). Reversed synaptic loss and improved memory.[1]Demonstrates broad-spectrum anti-inflammatory and anti-amyloidogenic effects.
MPTP-induced Parkinson's model in zebrafishModest neuroprotective effects. Increased dopamine (B1211576) transporter (dat) gene expression by 3-fold and th1 expression by 54% compared to MPTP-treated larvae. Reduced p53 expression by 15.7%.[2]Shows some protective effects on dopaminergic neurons, though less potent than other tested compounds like ferulic acid.
Fe2+-induced oxidative toxicity in brain tissueAmeliorated oxidative imbalance, reduced malondialdehyde and nitric oxide levels.[3]Inferred to have a neuroprotective effect, though vanillin (B372448) was found to be more potent in this model.[3]
Ethyl Vanillin Aβ-induced neurotoxicity in PC12 cellsRestrained the decrease in cell viability and apoptosis. Alleviated intracellular lipid peroxidation and ROS production. Partially reversed the reduction in antioxidant enzyme activities (SOD, CAT, GSH-Px).Shows significant protection against amyloid-beta induced oxidative stress and apoptosis.
Methyl Vanillate No direct neuroprotection studies found.Potent antioxidant. In cancer cell lines, it exhibited a pro-oxidant action, increasing ROS generation.[4]Antioxidant capacity suggests potential for neuroprotection, but further research is needed to confirm this in neuronal models.
Propyl Vanillate No neuroprotection studies found.No data available.-
Butyl Vanillate No direct neuroprotection studies found.Showed strong antioxidant activity in chemical assays.Antioxidant capacity suggests potential for neuroprotection, but requires investigation in biological systems.

Unveiling the Mechanisms: Key Signaling Pathways

The neuroprotective effects of this compound and its derivatives are orchestrated through the modulation of several critical signaling pathways involved in inflammation, oxidative stress, and cell survival.

One of the primary mechanisms of this compound's neuroprotective action is its ability to suppress neuroinflammation. In models of lipopolysaccharide (LPS)-induced neurotoxicity, this compound has been shown to inhibit the Receptor for Advanced Glycation End products (RAGE) signaling pathway.[1] This, in turn, downregulates the phosphorylation of c-Jun N-terminal kinase (p-JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (p-NF-κB), leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and COX-2.[1]

G LPS LPS RAGE RAGE LPS->RAGE pJNK p-JNK RAGE->pJNK pNFkB p-NF-κB pJNK->pNFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, COX-2) pNFkB->ProInflammatory Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation VanillicAcid This compound VanillicAcid->pJNK Inhibits

Caption: this compound's anti-inflammatory pathway.

Experimental Corner: Methodologies for Assessing Neuroprotection

The evaluation of the neuroprotective effects of this compound and its esters involves a range of in vitro and in vivo experimental models.

In Vitro Neuroprotection Assays

1. Induction of Neuronal Damage:

  • Oxidative Stress Models: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons are exposed to pro-oxidants like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone (B1679576) to mimic the oxidative damage seen in neurodegenerative diseases.[5]

  • Excitotoxicity Models: Overstimulation of glutamate (B1630785) receptors, leading to neuronal death, is induced using agents like N-methyl-D-aspartate (NMDA) or kainic acid.

  • Neuroinflammation Models: Microglial cells (e.g., BV2) or co-cultures of neurons and glia are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1]

  • Protein Aggregation Models: Cells are treated with pre-aggregated amyloid-beta (Aβ) peptides to model aspects of Alzheimer's disease.

2. Assessment of Neuroprotection:

  • Cell Viability Assays: The number of surviving cells after treatment with the neurotoxin and the test compound is quantified using assays like MTT, MTS, or LDH release.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes such as DCFH-DA.

  • Apoptosis Assays: The extent of programmed cell death is determined by methods like TUNEL staining, caspase activity assays, or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

  • Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., nitric oxide) in the cell culture medium are quantified using ELISA or qPCR.

  • Western Blotting: The expression levels of key proteins involved in signaling pathways related to cell death, inflammation, and antioxidant defense are analyzed.

G cluster_induction Induction of Neuronal Damage cluster_treatment Treatment cluster_assessment Assessment of Neuroprotection Induction Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) Toxin Neurotoxin (e.g., H₂O₂, Aβ, LPS) Treatment This compound / Esters cluster_assessment cluster_assessment Viability Cell Viability (MTT, LDH) ROS ROS Measurement Apoptosis Apoptosis Assays Inflammation Inflammatory Markers

Caption: General workflow for in vitro neuroprotection assays.

In Vivo Neuroprotection Models
  • Models of Parkinson's Disease: Neurodegeneration of dopaminergic neurons is induced by systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA in rodents or zebrafish.[2]

  • Models of Alzheimer's Disease: Intracerebroventricular (ICV) injection of amyloid-beta peptides or the use of transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1).

  • Models of Cerebral Ischemia: Focal or global cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) or bilateral common carotid artery occlusion, respectively.[2]

  • Models of Neuroinflammation: Systemic injection of LPS is used to induce a robust inflammatory response in the brain.[1]

Structure-Activity Relationship: The Role of the Ester Group

The chemical structure of this compound and its esters plays a crucial role in their biological activity. The presence of the phenolic hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring is essential for their antioxidant properties. The esterification of the carboxylic acid group of this compound to form its esters can influence their physicochemical properties, such as lipophilicity.

An increase in the alkyl chain length of the ester group generally leads to increased lipophilicity. This can enhance the ability of the compound to cross cell membranes and potentially the blood-brain barrier, which may lead to improved neuroprotective efficacy. However, an excessively long alkyl chain might decrease water solubility and bioavailability. Therefore, a balance in lipophilicity is likely crucial for optimal neuroprotective activity. Further research is needed to fully elucidate the structure-activity relationship of this compound esters in the context of neuroprotection.

Future Directions

While this compound has demonstrated significant neuroprotective potential, the comparative efficacy of its various esters remains an area ripe for further investigation. Future studies should focus on:

  • Direct comparative studies: Conducting head-to-head comparisons of a series of this compound esters (methyl, ethyl, propyl, butyl, etc.) in standardized in vitro and in vivo models of neurodegeneration.

  • Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound esters to understand their bioavailability in the central nervous system.

  • Elucidation of mechanisms: Delving deeper into the specific molecular targets and signaling pathways modulated by different esters to understand any variations in their neuroprotective mechanisms.

By systematically exploring the neuroprotective landscape of this compound and its esters, the scientific community can pave the way for the development of novel and effective therapies for a range of devastating neurodegenerative disorders.

References

Vanillic Acid Shows Promise in Animal Models for Cancer Therapy, Yet Comparative Data with Standard Chemotherapeutics Remains Limited

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have demonstrated the potential of vanillic acid, a naturally occurring phenolic compound, as an anticancer agent in various animal models. Research highlights its ability to inhibit tumor growth and modulate key signaling pathways involved in cancer progression. However, a direct comparison with established chemotherapeutic drugs is not yet widely available, underscoring the need for further investigation to position this compound in the current landscape of cancer treatment.

Efficacy of this compound in Preclinical Cancer Models

This compound has shown notable anticancer effects in several animal models, primarily in colon, oral, and liver cancer.

Human Colon Cancer Xenograft Model:

In a significant study utilizing a xenograft model with HCT116 human colon cancer cells in nude mice, this compound demonstrated a dose-dependent inhibition of tumor growth. Oral administration of this compound at doses of 10 mg/kg and 30 mg/kg resulted in a substantial reduction in both tumor volume and weight compared to the control group.

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³)Mean Tumor Weight (g)
Control (Vehicle)-Oral~1200~1.0
This compound10 mg/kgOral~700~0.6
This compound30 mg/kgOral~400~0.4

Chemically-Induced Oral Cancer Model:

In a hamster buccal pouch model of oral carcinogenesis induced by the chemical carcinogen 7,12-dimethylbenz(a)anthracene (DMBA), oral administration of this compound was found to be effective. While specific quantitative data on tumor inhibition is not available, the study reported that this compound treatment restored key biochemical markers to near-normal levels, suggesting a protective effect against the development of oral cancer.

Hepatocarcinogenesis Rat Model:

In a rat model of liver cancer induced by diethylnitrosamine and 1,2-dimethylhydrazine, this compound treatment led to a significant reduction in the number of preneoplastic lesions in the liver. This indicates a potential role for this compound in preventing or slowing the progression of liver cancer.

Mechanistic Insights into Anticancer Activity

The anticancer properties of this compound are attributed to its ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation. In human colon cancer cells, this compound has been shown to inhibit the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK signaling pathways.[1] Additionally, it has been reported to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.

Below is a diagram illustrating the proposed signaling pathway inhibition by this compound in cancer cells.

Vanillic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras Ras Receptor Tyrosine Kinases->Ras PI3K PI3K Receptor Tyrosine Kinases->PI3K This compound This compound Raf Raf This compound->Raf mTOR mTOR This compound->mTOR IKK IKK This compound->IKK Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis ERK->Proliferation, Survival, Angiogenesis Akt Akt PI3K->Akt Akt->mTOR Akt->IKK p70S6K p70S6K mTOR->p70S6K 4E-BP1 4E-BP1 mTOR->4E-BP1 p70S6K->Proliferation, Survival, Angiogenesis 4E-BP1->Proliferation, Survival, Angiogenesis IκBα IκBα IKK->IκBα inhibits NF-κB NF-κB IκBα->NF-κB releases NF-κB->Proliferation, Survival, Angiogenesis Xenograft_Workflow HCT116 Cell Culture HCT116 Cell Culture Subcutaneous Injection Subcutaneous Injection HCT116 Cell Culture->Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Groups Control (Vehicle) This compound (10 mg/kg) This compound (30 mg/kg) Randomization->Treatment Groups Data Collection Tumor Volume & Weight Measurement Treatment Groups->Data Collection

References

A Comparative Guide to HPLC and UV-Spectrophotometry for Vanillic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectrophotometry, for the quantification of vanillic acid. The information presented is collated from scientific literature to aid in the selection of the most appropriate method based on specific analytical needs.

This compound, a phenolic compound found in various plants, is recognized for its antioxidant and anti-inflammatory properties, making its precise measurement critical in quality control and research. Both HPLC and UV-spectrophotometry offer viable methods for its quantification, each with distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC stands as a powerhouse for the separation, identification, and quantification of individual components within a mixture. Its high resolution and sensitivity make it a preferred method for complex samples. Validated HPLC methods for this compound demonstrate excellent performance in terms of linearity, precision, and sensitivity.

UV-Visible Spectrophotometry: A Rapid and Cost-Effective Alternative

UV-Visible spectrophotometry is a simpler, faster, and more cost-effective technique that measures the absorption of light by a substance at a specific wavelength. While it may lack the specificity of HPLC, particularly in complex matrices, it can be a reliable method for the quantification of a known compound in a relatively pure sample.

Comparative Performance Data

The following table summarizes the key performance parameters for the quantification of this compound using validated HPLC and a representative UV-spectrophotometric method.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Chromatographic separation followed by detectionMeasurement of light absorbance
Specificity High (separates this compound from other components)Lower (potential for interference from other absorbing compounds)
Linearity (R²) > 0.999[1]> 0.997[2]
Limit of Detection (LOD) ~ 0.40 µg/mL[1]Typically in the low µg/mL range
Limit of Quantification (LOQ) ~ 1.2 µg/mL[1]Typically in the low to mid µg/mL range
Precision (%RSD) < 2%[2]< 2%[2]
Accuracy (% Recovery) 98-102%98-102%[2]
Analysis Time Longer (typically 10-30 minutes per sample)Shorter (typically a few minutes per sample)
Cost & Complexity Higher (instrumentation and solvent costs)Lower (simpler instrumentation)

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the cross-validation of HPLC and UV-spectrophotometric methods for this compound quantification.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Spectrophotometry Analysis cluster_validation Method Validation (ICH Guidelines) cluster_data Data Analysis and Comparison stock Prepare this compound Stock Solution standards Prepare Calibration Standards (Series of Dilutions) stock->standards sample Prepare Sample Solution (e.g., Extract, Formulation) stock->sample hplc_system HPLC System (Pump, Injector, Column, Detector) standards->hplc_system Inject uv_system UV-Vis Spectrophotometer standards->uv_system Measure sample->hplc_system Inject sample->uv_system Measure separation Chromatographic Separation hplc_system->separation linearity Linearity hplc_system->linearity accuracy Accuracy (% Recovery) hplc_system->accuracy precision Precision (Repeatability & Intermediate) hplc_system->precision lod_loq LOD & LOQ hplc_system->lod_loq specificity Specificity hplc_system->specificity detection_hplc UV Detection separation->detection_hplc chromatogram Obtain Chromatogram detection_hplc->chromatogram cal_curve_hplc Construct HPLC Calibration Curve chromatogram->cal_curve_hplc scan Wavelength Scan (Determine λmax) uv_system->scan uv_system->linearity uv_system->accuracy uv_system->precision uv_system->lod_loq uv_system->specificity absorbance Measure Absorbance at λmax scan->absorbance cal_curve_uv Construct UV-Vis Calibration Curve absorbance->cal_curve_uv quant_hplc Quantify this compound (HPLC) cal_curve_hplc->quant_hplc comparison Compare Results quant_hplc->comparison quant_uv Quantify this compound (UV-Vis) cal_curve_uv->quant_uv quant_uv->comparison

Caption: Cross-validation workflow for HPLC and UV-Vis Spectrophotometry.

Detailed Experimental Protocols

HPLC Method for this compound Quantification

This protocol is a representative example based on published methods.[1]

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: ODS-3 (150 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A suitable mixture of methanol (B129727) and water, often with a small percentage of acid (e.g., acetic acid or phosphoric acid) to improve peak shape. The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.[1]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Spectrophotometric Method for this compound Quantification

This protocol is a general procedure based on the principles of UV-spectrophotometry and data from related compounds.

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and that does not absorb significantly at the analytical wavelength (e.g., methanol, ethanol, or a suitable buffer).

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound across the UV range (typically 200-400 nm). This compound exhibits absorption maxima around 260 nm and 290 nm. The most suitable wavelength should be chosen based on sensitivity and potential interferences.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by diluting the stock solution to concentrations that yield absorbances within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration that falls within the calibration range. If necessary, filter the sample to remove any particulate matter.

  • Quantification: Measure the absorbance of the standards and the sample at the predetermined λmax. Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Conclusion: Method Selection

The choice between HPLC and UV-spectrophotometry for this compound quantification hinges on the specific requirements of the analysis.

  • HPLC is the superior choice for complex samples where specificity is crucial to differentiate this compound from other components. It is the gold standard for regulatory submissions and when high accuracy and precision are demanded.

  • UV-spectrophotometry is a suitable and efficient method for routine analysis of relatively pure samples , such as in quality control of a known formulation or for rapid screening purposes. Its simplicity, speed, and lower cost make it an attractive option when high sample throughput is necessary and the sample matrix is well-defined.

Ultimately, a thorough cross-validation of both methods, as outlined in the workflow, is recommended to ensure the reliability and comparability of analytical results, providing a comprehensive understanding of the analytical capabilities for this compound quantification.

References

Comparative study of vanillic acid extraction methods from different plant materials.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for extracting vanillic acid from different plant materials. This compound, a phenolic compound found in a variety of plants, is of significant interest to the scientific community due to its antioxidant, anti-inflammatory, and neuroprotective properties. The efficiency of its extraction is crucial for research and the development of new therapeutic agents. This document outlines quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable extraction methodology.

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of this compound. Modern techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) are often more efficient in terms of time and solvent consumption compared to traditional methods like maceration and Soxhlet extraction.[1][2]

The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of different extraction techniques across several plant materials.

Plant MaterialExtraction MethodSolventTemperature (°C)TimeThis compound YieldReference
Amomum villosumSolvent Extraction (Optimized)Ethanol48.3674 min0.545 mg/g[3]
Olive PomaceMicrowave-Assisted Extraction (MAE)Acetone:Water (100%)6015 min292.11 µg/g (as vanillin)[4]
Olive PomaceUltrasound-Assisted Hydroethanolic Extraction (USAHE)Ethanol-Water--Present, but not quantified[5]
Vanilla planifolia (pods)Microwave-Assisted Extraction (MAE)Ethanol/Water (40:60 v/v)--Present, part of 1.8% total vanillin (B372448)[6]
Vanilla planifolia (pods)Ultrasound-Assisted Extraction (UAE)Ethanol/Water (40:60 v/v)--Present, part of 0.99% total vanillin[6]
Vanilla planifolia (pods)Conventional Solvent ExtractionEthanol/Water (40:60 v/v)Room Temp24 hPresent, part of 1.25% total vanillin[6]
Vanilla planifolia (beans)Supercritical Fluid Extraction (SFE)CO₂50180 min177.211 mg (as vanillin from sample)[7]
Hashemi Rice BranUltrasonic ExtractionEthanol-Water (50:50 v/v)--Part of 288.40 mg/100g DM total phenolics[8]
Hashemi Rice BranMacerationEthanol-Water (50:50 v/v)--Part of 270.51 mg/100g DM total phenolics[8]

Note: Direct comparative studies quantifying this compound across multiple modern extraction methods from a single plant source are limited. Much of the available data focuses on vanillin or total phenolic content. The data presented should be interpreted with consideration of the different analytical methods and units used in the respective studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides protocols for key extraction techniques discussed in this guide.

Soxhlet Extraction

This conventional method is often used as a benchmark for comparison with modern techniques.[1][9]

Objective: To extract phenolic compounds, including this compound, from a solid plant matrix.

Materials and Equipment:

  • Dried and powdered plant material

  • Soxhlet apparatus (including flask, extractor, and condenser)

  • Heating mantle

  • Cellulose (B213188) thimble

  • Extraction solvent (e.g., ethanol, methanol)[10]

  • Rotary evaporator

Procedure:

  • Place a known amount of the powdered plant material into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with the appropriate volume of extraction solvent.

  • Assemble the Soxhlet apparatus and connect it to a condenser.

  • Heat the solvent using a heating mantle to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.

  • Once the extractor is filled with the solvent, it will siphon back into the flask, carrying the extracted compounds.

  • Allow the process to cycle for a predetermined duration (e.g., 6-48 hours).[11]

  • After extraction, cool the apparatus and collect the extract from the flask.

  • Concentrate the extract using a rotary evaporator to remove the solvent.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing the extraction process.[4] It is known for its reduced extraction time and lower energy consumption compared to conventional methods.[12]

Objective: To efficiently extract this compound from plant materials using ultrasonic waves.

Materials and Equipment:

  • Powdered plant material

  • Extraction solvent (e.g., ethanol, ethanol-water mixture)[6]

  • Ultrasonic bath or probe sonicator[4]

  • Beaker or flask

  • Filtration system (e.g., filter paper, vacuum filtration)

  • Rotary evaporator

Procedure:

  • Mix a known quantity of the powdered plant material with a specific volume of the extraction solvent in a beaker or flask.

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specified frequency (e.g., 20 kHz) and power for a set duration (e.g., 30-60 minutes).[4][13]

  • Maintain a constant temperature during the extraction process if required.

  • After sonication, filter the mixture to separate the solid residue from the liquid extract.

  • Wash the residue with a fresh portion of the solvent to ensure complete recovery of the analyte.

  • Combine the filtrates and concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction of target compounds.[14][15]

Objective: To rapidly extract this compound from plant materials using microwave energy.

Materials and Equipment:

  • Powdered plant material

  • Microwave-transparent extraction vessel

  • Microwave extraction system[15]

  • Extraction solvent (e.g., ethanol, ethanol-water mixture)[6]

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place a known amount of the powdered plant material and the extraction solvent into the microwave-transparent vessel.

  • Seal the vessel and place it in the microwave extraction system.

  • Set the microwave power (e.g., 480 W), temperature, and extraction time (e.g., 10-15 minutes).[15][16]

  • Start the extraction program. The microwave energy will heat the solvent and promote the release of compounds from the plant matrix.

  • After the extraction is complete, allow the vessel to cool to a safe temperature.

  • Filter the mixture to separate the solid residue.

  • Concentrate the resulting extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. This method is highly selective and produces solvent-free extracts.[1][17]

Objective: To extract this compound from plant materials using supercritical CO₂.

Materials and Equipment:

  • Ground plant material (e.g., vanilla beans)

  • Supercritical fluid extractor

  • High-pressure CO₂ source

  • Co-solvent pump and co-solvent (e.g., ethanol), optional

  • Collection vessel

Procedure:

  • Pack the extraction vessel with a known weight of the ground plant material.

  • Pressurize the system with CO₂ to the desired supercritical state (e.g., 41.10 MPa).[7]

  • Heat the extraction vessel to the set temperature (e.g., 50°C).[7]

  • If using a co-solvent, introduce it at a specific flow rate.

  • Initiate the flow of supercritical CO₂ through the extraction vessel for a defined period (e.g., 180 minutes).[7]

  • The supercritical fluid containing the extracted compounds is then passed to a separator.

  • De-pressurize the fluid in the separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • Collect the extract from the separator.

Experimental and Biological Pathway Visualizations

To further elucidate the processes involved in this compound extraction and its biological activity, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Plant Material grinding Grinding/Milling plant_material->grinding maceration Maceration grinding->maceration Solvent soxhlet Soxhlet grinding->soxhlet Solvent uae UAE grinding->uae Solvent mae MAE grinding->mae Solvent sfe SFE grinding->sfe Supercritical CO2 filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration sfe->filtration concentration Concentration (Rotary Evaporation) filtration->concentration analysis Analysis (HPLC, etc.) concentration->analysis

Caption: General experimental workflow for the extraction of this compound from plant materials.

Vanillic_Acid_Biosynthesis cluster_pathway Phenylpropanoid Pathway cluster_conversion Conversion to this compound phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid C3H ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid COMT vanillic_acid This compound caffeic_acid->vanillic_acid vanillin Vanillin ferulic_acid->vanillin vanillin->vanillic_acid Oxidation

Caption: Simplified biosynthesis pathway of this compound in plants.

Vanillic_Acid_Signaling cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway cluster_ampk AMPK Pathway vanillic_acid This compound pi3k PI3K vanillic_acid->pi3k Activates ampk AMPK vanillic_acid->ampk Activates akt Akt pi3k->akt beta_catenin β-catenin akt->beta_catenin akt->beta_catenin Activates cell_proliferation Cell Proliferation beta_catenin->cell_proliferation Promotes oxidative_stress Oxidative Stress ampk->oxidative_stress Reduces

Caption: Key signaling pathways modulated by this compound.

References

Enhancing Vanillic Acid Bioavailability: A Head-to-Head Comparison of Novel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanillic acid, a phenolic compound with promising therapeutic properties, suffers from poor oral bioavailability, limiting its clinical utility. To overcome this challenge, various nanoformulations have been developed to enhance its absorption and systemic exposure. This guide provides a head-to-head comparison of the reported bioavailability of different this compound formulations, supported by experimental data and detailed methodologies.

Quantitative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters of different this compound formulations from preclinical studies. It is important to note that a direct comparative study of all formulations in a single head-to-head experiment is not yet available in the published literature. The data presented here is a compilation from individual studies comparing a specific formulation to unformulated this compound.

FormulationAnimal ModelDoseKey Bioavailability FindingsReference
Free this compound Rats2, 5, 10 mg/kg (oral)Oral bioavailability: 25.3-36.2%. Cmax: 0.42-0.92 µg/mL. Tmax: 0.55-0.64 h.[1]
TPGS-modified Liposomes MiceNot specifiedShowed enhanced bioavailability and sustained drug release compared to standard this compound.[2]
Pharmacosomes RatsNot specifiedDemonstrated a great improvement in bioavailability compared to this compound. The residence time was 3 times longer.[1]
Polymeric Micelles Not specifiedNot specifiedIncreased the relative oral bioavailability of this compound by 87%.[3]
Nanoemulsion Not specifiedNot specifiedDesigned to improve the bioavailability and stability of this compound.[4]
Silver Nanoparticles RatsNot specifiedA comparative study showed that this compound silver nanoparticles had a more protective effect against hepatotoxicity than this compound alone, suggesting potential for improved delivery.[1]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration. The lack of standardized reporting across studies makes direct cross-formulation comparisons challenging.

Experimental Protocols

The following sections detail the typical methodologies employed in the preclinical evaluation of this compound formulations.

Formulation Preparation
  • Liposomes: Often prepared using the thin-film hydration method. This involves dissolving lipids (e.g., phospholipids (B1166683) and cholesterol) and this compound in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.

  • Solid Lipid Nanoparticles (SLNs): Commonly formulated using high-pressure homogenization. The drug is dissolved in a melted lipid, and this lipid phase is then dispersed in a hot aqueous surfactant solution. This pre-emulsion is then subjected to high-pressure homogenization to produce SLNs.

  • Polymeric Micelles: Typically formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. This compound is encapsulated within the hydrophobic core of the micelles.

  • Nanoemulsions: These are prepared by high-energy emulsification methods, such as high-pressure homogenization or ultrasonication, to create fine oil-in-water or water-in-oil emulsions containing this compound.

In Vivo Bioavailability Studies
  • Animal Models: Male Sprague-Dawley or Wistar rats are commonly used models for pharmacokinetic studies.

  • Dosing: this compound formulations and the free drug (as a control) are typically administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or retro-orbital plexus at predetermined time points post-administration.

  • Sample Preparation: Plasma is separated from the blood samples by centrifugation. A protein precipitation step, often using acetonitrile, is employed to extract this compound from the plasma.

  • Analytical Method: The concentration of this compound in the plasma samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS/MS) detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), Cmax, and Tmax, to assess the bioavailability of the different formulations.

Visualizing the Process: Experimental Workflow and Absorption Pathway

To better understand the processes involved in evaluating and the mechanism of action of these formulations, the following diagrams are provided.

G cluster_prep Formulation Preparation cluster_invivo In Vivo Study cluster_analysis Analysis P1 This compound + Excipients P2 Formulation Technique (e.g., Homogenization, Hydration) P1->P2 P3 Characterization (Size, Zeta Potential, etc.) P2->P3 I1 Oral Administration to Rats P3->I1 Test Formulation I2 Serial Blood Sampling I1->I2 I3 Plasma Separation I2->I3 A1 Sample Preparation (Protein Precipitation) I3->A1 A2 HPLC or LC-MS/MS Analysis A1->A2 A3 Pharmacokinetic Modeling A2->A3 Conclusion Comparative Assessment A3->Conclusion Bioavailability Data

Experimental Workflow for Bioavailability Assessment.

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation Oral This compound Nanoformulation GI Protection from Degradation Oral->GI Absorption Enhanced Permeation and Retention GI->Absorption Bloodstream Increased Plasma Concentration Absorption->Bloodstream Increased Bioavailability Target Distribution to Target Tissues Bloodstream->Target

References

Vanillic Acid's Antioxidant Power Amplified in Combination with Other Phenolic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New research findings are illuminating the enhanced antioxidant potential of vanillic acid when combined with other phenolic compounds. This guide provides a comprehensive comparison of the synergistic and antagonistic effects observed in recent studies, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, derived from rigorous in vitro antioxidant assays, demonstrates that specific combinations of this compound with other phenolics can lead to a significant boost in antioxidant efficacy, a critical consideration in the development of novel therapeutics and functional foods.

Quantitative Analysis of Synergistic Antioxidant Effects

The antioxidant capacity of this compound in combination with other phenolic compounds has been evaluated using various assays, including the Ferric Reducing Antioxidant Power (FRAP), Oxygen Radical Absorbance Capacity (ORAC), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. The following tables summarize the key quantitative findings from published studies, highlighting the percentage of synergistic or antagonistic effects observed. A positive percentage indicates a synergistic effect, where the combined effect is greater than the sum of individual effects, while a negative percentage denotes an antagonistic effect.

Phenolic Combination Assay Concentration (µM) Interaction (%) Outcome Source
This compound + Gallic AcidFRAP100+35Synergistic[1]
This compound + Gallic AcidFRAP500+15Synergistic[1]
This compound + Gallic AcidFRAP1000+8Synergistic[1]
This compound + Gallic AcidORAC5-30Antagonistic[2]
This compound + Protocatechuic AcidFRAP100+42Synergistic[1]
This compound + Protocatechuic AcidFRAP500+25Synergistic[1]
This compound + Protocatechuic AcidFRAP1000+18Synergistic[1]
This compound + Protocatechuic AcidORAC5+85Synergistic[2]
This compound + Syringic AcidFRAP100+55Synergistic[1]
This compound + Syringic AcidFRAP500+38Synergistic[1]
This compound + Syringic AcidFRAP1000+29Synergistic[1]
This compound + Syringic AcidORAC5+112Synergistic[2]
This compound + Chlorogenic AcidDPPH100 (each)SynergisticSynergistic
This compound + Gallic Acid + Protocatechuic AcidDPPH66.7 (each)SynergisticSynergistic
This compound + Gallic Acid + Chlorogenic AcidDPPH66.7 (each)SynergisticSynergistic
This compound + Protocatechuic Acid + Chlorogenic AcidDPPH66.7 (each)AntagonisticAntagonistic

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation : Stock solutions of individual phenolic acids (e.g., this compound, gallic acid) are prepared in a suitable solvent (e.g., ethanol/water mixture). Equimolar mixtures of the phenolic acids are then prepared from the stock solutions to achieve the desired final concentrations.

  • Assay Procedure : 20 µL of the sample (individual compound or mixture) is mixed with 180 µL of the FRAP reagent in a 96-well plate.

  • Measurement : The absorbance is measured at 593 nm after a specific incubation period (e.g., 30 minutes) at 37°C.

  • Calculation of Synergy : The theoretical FRAP value for a mixture is calculated as the sum of the FRAP values of the individual components. The percentage of interaction is calculated as: [ (Experimental FRAP value - Theoretical FRAP value) / Theoretical FRAP value ] * 100. A positive value indicates synergy, while a negative value indicates antagonism.[2]

2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay evaluates the free radical scavenging capacity of antioxidants.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol (B129727) (e.g., 0.1 mM). The working solution is prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Stock solutions of individual phenolic acids and their mixtures are prepared as described for the FRAP assay.

  • Assay Procedure : A small volume of the sample (e.g., 100 µL) is added to the DPPH working solution (e.g., 2.9 mL) and mixed thoroughly.

  • Measurement : The absorbance is measured at 517 nm after a 30-minute incubation period in the dark at room temperature.

  • Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the formula: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] * 100.

  • Synergy Assessment : The interaction is determined by comparing the experimental scavenging activity of the mixture with the theoretical sum of the individual activities.

Visualizing the Mechanisms of Action

Experimental Workflow for Assessing Antioxidant Synergy

The following diagram illustrates a typical workflow for evaluating the synergistic antioxidant effects of phenolic compounds.

G cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis phenolic_stocks Prepare Stock Solutions of Individual Phenolic Acids mixtures Prepare Equimolar Mixtures phenolic_stocks->mixtures individual_activity Measure Individual Antioxidant Activity phenolic_stocks->individual_activity dpph DPPH Assay mixtures->dpph frap FRAP Assay mixtures->frap orac ORAC Assay mixtures->orac mixture_activity Measure Mixture Antioxidant Activity dpph->mixture_activity frap->mixture_activity orac->mixture_activity calculate_theoretical Calculate Theoretical Additive Effect individual_activity->calculate_theoretical compare Compare Experimental and Theoretical Values mixture_activity->compare calculate_theoretical->compare synergy_conclusion Determine Synergy, Antagonism, or Additivity compare->synergy_conclusion

Caption: Workflow for determining antioxidant synergy of phenolic compounds.

Putative Signaling Pathway for Cellular Antioxidant Defense

While direct experimental evidence for the synergistic activation of specific signaling pathways by this compound in combination with other phenolics is currently limited, individual phenolic compounds are known to activate cellular antioxidant defense mechanisms. The Nrf2-ARE pathway is a key regulator of endogenous antioxidant responses. The following diagram illustrates a generalized model of this pathway, which may be a target for the synergistic action of phenolic combinations.

G cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus phenolics This compound + Other Phenolics keap1_nrf2 Keap1-Nrf2 Complex phenolics->keap1_nrf2 Induce Dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induce Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Release nrf2_n Nrf2 nrf2->nrf2_n Translocation are Antioxidant Response Element (ARE) nrf2_n->are Binds to antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, GCL) are->antioxidant_genes cell_protection Enhanced Cellular Antioxidant Defense antioxidant_genes->cell_protection Leads to

Caption: Generalized Nrf2-ARE antioxidant signaling pathway.

Conclusion and Future Directions

The presented data strongly suggest that the antioxidant activity of this compound can be significantly modulated—and often enhanced—through combination with other phenolic compounds. These synergistic interactions are dependent on the specific compounds in the mixture and their concentrations. While in vitro chemical assays provide a valuable initial screening platform, further research is needed to elucidate the underlying molecular mechanisms of these synergistic effects at a cellular level. Specifically, studies investigating the combined impact of this compound and other phenolics on key antioxidant signaling pathways, such as the Nrf2 and AMPK pathways, are warranted to fully understand and harness their therapeutic potential. Such investigations will be instrumental in the rational design of more effective antioxidant formulations for pharmaceutical and nutraceutical applications.

References

Vanillic Acid: A Natural Preservative Challenging Synthetic Stalwarts in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of vanillic acid's efficacy as a food preservative reveals its potential as a formidable natural alternative to commonly used synthetic preservatives such as parabens, sodium benzoate (B1203000), and potassium sorbate. This guide offers a comparative look at the antimicrobial and antioxidant properties of these compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for food applications.

This compound, a phenolic compound found naturally in various plants, exhibits significant antimicrobial and antioxidant activities, positioning it as a promising candidate for clean-label food preservation. Its performance, when compared to its synthetic counterparts, showcases a compelling profile for inhibiting the growth of foodborne pathogens and retarding oxidative degradation.

Comparative Antimicrobial Efficacy

The primary role of a preservative is to inhibit the growth of spoilage microorganisms. The minimum inhibitory concentration (MIC) is a key metric for evaluating this, representing the lowest concentration of a substance that prevents visible growth of a microorganism. While direct comparative studies are limited, a compilation of data from various sources provides valuable insights into the relative antimicrobial strengths of these preservatives.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Other Preservatives against Various Microorganisms

PreservativeMicroorganismFood Matrix/MediumMICReference
This compound Enterobacter cloacae (Carbapenem-Resistant)Tryptic Soy Broth600 µg/mL[1]
Staphylococcus aureusNot Specified600 µg/mL[2]
Salmonella TyphiNot Specified600 µg/mL[2]
Proteus mirabilisNot Specified600 µg/mL[2]
Listeria monocytogenesLaboratory Medium (pH 5.0)10 mM
Sodium Benzoate Aspergillus nigerZobo Drink0.05% (w/v)[3]
Penicillium citrinumZobo Drink0.05% (w/v)[3]
Various FungiNot Specified1000 mg/L (for 91.2-95.8% inhibition)
Potassium Sorbate Various FungiNot Specified1000 mg/L (for 90.7-94.5% inhibition)
MoldsCheese0.05% to 0.3%[4]
Methylparaben Enterobacter cloacaeNot Specified2.6 mM
Propylparaben Enterobacter cloacaeNot Specified2.2 mM

Note: The data presented is a compilation from various studies and may not be directly comparable due to differences in experimental conditions.

Comparative Antioxidant Efficacy

Beyond antimicrobial properties, preservatives often contribute to food quality by preventing oxidation, which can lead to rancidity and loss of nutritional value. The antioxidant capacity of these compounds is a critical factor in their overall efficacy.

Table 2: Comparative Antioxidant Activity of this compound and Other Antioxidants

AntioxidantAssayFood Matrix/MediumEfficacyReference
This compound ABTS Radical ScavengingNot SpecifiedGreater than ascorbic acid and Trolox
Oxygen Radical ScavengingNot SpecifiedSuperior to ascorbic acid and Trolox
BHT (Butylated Hydroxytoluene) Crocin Bleaching AssayNot SpecifiedSimilar activity to vanillyl alcohol[5]
Vanillin Inhibition of Lipid PeroxidationNot SpecifiedLess effective than BHA and resveratrol (B1683913)[6]

Note: This table presents a summary of findings from different studies and is intended for general comparison.

Mechanisms of Action: A Look into the Signaling Pathways

The preservative efficacy of these compounds stems from their distinct mechanisms of action at the cellular level.

This compound: As a phenolic acid, this compound's antimicrobial action is attributed to its ability to disrupt the cell membrane integrity of microorganisms. This disruption leads to a decrease in intracellular ATP and pH, and alters the membrane potential, ultimately inhibiting microbial growth.[7]

Sodium Benzoate: The effectiveness of sodium benzoate is highly dependent on the pH of the food product, being most active in acidic conditions (pH 2.5-4.0).[8] In its undissociated form (benzoic acid), it penetrates the microbial cell membrane and interferes with energy metabolism by inhibiting ATP synthesis.[8]

Potassium Sorbate: This preservative inhibits the growth of molds, yeasts, and some bacteria. Its mechanism involves interfering with the transport of carbohydrates into the microbial cells and inhibiting oxidative and fermentative assimilation.[9]

Parabens: Parabens exert their antimicrobial effect by disrupting the microbial cell membrane and interfering with membrane transport processes.[7][9] The effectiveness of parabens increases with the length of their alkyl chain.[9]

Antimicrobial_Mechanisms cluster_vanillic_acid This compound cluster_sodium_benzoate Sodium Benzoate cluster_potassium_sorbate Potassium Sorbate cluster_parabens Parabens VA This compound VA_target Cell Membrane Disruption VA->VA_target Interacts with VA_effect1 Decreased Intracellular ATP VA_target->VA_effect1 Leads to VA_effect2 Altered Membrane Potential VA_target->VA_effect2 Leads to VA_effect3 Decreased Intracellular pH VA_target->VA_effect3 Leads to SB Sodium Benzoate (in acidic pH) SB_target Inhibition of Energy Metabolism SB->SB_target Penetrates cell and SB_effect Inhibition of ATP Synthesis SB_target->SB_effect PS Potassium Sorbate PS_target Metabolic Interference PS->PS_target Interferes with PS_effect1 Inhibition of Carbohydrate Transport PS_target->PS_effect1 PS_effect2 Inhibition of Oxidative Phosphorylation PS_target->PS_effect2 P Parabens P_target Cell Membrane Disruption P->P_target Disrupts P_effect Interference with Transport Processes P_target->P_effect MIC_Workflow start Start prep_preservative Prepare Serial Dilutions of Preservative start->prep_preservative prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_preservative->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate observe Observe for Microbial Growth incubate->observe determine_mic Determine MIC observe->determine_mic end End determine_mic->end Preservative_Comparison cluster_attributes Key Attributes cluster_preservatives Preservative Options Efficacy Antimicrobial & Antioxidant Efficacy VA This compound Efficacy->VA SB Sodium Benzoate Efficacy->SB PS Potassium Sorbate Efficacy->PS Parabens Parabens Efficacy->Parabens Safety Regulatory Status & Toxicity Safety->VA Safety->SB Safety->PS Safety->Parabens Label Consumer Perception (Natural vs. Synthetic) Label->VA Label->SB Label->PS Label->Parabens Application Food Matrix Compatibility (pH, solubility) Application->VA Application->SB Application->PS Application->Parabens Decision Optimal Preservative Selection VA->Decision Evaluation leads to SB->Decision Evaluation leads to PS->Decision Evaluation leads to Parabens->Decision Evaluation leads to

References

A comparative study of the tyrosinase inhibitory activity of vanillic acid and kojic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative efficacy of vanillic acid and kojic acid as tyrosinase inhibitors reveals nuances in their mechanisms and inhibitory concentrations. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis, supported by experimental data and detailed protocols, to inform future research and development in skin hyperpigmentation and enzymatic browning.

This compound and kojic acid are both recognized for their ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. While kojic acid is a well-established tyrosinase inhibitor and often used as a positive control in screening assays, this compound, a phenolic compound derived from vanilla, also demonstrates significant inhibitory potential.[1][2] This guide presents a comparative study of their tyrosinase inhibitory activities, drawing upon available experimental data to highlight their respective potencies and mechanisms of action.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for both this compound and kojic acid have been reported in various studies; however, it is crucial to note that these values can vary significantly based on the experimental conditions, such as the source of the tyrosinase enzyme (e.g., mushroom vs. mammalian), the substrate used (L-tyrosine or L-DOPA), and the assay conditions.[1][3][4]

CompoundIC50 (mM)SubstrateEnzyme SourceInhibition Type
This compound 1.0L-DOPAMushroomMixed-type
Kojic Acid 1.80L-DOPAMushroomMixed-type

Note: The IC50 values presented are from a study that evaluated the diphenolase activity of mushroom tyrosinase and are for comparative purposes.[5] Absolute values may differ between studies.

Mechanism of Tyrosinase Inhibition

This compound: this compound is reported to act as a mixed-type inhibitor of tyrosinase.[6] This mode of inhibition suggests that it can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic activity. The presence of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring of this compound is believed to contribute to its inhibitory effect.[5]

Kojic Acid: Kojic acid is a well-characterized tyrosinase inhibitor that acts primarily by chelating the copper ions within the active site of the enzyme.[1][7] This action prevents the substrate from binding and effectively halts the enzymatic reaction. Kojic acid exhibits a competitive inhibitory effect on the monophenolase activity and a mixed inhibitory effect on the diphenolase activity of mushroom tyrosinase.[1][8]

Experimental Protocols

A standardized and meticulously executed experimental protocol is paramount for obtaining reliable and reproducible data in tyrosinase inhibition assays. Below is a detailed methodology for a typical in vitro mushroom tyrosinase inhibition assay.

Mushroom Tyrosinase Inhibition Assay Protocol

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 1000 U/mL). Keep the enzyme solution on ice.

  • L-DOPA Solution: Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh before use due to its susceptibility to auto-oxidation.

  • Test Compound and Positive Control Stock Solutions: Dissolve this compound and kojic acid in DMSO to create concentrated stock solutions (e.g., 100 mM).

  • Working Solutions: Prepare serial dilutions of the test compound and kojic acid in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the well should not exceed 1-2% to minimize its effect on enzyme activity.

3. Assay Procedure (96-well plate format):

  • Plate Setup: Add the following to each well of a 96-well plate:

    • Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Control Wells (No Inhibitor): 20 µL of DMSO/buffer (vehicle) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Blank Wells (No Enzyme): 20 µL of test compound dilution/vehicle + 160 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at room temperature (25°C) for 10 minutes.

  • Reaction Initiation: Add 20 µL of the 10 mM L-DOPA solution to all wells to start the enzymatic reaction. The total volume in each well will be 200 µL.

  • Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for 20-30 minutes to monitor the formation of dopachrome.

4. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Correct the reaction rates by subtracting the rate of the corresponding blank wells.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

  • Plot the percentage of inhibition against the concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.

Visualizing the Process and Pathway

To better understand the experimental process and the biological context, the following diagrams have been generated.

G Experimental Workflow for Tyrosinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_reagents Add Reagents to 96-well Plate (Inhibitor, Buffer, Enzyme) prep_reagents->add_reagents prep_compounds Prepare Test Compounds (this compound, Kojic Acid) prep_compounds->add_reagents pre_incubate Pre-incubate (10 min) add_reagents->pre_incubate add_substrate Initiate Reaction with Substrate (L-DOPA) pre_incubate->add_substrate measure_abs Measure Absorbance (475 nm) over time add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental Workflow for the Tyrosinase Inhibition Assay.

G Simplified Melanogenesis Pathway and Inhibition cluster_pathway Melanogenesis Pathway cluster_inhibitors Inhibitors Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase (monophenolase activity) LDOPA L-DOPA LDOPA->Tyrosinase (diphenolase activity) Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin series of reactions Vanillic_Acid This compound Vanillic_Acid->Tyrosinase Inhibits Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase Inhibits Tyrosinase->LDOPA Tyrosinase->Dopaquinone

Caption: Simplified Melanogenesis Pathway and Points of Inhibition.

Conclusion

Both this compound and kojic acid are effective inhibitors of tyrosinase, with distinct mechanisms of action. The available data suggests that under specific experimental conditions, this compound may exhibit a lower IC50 value, indicating higher potency than kojic acid. However, the choice of an inhibitor for a specific application will depend on various factors, including its efficacy, stability, safety profile, and the specific formulation requirements. The provided experimental protocol offers a standardized method for researchers to conduct their own comparative studies and further elucidate the inhibitory potential of these and other compounds. Future research should focus on direct comparative studies under identical conditions, including the use of human tyrosinase, to provide more clinically relevant data.

References

In vitro vs. in vivo antioxidant activity of vanillic acid: a correlational study.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo antioxidant activities of vanillic acid, a dietary phenolic compound. By presenting supporting experimental data from various studies, this document aims to offer a comprehensive overview for researchers, scientists, and professionals in drug development, facilitating a deeper understanding of its potential as a therapeutic agent.

Executive Summary

This compound consistently demonstrates antioxidant properties in both laboratory-based chemical assays and complex biological systems. In vitro studies reveal its capacity for direct radical scavenging, as evidenced by its performance in DPPH and ABTS assays. Complementing these findings, in vivo research in animal models shows that this compound enhances the endogenous antioxidant defense system, significantly increasing the activity of key enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while reducing markers of oxidative damage like malondialdehyde (MDA). A key mechanism underlying its in vivo efficacy involves the activation of the AMPK/Nrf2/HO-1 signaling pathway, which orchestrates cellular antioxidant responses. While a direct quantitative correlation between in vitro scavenging and in vivo enzymatic upregulation is complex and often non-linear, the collective evidence strongly supports the translation of this compound's chemical antioxidant potential into tangible biological effects.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from multiple studies, offering a comparative look at the antioxidant efficacy of this compound in different experimental settings. It is important to note that variations in experimental conditions (e.g., concentrations, specific assay protocols, and animal models) can influence the results.

Table 1: In Vitro Antioxidant Activity of this compound
AssayMetricResultReference CompoundReference Result
DPPH Radical ScavengingIC50283.76 µg/mL[1]Ascorbic AcidComparable activity[2]
ABTS Radical ScavengingIC50145.67 µg/mL[3]TroloxStronger than Trolox[4]
FRAP (Ferric Reducing Antioxidant Power)ActivityPotent reducing abilityNot specifiedNot specified
Table 2: In Vivo Antioxidant Activity of this compound
Animal ModelParameter MeasuredTreatment DetailsResult
Wistar RatsSerum SOD and CAT activityVanillin (a precursor) 286 mg/kgRestored antioxidant activity[5]
Wistar RatsSerum MDA levelsVanillin (a precursor) 286 mg/kgReduced MDA levels[5]
Wistar RatsSerum SOD activity and MDA levelsExposure to dust particles with/without this compoundThis compound suppressed the increase in MDA and SOD activity caused by dust exposure[6]
MiceLymphocyte MDA productionPretreatment with this compound (20 mg/kg/day for 30 days) before ENU exposureSignificantly inhibited the increase in MDA production[7]

Signaling Pathway Modulation

This compound exerts a significant portion of its in vivo antioxidant effects by modulating key cellular signaling pathways. A primary pathway identified is the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and the response to oxidative stress. Activation of AMPK by this compound leads to the downstream activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Nrf2 then promotes the expression of various antioxidant enzymes, including Heme Oxygenase-1 (HO-1), SOD, and CAT, thereby bolstering the cell's intrinsic defense mechanisms against oxidative damage.[8]

Vanillic_Acid_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound AMPK AMPK This compound->AMPK Nrf2 Nrf2 AMPK->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds to HO1 HO1 ARE->HO1 Induces expression of SOD_CAT SOD, CAT, etc. ARE->SOD_CAT Induces expression of Oxidative_Stress Reduced Oxidative Stress HO1->Oxidative_Stress SOD_CAT->Oxidative_Stress

This compound's Antioxidant Signaling Pathway.

Experimental Workflow: From In Vitro to In Vivo

The assessment of an antioxidant's potential typically follows a logical progression from simple, rapid in vitro screening assays to more complex and biologically relevant in vivo models. This workflow allows for the efficient identification of promising candidates and the subsequent validation of their efficacy in a living system.

Experimental_Workflow cluster_vitro In Vitro Screening cluster_vivo In Vivo Validation cluster_correlation Correlational Analysis DPPH DPPH Assay Animal_Model Animal Model of Oxidative Stress DPPH->Animal_Model Promising candidates advance ABTS ABTS Assay ABTS->Animal_Model FRAP FRAP Assay FRAP->Animal_Model SOD_CAT_GPx Measure SOD, CAT, GPx Activity Animal_Model->SOD_CAT_GPx MDA Measure MDA Levels Animal_Model->MDA Histopathology Histopathological Analysis Animal_Model->Histopathology Data_Analysis Data Analysis and Correlation SOD_CAT_GPx->Data_Analysis MDA->Data_Analysis Histopathology->Data_Analysis

Correlating In Vitro and In Vivo Antioxidant Assays.

Experimental Protocols

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [9][10][11]

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol (B129727) or ethanol (B145695).

    • Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in the same solvent.

    • In a 96-well plate or cuvettes, mix a defined volume of the sample or standard with an equal volume of the DPPH working solution.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the reactions in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [12][13][14]

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is proportional to the antioxidant's concentration and activity.

  • Procedure:

    • Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.020 at 734 nm.

    • Prepare a series of standard solutions of Trolox (a water-soluble vitamin E analog) and the test sample (this compound) at various concentrations.

    • Add a small volume of the standard or sample to the diluted ABTS•+ solution.

    • Incubate for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. FRAP (Ferric Reducing Antioxidant Power) Assay [15][16][17][18][19]

  • Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add a small volume of the sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-6 minutes).

    • Measure the absorbance of the colored product at 593 nm.

    • The results are typically expressed as Fe²⁺ equivalents.

In Vivo Biomarker Assays

1. Superoxide Dismutase (SOD) Activity Assay [20][21][22][23][24]

  • Principle: SOD activity is often measured indirectly by its ability to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.

  • Procedure:

    • Homogenize tissue samples in an ice-cold buffer and centrifuge to obtain the supernatant.

    • The reaction mixture typically contains the sample supernatant, a source of superoxide radicals (e.g., xanthine and xanthine oxidase), and a detection agent (e.g., NBT).

    • The rate of reduction of the detector molecule is measured spectrophotometrically in the presence and absence of the sample.

    • One unit of SOD activity is generally defined as the amount of enzyme required to inhibit the rate of reduction by 50%.

2. Catalase (CAT) Activity Assay [5][20]

  • Principle: Catalase activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) over time.

  • Procedure:

    • Prepare tissue homogenates as described for the SOD assay.

    • The assay is initiated by adding a known concentration of H₂O₂ to the sample supernatant.

    • The rate of H₂O₂ disappearance is monitored spectrophotometrically at 240 nm.

    • Catalase activity is calculated based on the rate of decrease in absorbance.

3. Glutathione Peroxidase (GPx) Activity Assay [25][26][27][28][29]

  • Principle: GPx activity is typically measured through a coupled reaction with glutathione reductase. GPx catalyzes the reduction of an organic peroxide (e.g., cumene (B47948) hydroperoxide) by glutathione (GSH), which becomes oxidized (GSSG). Glutathione reductase then reduces GSSG back to GSH using NADPH as a cofactor. The rate of NADPH oxidation is monitored.

  • Procedure:

    • Prepare tissue homogenates.

    • The reaction mixture contains the sample, GSH, glutathione reductase, NADPH, and a peroxide substrate.

    • The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

    • GPx activity is calculated from the rate of NADPH consumption.

4. Malondialdehyde (MDA) Assay (TBARS Method) [6][7][30][31][32][33][34][35]

  • Principle: MDA is a marker of lipid peroxidation. The most common method for its measurement is the thiobarbituric acid reactive substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex.

  • Procedure:

    • Homogenize tissue samples in a suitable buffer.

    • Add TBA reagent and an acid (e.g., trichloroacetic acid) to the homogenate.

    • Heat the mixture (e.g., at 95°C for 60 minutes).

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • The concentration of MDA is determined using a standard curve.

Discussion: Correlating In Vitro and In Vivo Findings

The data presented illustrates that this compound exhibits antioxidant activity in both simplified chemical systems and complex biological organisms. The in vitro assays (DPPH, ABTS, FRAP) confirm its intrinsic ability to neutralize free radicals and reduce oxidizing agents. This chemical reactivity is a fundamental prerequisite for antioxidant potential.

However, the transition from in vitro efficacy to in vivo biological effects is not always a straightforward correlation. While the in vitro results provide a valuable initial screening, the in vivo data offers a more holistic picture of this compound's antioxidant action. The in vivo studies demonstrate that this compound does more than just direct radical scavenging; it actively modulates the body's own antioxidant defense machinery. The upregulation of crucial enzymes like SOD, CAT, and GPx, coupled with the reduction of the lipid peroxidation marker MDA, points to a systemic protective effect.

The activation of the AMPK/Nrf2/HO-1 signaling pathway is a key mechanistic link that helps to explain the translation of this compound's properties from a simple chemical scavenger to a modulator of cellular defense. This pathway-driven enhancement of endogenous antioxidant capacity is likely a more significant contributor to its overall protective effects in a biological system than direct radical scavenging alone.

References

Validating Vanillic Acid's Role in the Health Benefits of Açaí Oil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the health benefits attributed to açaí oil, with a specific focus on validating the contribution of one of its key phenolic components, vanillic acid. While açaí oil is recognized for its rich phytochemical profile and associated antioxidant, anti-inflammatory, and neuroprotective properties, the precise role of individual compounds is a critical area of research for targeted therapeutic development. This document synthesizes available experimental data to compare the bioactivity of the whole açaí oil extract with that of isolated this compound and other major constituents.

Compositional Analysis: Açaí Oil and its Phenolic Profile

Açaí oil is distinguished by a complex mixture of bioactive compounds. This compound is a significant phenolic acid present, alongside other prominent phenolics that likely contribute to the oil's overall therapeutic effects.

Table 1: Key Bioactive Phenolic Compounds in Açaí Oil

Compound ClassSpecific CompoundTypical Concentration in Açaí Oil (mg/kg)
Phenolic Acids This compound 1616 ± 94
Syringic Acid1073 ± 62
p-Hydroxybenzoic Acid892 ± 52
Protocatechuic Acid630 ± 36
Ferulic Acid101 ± 5.9
Flavonoids (+)-Catechin66.7 ± 4.8
Procyanidins Various Oligomers3102 ± 130

Comparative Bioactivity: Açaí Oil vs. Isolated Phenolic Compounds

The health benefits of açaí are often attributed to the synergistic action of its diverse phytochemicals.[2] However, for drug development and a deeper mechanistic understanding, it is crucial to dissect the specific contributions of individual components like this compound.

Antioxidant Activity

Both açaí extracts and pure this compound have demonstrated significant antioxidant properties. Açaí's antioxidant capacity is linked to its ability to neutralize free radicals, which can mitigate cellular damage and the progression of various diseases.[3][4] this compound itself is a potent antioxidant, contributing to the overall effect of the oil.[5]

Table 2: Comparative Antioxidant Activity

Test SubstanceAssayResultReference
Açaí Meal ExtractABTS Radical Scavenging820.0 µmol Trolox equivalent/g[de Oliveira, 2022][4]
Açaí Meal ExtractPeroxyl Radical Scavenging975.7 µmol Trolox equivalent/g[de Oliveira, 2022][4]
This compoundInhibition of Thiol Oxidation (in plasma)42-50% inhibition at 1-50 µg/mL[Och, 2022][5]
This compoundInhibition of Tyrosine Nitration (in plasma)27-32% inhibition at 1-5 µg/mL[Och, 2022][5]

Note: Direct comparative studies on the antioxidant capacity of açaí oil versus an equivalent concentration of its isolated this compound are limited. The data presented showcases their independent antioxidant activities.

Anti-Inflammatory Effects

Chronic inflammation is a key factor in many diseases. Açaí extracts have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways.[3][4] this compound also possesses anti-inflammatory properties, suggesting it is a key contributor to this bioactivity in açaí oil.[5]

Table 3: Comparative Anti-Inflammatory Activity

Test SubstanceModelKey FindingsReference
Açaí Meal ExtractLPS-stimulated MacrophagesInhibited NF-κB activation at 10 & 100 µg/mL; Reduced TNF-α levels at 100 µg/mL[de Oliveira, 2022][2][4]
This compoundLPS-stimulated NeutrophilsModerately suppressed IL-8 and TNF-α secretion (20.7-29.6% and 17.4-28.5% inhibition at 5-50 µg/mL, respectively)[Och, 2022][5]
This compoundfMLP+cytochalasin B-stimulated NeutrophilsEffectively inhibited ELA-2 secretion (22.1-47.5% inhibition at 1-50 µg/mL)[Och, 2022][5]

Note: The available data indicates that both the whole extract and isolated this compound have anti-inflammatory effects, though their potency may vary depending on the specific inflammatory marker and experimental model.

Neuroprotective Effects

Neurodegenerative diseases are a growing concern, and natural compounds are being explored for their neuroprotective potential. Açaí extracts have demonstrated protective effects against neurotoxicity.[6][7][8]

A key comparative study by Wong et al. (2013) investigated the neuroprotective effects of açaí berry extract against β-amyloid (Aβ) exposure, a hallmark of Alzheimer's disease. The study compared the extract's efficacy to that of pure phenolic compounds.

Table 4: Comparative Neuroprotective Effects Against β-Amyloid Toxicity

Test SubstanceAssayKey FindingsReference
Açaí Berry ExtractPC12 cell viability (Aβ1-42 exposure)Significantly improved cell viability[Wong et al., 2013][6]
Açaí Berry ExtractThioflavin T (ThT) fluorescence assayInhibited Aβ1-42 aggregation[Wong et al., 2013][6]
Pure Phenolics (Gallic acid, Cyanidin rutinoside, Cyanidin glucoside)Thioflavin T (ThT) fluorescence assayLess effective at inhibiting Aβ1-42 aggregation compared to the açaí extract[Wong et al., 2013][6]

This study suggests a synergistic effect of the combined phytochemicals in açaí extract for neuroprotection against Aβ-induced toxicity, with the whole extract being more potent than the individual tested phenolics.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.

Antioxidant Activity Assays

ABTS Radical Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

  • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Açaí extract or this compound is added to the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a set incubation time.

  • The percentage inhibition of absorbance is calculated relative to a control.

  • Results are often expressed as Trolox equivalents.

Peroxyl Radical Scavenging Assay (ORAC):

  • A fluorescent probe (e.g., fluorescein) is mixed with the sample (açaí extract or this compound).

  • A peroxyl radical generator (e.g., AAPH) is added to initiate the reaction.

  • The fluorescence decay is monitored over time.

  • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve.

  • Results are typically expressed as Trolox equivalents.

Anti-Inflammatory Assays

Inhibition of NF-κB Activation in Macrophages:

  • RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of açaí extract or this compound for a specified time.

  • Inflammation is induced by adding lipopolysaccharide (LPS).

  • After incubation, cells are lysed, and nuclear extracts are prepared.

  • NF-κB activation is assessed by measuring the DNA-binding activity of the p65 subunit using an ELISA-based assay or by Western blotting for phosphorylated IκBα and p65.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-8):

  • Human neutrophils or macrophage cell lines are isolated and cultured.

  • Cells are pre-incubated with açaí extract or this compound.

  • Inflammation is stimulated with LPS.

  • The cell culture supernatant is collected after a defined incubation period.

  • The concentrations of TNF-α and IL-8 in the supernatant are quantified using specific ELISA kits.

Neuroprotection Assays

PC12 Cell Viability Assay:

  • PC12 cells are seeded in 96-well plates and cultured.

  • Cells are pre-treated with açaí extract or this compound for a designated time.

  • Neurotoxicity is induced by adding aggregated β-amyloid peptides (Aβ1-42).

  • After incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • The absorbance is read at a specific wavelength, and cell viability is expressed as a percentage of the control.

Thioflavin T (ThT) Fluorescence Assay for β-Amyloid Aggregation:

  • Aβ1-42 peptides are incubated in a buffer to induce aggregation, either in the presence or absence of açaí extract or individual phenolic compounds.

  • At various time points, aliquots of the incubation mixture are transferred to a microplate.

  • Thioflavin T solution is added to each well.

  • The fluorescence intensity is measured (excitation ~440 nm, emission ~485 nm).

  • An increase in fluorescence indicates the formation of amyloid fibrils.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs can aid in understanding the mechanisms of action.

Anti_Inflammatory_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Acai_Oil Açaí Oil / this compound Acai_Oil->IKK Inhibits NF_kB NF-κB (p65/p50) NF_kB_Inhibition->NF_kB Releases IkB IκBα IKK->IkB Phosphorylates IkB->NF_kB_Inhibition Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-8, iNOS) Nucleus->Inflammatory_Genes Induces Transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation

Caption: A simplified diagram of the NF-κB signaling pathway, a key target for the anti-inflammatory effects of açaí oil and this compound.

Neuroprotection_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Neuroprotection cluster_results Data Analysis PC12_cells PC12 Cells Pretreatment Pre-treatment: - Açaí Extract - this compound - Control PC12_cells->Pretreatment Induction Induction of Neurotoxicity: β-Amyloid (Aβ1-42) Pretreatment->Induction Viability Cell Viability Assay (MTT) Induction->Viability Aggregation Aβ Aggregation Assay (ThT) Induction->Aggregation Parallel Experiment Comparison Compare effects of Açaí Extract vs. This compound vs. Control Viability->Comparison Aggregation->Comparison

Caption: Experimental workflow for assessing the neuroprotective effects of açaí extract and its components against β-amyloid toxicity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a significant contributor to the antioxidant, anti-inflammatory, and neuroprotective properties of açaí oil. However, the synergistic interplay of the various phenolic compounds, procyanidins, and other bioactive molecules within the açaí oil matrix appears to result in a more potent overall effect than that of isolated compounds in some instances, as demonstrated in neuroprotection studies.[6]

For drug development professionals, this highlights the potential of both purified this compound as a therapeutic agent and the formulation of multi-component drugs that mimic the natural synergy of açaí oil. Further research is warranted to conduct direct, head-to-head comparative studies across a range of bioactivities to fully elucidate the quantitative contribution of this compound to the health benefits of açaí oil. Such studies should include dose-response analyses and the investigation of potential synergistic or antagonistic interactions between the different phytochemicals present in the oil.

References

Safety Operating Guide

Proper Disposal of Vanillic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of vanillic acid.

Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not consistently classified as a hazardous substance under all regulations, it is prudent to handle it with care.[1][2][3] Some safety data sheets (SDS) indicate that it can cause skin and eye irritation.[4][5] Therefore, appropriate personal protective equipment should be worn.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[3]
Body Protection Laboratory coat.
Respiratory Generally not required under normal use with adequate ventilation. If dust is generated, use a dust mask.[3]
Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: If a large amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the powder from spreading or entering drains.[1][3]

  • Clean-up: For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[4][5] Avoid generating dust. For larger spills, use a shovel to collect the material.[5]

  • Decontamination: After the solid material is removed, clean the contaminated surface with water.[5]

Disposal Procedures

The primary principle for the disposal of this compound is to adhere to local, state, and federal regulations.[6] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7]

Step-by-Step Disposal Guide:

  • Waste Identification:

    • Uncontaminated this compound: Pure, unused this compound should be treated as chemical waste.

    • Contaminated this compound: this compound that is mixed with other substances must be evaluated based on the hazards of all components. The resulting mixture may be classified as hazardous waste.

    • Empty Containers: Containers that held this compound should be handled as if they contain the substance itself.[1][2] To be considered non-hazardous, containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste.[8]

  • Waste Segregation and Storage:

    • Store this compound waste in a well-labeled, sealed container. The label should clearly state "Hazardous Waste" (or as required by your institution), the name "this compound," and any other components if it is a mixture.[8]

    • Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal Pathway:

    • Do not dispose of this compound down the drain. [1][2][3] Although it is readily biodegradable, this practice is discouraged to prevent potential harm to aquatic organisms.[1][2][9]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a chemical waste pickup. They will ensure the waste is disposed of through a licensed and approved hazardous waste disposal company.[3]

Environmental Considerations

While this compound is readily biodegradable, studies have shown that it can exhibit antimicrobial properties and may have toxic and genotoxic effects on certain organisms, such as E. coli.[1][2][9] This underscores the importance of preventing its release into the environment.

Experimental Protocols

This document does not cite specific experiments for which detailed methodologies would be relevant to the disposal procedures of this compound. The disposal information is based on safety data sheets and general chemical waste guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

VanillicAcidDisposal cluster_prep Preparation cluster_pathways Disposal Pathways cluster_actions Actions cluster_final Final Disposal start This compound Waste Generated assess_waste Assess Waste Type start->assess_waste pure_solid Pure Solid this compound assess_waste->pure_solid Pure contaminated_mixture Contaminated Mixture assess_waste->contaminated_mixture Contaminated empty_container Empty Container assess_waste->empty_container Empty collect_solid Collect in Labeled Hazardous Waste Container pure_solid->collect_solid evaluate_hazards Evaluate Hazards of All Components contaminated_mixture->evaluate_hazards triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse ehs_pickup Arrange for EHS Chemical Waste Pickup collect_solid->ehs_pickup evaluate_hazards->collect_solid collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->ehs_pickup

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Vanillic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.

Exposure Type Required Personal Protective Equipment (PPE)
Eye/Face Protection Tightly fitting safety goggles with side shields.[1][2][3] A face shield should also be used where splashing is a risk.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber with a material thickness >0.11 mm), a lab coat, and impervious clothing.[1][2][4][5][6]
Respiratory Protection A NIOSH-approved respirator is necessary when dust is generated, if ventilation is inadequate, or if exposure limits are exceeded.[1][3][4]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical to minimize risks. This plan outlines the necessary engineering controls and step-by-step procedures.

Engineering Controls
  • Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[5]

  • Safety Stations: Ensure that an emergency eyewash station and a safety shower are readily accessible and have been recently tested.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a workspace for handling this compound, ensuring it is clean and free of clutter.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as specified in the table above.

  • Handling Solid this compound:

    • When weighing or transferring solid this compound, perform these actions within a chemical fume hood to control dust.[5]

    • Use dry, clean spatulas and containers to avoid contamination.

    • Keep the container tightly closed when not in use.[7]

  • Handling Dissolved this compound:

    • When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, do so in a well-ventilated area and monitor the process closely.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling.

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE.

Spill Management

In the event of a spill, follow these procedures:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.[1]

  • Control Dust and Vapors: For solid spills, avoid generating dust.[1] For liquid spills, ensure adequate ventilation.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container.[7] If necessary, wet the material slightly with water to prevent dusting.

    • For liquid spills, use an inert, non-combustible absorbent material to contain the spill.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Collect all contaminated materials, including absorbents and cleaning supplies, in a sealed and properly labeled container for hazardous waste disposal.[5]

Waste Disposal Plan

This compound waste must be treated as hazardous chemical waste.[5]

  • Waste Segregation:

    • Solid Waste: Collect all unused or expired solid this compound and any contaminated disposable labware (e.g., weighing boats, gloves) in a clearly labeled, sealed container for solid chemical waste.[5]

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled container for liquid chemical waste. Do not pour this compound waste down the drain.[2][5][8]

  • Container Management:

    • Use containers that are compatible with this compound.

    • Label all waste containers clearly with "Hazardous Waste" and the chemical name "this compound".

    • Keep waste containers securely sealed when not in use.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed chemical waste disposal company.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal. Incineration at an approved facility is a common disposal method.

    • Handle uncleaned, empty containers as you would the product itself.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

VanillicAcid_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Management Prep Designate Workspace & Gather Materials Don_PPE Don Appropriate PPE Prep->Don_PPE Handle_Solid Handle Solid in Fume Hood Don_PPE->Handle_Solid Handle_Liquid Handle Solution in Well-Ventilated Area Don_PPE->Handle_Liquid Spill Spill? Handle_Solid->Spill Handle_Liquid->Spill Clean_Area Clean Workspace & Equipment Doff_PPE Doff and Dispose/Store PPE Clean_Area->Doff_PPE Segregate Segregate Solid & Liquid Waste Clean_Area->Segregate Doff_PPE->Segregate Label Label Waste Containers Segregate->Label Dispose Dispose via Approved Channels Label->Dispose Spill->Clean_Area No Spill_Mgmt Follow Spill Management Protocol Spill->Spill_Mgmt Yes Spill_Mgmt->Clean_Area

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vanillic Acid
Reactant of Route 2
Vanillic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。